N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4/c1-6(14)12-8-3-2-7(10(15)5-11)4-9(8)13(16)17/h2-4H,5H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJQUSFKJADNSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)CCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide. This molecule holds significant potential as a versatile intermediate in the development of new pharmaceutical agents and functional materials. The synthetic strategy detailed herein is a robust two-step process commencing with the nitration of acetanilide to yield the ortho-substituted precursor, N-(2-nitrophenyl)acetamide. This intermediate subsequently undergoes a highly regioselective Friedel-Crafts chloroacetylation to afford the target compound. This guide offers a detailed experimental protocol, an in-depth analysis of the reaction mechanisms, and a thorough characterization of the final product using modern spectroscopic techniques. Furthermore, critical safety considerations for handling the reagents involved are outlined to ensure safe and successful execution of this synthesis.
Introduction: The Significance of this compound
Substituted acetanilides are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The introduction of a chloroacetyl group, a reactive electrophile, and a nitro group, a precursor for a variety of functional groups, onto the acetanilide scaffold creates a molecule with immense synthetic potential. This compound is a prime example of such a multifunctional intermediate. The chloroacetyl moiety can readily react with nucleophiles, enabling the facile introduction of diverse side chains, while the nitro group can be reduced to an amine, which can then be further functionalized. This dual reactivity makes it a valuable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic approach. The chloroacetyl group can be installed via a Friedel-Crafts acylation reaction on an appropriately substituted nitrophenylacetamide precursor. The acetamido and nitro groups on the aromatic ring can be introduced through the nitration of acetanilide.
Figure 1: Retrosynthetic analysis of this compound.
This retrosynthetic pathway leads to a two-step forward synthesis:
-
Nitration of Acetanilide: The electrophilic substitution of acetanilide with a nitrating mixture (concentrated nitric and sulfuric acids) yields a mixture of ortho- and para-nitroacetanilide. The desired ortho-isomer, N-(2-nitrophenyl)acetamide, is then isolated.
-
Friedel-Crafts Chloroacetylation: The purified N-(2-nitrophenyl)acetamide is then subjected to a Friedel-Crafts acylation with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the chloroacetyl group at the C-4 position of the aromatic ring.
Experimental Protocols
Step 1: Synthesis of N-(2-nitrophenyl)acetamide
Rationale: The nitration of acetanilide is a classic electrophilic aromatic substitution. The acetamido group is an activating ortho-, para-director. By carefully controlling the reaction temperature, the formation of dinitro products can be minimized. The separation of the ortho and para isomers is achieved by fractional crystallization, exploiting the differential solubility of the two isomers in ethanol.
Procedure:
-
In a 250 mL flask, dissolve 10 g of acetanilide in 20 mL of glacial acetic acid.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding 10 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.
-
Slowly add the nitrating mixture dropwise to the acetanilide solution while maintaining the reaction temperature below 10°C with an ice bath and constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into 200 mL of ice-cold water. A yellow precipitate will form.
-
Filter the crude product, wash with cold water until the washings are neutral to litmus paper, and air dry.
-
Purification: The crude product is a mixture of ortho- and para-nitroacetanilide. To isolate the ortho-isomer, recrystallize the crude product from hot ethanol. The para-isomer is less soluble and will crystallize out first upon cooling. The mother liquor, enriched with the ortho-isomer, is then concentrated and cooled to obtain crystals of N-(2-nitrophenyl)acetamide. The purity can be checked by thin-layer chromatography (TLC).
Step 2: Synthesis of this compound
Rationale: This step is a Friedel-Crafts acylation. The acetamido group is a strong ortho-, para-director, while the nitro group is a meta-director. In N-(2-nitrophenyl)acetamide, the para position to the acetamido group and the meta position to the nitro group are both at C-4. This convergence of directing effects ensures a high degree of regioselectivity for the introduction of the chloroacetyl group at the desired position. Aluminum chloride is used as the Lewis acid catalyst to generate the highly electrophilic chloroacylium ion.
Figure 2: Workflow for the synthesis of the target compound.
Procedure:
-
In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 10 g of N-(2-nitrophenyl)acetamide and 100 mL of anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly and portion-wise, add 15 g of anhydrous aluminum chloride to the stirred suspension.
-
From the dropping funnel, add a solution of 8 mL of chloroacetyl chloride in 20 mL of anhydrous dichloromethane dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux gently for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
Stir the mixture until the ice has melted and the aluminum salts have dissolved.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford a crystalline solid.
Characterization of this compound
A comprehensive characterization of the synthesized compound is essential to confirm its structure and purity. The following table summarizes the expected data from various analytical techniques.
| Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | The spectrum should show distinct signals for the aromatic protons, the methylene protons of the chloroacetyl group, and the methyl protons of the acetamido group. The coupling patterns of the aromatic protons will confirm the 1,2,4-substitution pattern. |
| ¹³C NMR | The spectrum will display characteristic signals for the carbonyl carbons of the ketone and amide, the carbon bearing the nitro group, and the other aromatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the ketone and amide, and the asymmetric and symmetric stretches of the nitro group will be observed. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Predicted Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~10.5 (s, 1H, NH), 8.5-8.0 (m, 3H, Ar-H), 5.0 (s, 2H, CH₂Cl), 2.2 (s, 3H, COCH₃).
-
IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1700 (C=O ketone stretch), ~1670 (C=O amide stretch), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch).
-
Mass Spec (EI): m/z (%) = [M]⁺, [M-COCH₂Cl]⁺, [M-NO₂]⁺.
Safety and Handling
The synthesis of this compound involves the use of hazardous chemicals that require strict safety precautions.
-
Chloroacetyl Chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water.[1][2][3][4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[3]
-
Aluminum Chloride: Anhydrous aluminum chloride is a corrosive solid that reacts vigorously with moisture. It should be handled in a dry environment.
-
Nitrating Mixture: Concentrated nitric and sulfuric acids are strong acids and powerful oxidizing agents. They should be handled with extreme care, and the mixing process should be done slowly and in an ice bath to dissipate the heat generated.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
Conclusion
This technical guide has detailed a reliable and regioselective two-step synthesis of this compound. The rationale behind each synthetic step has been thoroughly explained, with a focus on the underlying principles of organic chemistry. The provided experimental protocols are designed to be reproducible and scalable. Furthermore, a comprehensive characterization plan and essential safety guidelines have been presented to ensure the successful and safe execution of this synthesis. The availability of this versatile building block opens up new avenues for the development of novel compounds with potential applications in various fields of chemical and pharmaceutical research.
References
-
Loba Chemie. (2019). Chloroacetyl chloride for synthesis MSDS. [Link]
-
PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]
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Oriental Journal of Chemistry. (2022). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. [Link]
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New Jersey Department of Health. (1999). Hazard Summary: Chloroacetyl Chloride. [Link]
-
Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]
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Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
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PubChem. 4-Nitroacetanilide. [Link]
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ResearchGate. (2012). Deacetylation of 4-nitroacetanilide in the presence of SOCl2 at different temperatures. [Link]
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NIST WebBook. Acetamide, N-(4-ethoxy-2-nitrophenyl)-. [Link]
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PubChem. Acetanilide, 2-chloro-4'-nitro-. [Link]
- Google Patents. (2018). A process for the preparation of 2-nitro-4,5-dichloroacetanilide.
-
PubChem. N-(4-bromo-2-nitrophenyl)acetamide. [Link]
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SciELO. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]
-
SpectraBase. N-(2-acetyl-4-nitrophenyl)acetamide. [Link]
-
ResearchGate. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. [Link]
-
ResearchGate. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]
-
ResearchGate. (2005). Cleaner Routes for Friedel-Crafts Acylation. [Link]
-
PubChem. N-(4-chloro-2-nitrophenyl)acetamide. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of N-(4-chloro-2-nitrophenyl)acetamide
A Note on Chemical Nomenclature: The topic of this guide, as specified, is "N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide." However, a thorough review of the scientific literature and chemical databases reveals no information on a compound with this specific name and structure. The requested name implies a molecule with an acetamide group at position 1, a nitro group at position 2, and a chloroacetyl group at position 4 of a benzene ring.
Conversely, a wealth of data exists for a closely related and commercially significant isomer: N-(4-chloro-2-nitrophenyl)acetamide (CAS Number: 881-51-6). This compound features an acetamide group at position 1, a nitro group at position 2, and a chlorine atom at position 4. Given the detailed technical requirements of this guide, and the lack of data for the requested compound, this document will focus on N-(4-chloro-2-nitrophenyl)acetamide , proceeding under the assumption that this is the intended subject of inquiry.
Executive Summary
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of N-(4-chloro-2-nitrophenyl)acetamide. This compound is a key intermediate in the synthesis of various agrochemicals and specialty chemicals.[1] Its utility is derived from the reactive sites on the molecule, including the chloro and nitro substituents on the aromatic ring. A deep understanding of its properties is critical for process optimization, quality control, and ensuring safety in research and manufacturing environments. This document is intended for researchers, chemists, and professionals in the fields of drug development and chemical synthesis.
Chemical Identity and Structure
The foundational step in characterizing any chemical compound is to establish its unambiguous identity. N-(4-chloro-2-nitrophenyl)acetamide is an aromatic amide with a distinct substitution pattern that dictates its chemical behavior.
Chemical Structure
The molecular structure of N-(4-chloro-2-nitrophenyl)acetamide is depicted below. The acetamide group is ortho to a nitro group and para to a chlorine atom, creating a specific electronic and steric environment.
Caption: General workflow for the synthesis of N-(4-chloro-2-nitrophenyl)acetamide.
Detailed Experimental Protocol
This protocol is a representative procedure for the laboratory-scale synthesis.
Objective: To synthesize N-(4-chloro-2-nitrophenyl)acetamide from 4-chloro-2-nitroaniline.
Materials:
-
4-chloro-2-nitroaniline
-
Acetyl chloride (or acetic anhydride)
-
Triethylamine (or other suitable base)
-
Ethyl acetate (or other suitable solvent)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-nitroaniline (1 equivalent) in ethyl acetate.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Acetylating Agent Addition: Cool the mixture in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(4-chloro-2-nitrophenyl)acetamide as a light yellow crystalline solid. [1] Causality in Protocol Design:
-
Choice of Base: Triethylamine is a common, non-nucleophilic organic base used to neutralize the acidic byproduct (HCl), preventing it from protonating the starting amine and stopping the reaction.
-
Slow Addition at Low Temperature: This is a standard precaution for controlling exothermic reactions involving acyl chlorides, preventing side reactions and ensuring safety.
-
Aqueous Workup: The series of washes removes the triethylamine hydrochloride salt, any remaining acid or base, and other water-soluble impurities, which is a critical step for isolating a clean product.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research and production. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amide proton (N-H), and the methyl protons (CH₃). The splitting patterns and chemical shifts of the aromatic protons are diagnostic of the 1,2,4-substitution pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected peaks include N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1670 cm⁻¹), and characteristic peaks for the nitro group (around 1520 and 1350 cm⁻¹) and C-Cl bond.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. The mass spectrum would show a molecular ion peak corresponding to the mass of C₈H₇ClN₂O₃.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of N-(4-chloro-2-nitrophenyl)acetamide.
Caption: Standard workflow for purity analysis by HPLC.
A typical HPLC method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water. The high purity specification of ≥99.0% is standard for its use as an intermediate in further chemical syntheses. [1]
Applications and Utility
The primary documented application of N-(4-chloro-2-nitrophenyl)acetamide is as a crucial building block in the agrochemical industry.
-
Pesticide Intermediate: It serves as a key intermediate in the synthesis of Quizalofop-Ethyl, a selective herbicide used to control grassy weeds in broadleaf crops. [1]The specific arrangement of substituents on the aromatic ring is essential for the subsequent chemical transformations that lead to the final herbicide structure.
-
Potential for Further Synthesis: The presence of the nitro and chloro groups makes it a versatile precursor for other organic syntheses. [1]The nitro group can be reduced to an amine, and the chlorine can be displaced via nucleophilic aromatic substitution, opening pathways to a variety of other functionalized molecules for potential use in pharmaceuticals or specialty chemicals.
Safety, Handling, and Storage
Proper handling and storage are paramount to maintain the integrity of the compound and ensure personnel safety.
-
Hazards: While specific toxicology data for this compound is limited, related chloro-nitro-aromatic compounds are often classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated place. [1]The container should be tightly closed to prevent moisture absorption and degradation. [1]
Conclusion
N-(4-chloro-2-nitrophenyl)acetamide is a well-characterized chemical intermediate with defined physicochemical properties that make it suitable for its primary role in the synthesis of the herbicide Quizalofop-Ethyl. Its synthesis is straightforward, and its purity can be reliably assessed using standard analytical techniques. The insights provided in this guide are intended to support researchers and scientists in the effective and safe utilization of this compound in their laboratory and manufacturing processes.
References
- Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications.
-
Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]
-
PubChem Compound Summary for CID 51368, Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]-. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 2788431, N-(4-chloro-2-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]
Sources
Spectroscopic data (NMR, IR, MS) for N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide
An In-depth Technical Guide to the Spectroscopic Characterization of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide
Executive Summary
This guide provides a comprehensive technical overview of the analytical methodologies required for the structural elucidation of this compound, a substituted aromatic compound of interest in synthetic chemistry and drug development. As a Senior Application Scientist, this document moves beyond mere data presentation to offer an integrated perspective on how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are synergistically employed for unambiguous structural confirmation. We will explore the theoretical underpinnings of each technique, provide field-proven experimental protocols, and present an expert interpretation of the expected spectral data. The causality behind experimental choices is emphasized throughout, ensuring that the described workflows are robust and self-validating. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to small molecule characterization.
Introduction to the Target Molecule
This compound is a multi-functionalized aromatic compound. Its structure contains several key features that yield a rich and informative spectroscopic profile: a secondary amide, an aromatic ketone, a nitro group, and a chloroalkane. Understanding the electronic and steric interplay of these groups is fundamental to interpreting the resulting spectra.
-
Molecular Formula: C₁₀H₉ClN₂O₄
-
Molecular Weight: 256.64 g/mol
-
Exact Mass: 256.0251 Da
-
Chemical Structure:
The presence of both electron-withdrawing (nitro, chloroacetyl) and electron-donating (acetamide, via the nitrogen lone pair) groups on the phenyl ring creates a distinct electronic environment, which is directly probed by spectroscopic methods.
Mass Spectrometry (MS) Analysis: Determining the Molecular Blueprint
Mass spectrometry provides the foundational data point in structural elucidation: the molecular weight. For a thermally labile, polar molecule like this, Electrospray Ionization (ESI) is the technique of choice as it is a soft ionization method that typically preserves the molecular ion, minimizing premature fragmentation.[1][2]
Expected Mass Spectrum and Fragmentation
In positive-ion mode ESI-MS, we anticipate observing the protonated molecule [M+H]⁺ as the base peak or a prominent ion. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also common, arising from trace salts in the solvent or on glassware.[3][4]
Table 1: Predicted m/z Values for this compound
| Ion Species | Predicted m/z | Rationale |
| [M+H]⁺ | 257.0329 | Protonation of the molecule (likely on the amide or ketone oxygen). |
| [M+Na]⁺ | 279.0148 | Formation of a sodium adduct. |
| [M+K]⁺ | 294.9888 | Formation of a potassium adduct. |
Scientist's Note: The presence of a chlorine atom will produce a characteristic isotopic pattern. The [M+2] peak (from the ³⁷Cl isotope) should be visible at approximately one-third the intensity of the monoisotopic [M] peak, providing a clear signature for a monochlorinated compound.
Experimental Protocol: High-Resolution ESI-MS
This protocol ensures the acquisition of high-resolution mass data, which is critical for confirming the elemental composition.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[5]
-
Perform a serial dilution: Take 10 µL of the stock solution and dilute with 990 µL of the same solvent to yield a final concentration of ~10 µg/mL.
-
Rationale: Overly concentrated samples can cause ion suppression, source contamination, and poor spectral resolution. Starting with a dilute solution is paramount.[5]
-
-
Instrument Setup (Typical Parameters):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂): Flow rate of 8-12 L/min, Temperature of 300-350 °C
-
Nebulizer Pressure: 30-50 psi
-
Mass Range: 100-500 m/z
-
Rationale: These parameters must be optimized to achieve stable spray and efficient desolvation without inducing thermal degradation of the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data for 1-2 minutes to achieve a good signal-to-noise ratio and average multiple scans.
-
Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 257.0) and subjecting it to collision-induced dissociation (CID) to observe fragmentation patterns, which can further confirm the structure.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within the molecule, serving as a rapid and reliable method for identifying the key functional groups.[6] The spectrum of this compound is expected to show distinct peaks corresponding to its amide, ketone, nitro, and aromatic moieties.
Interpretation of Key Vibrational Frequencies
The IR spectrum provides a unique "fingerprint" of the molecule. The most diagnostic absorptions are expected in the functional group region (1500-4000 cm⁻¹).[7]
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3300 | Medium, Sharp | N-H Stretch | Characteristic of a secondary amide N-H bond.[8][9] |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Indicates C-H bonds on the benzene ring. |
| ~1705 | Strong, Sharp | C=O Stretch (Ketone) | The chloroacetyl group's carbonyl is expected in this region. |
| ~1680 | Strong, Sharp | C=O Stretch (Amide I) | The amide carbonyl stretch is a defining feature.[8] |
| ~1590, ~1475 | Medium | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |
| ~1550 | Strong | N-O Asymmetric Stretch | A very strong absorption characteristic of aromatic nitro groups.[10] |
| ~1520 | Strong | N-H Bend (Amide II) | This band, coupled with the Amide I band, is diagnostic for secondary amides.[8] |
| ~1345 | Strong | N-O Symmetric Stretch | The second key absorption for the nitro group.[10] |
| ~750 | Strong | C-Cl Stretch | Absorption for the alkyl chloride bond. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR is a modern, rapid technique that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.
-
Rationale: The background scan is crucial as it is subtracted from the sample scan to remove contributions from atmospheric CO₂ and H₂O.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Rationale: Good contact is essential for the evanescent wave to penetrate the sample and generate a strong signal.
-
-
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Process the resulting spectrum (e.g., baseline correction) as needed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for determining the precise structure of organic compounds, providing detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.[11][12]
Rationale for Solvent Choice
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule.
-
Solubility: It is a polar aprotic solvent capable of dissolving a wide range of organic compounds.
-
Amide Proton Exchange: Unlike D₂O or CD₃OD, DMSO-d₆ does not readily exchange with the amide N-H proton, ensuring this key signal is observable.
-
Chemical Shift Range: Its residual proton peak (~2.50 ppm) and carbon peaks (~39.5 ppm) are well-defined and unlikely to overlap with most analyte signals.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The ¹H NMR spectrum will reveal the number of unique protons and their neighboring environments through chemical shifts (δ), integration, and spin-spin coupling (J). The data presented for structurally similar compounds, such as N-(4-Bromo-2-nitrophenyl)acetamide, provides an authoritative basis for these predictions.[13]
Table 3: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | Singlet | 1H | H-a (NH ) | Amide protons are typically deshielded and appear as broad or sharp singlets. |
| ~8.6 | Doublet (d) | 1H | H-d | Aromatic proton ortho to the nitro group and meta to the chloroacetyl group. Deshielded by the strongly withdrawing NO₂ group. Expected small coupling (J ≈ 2.5 Hz) from the meta proton H-f. |
| ~8.2 | Doublet of doublets (dd) | 1H | H-f | Aromatic proton meta to both the nitro group and the acetamide group. Coupled to both H-d (meta, J ≈ 2.5 Hz) and H-e (ortho, J ≈ 9.0 Hz). |
| ~7.9 | Doublet (d) | 1H | H-e | Aromatic proton ortho to the acetamide group. Coupled to H-f (ortho, J ≈ 9.0 Hz). |
| ~4.9 | Singlet | 2H | H-g (ClCH₂ ) | Protons on the carbon adjacent to both a carbonyl and a chlorine atom are significantly deshielded. |
| ~2.2 | Singlet | 3H | H-b (CH₃ ) | Acetyl methyl protons, appearing as a sharp singlet in a typical region for acetamides. |
(See structure in Section 1.0 for proton labels)
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
Table 4: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195 | C=O (Ketone) | Carbonyl carbons of ketones are highly deshielded. |
| ~169 | C=O (Amide) | Amide carbonyl carbons are characteristically found in this region. |
| ~145 | Ar-C | Aromatic carbon bearing the nitro group (C-2). |
| ~138 | Ar-C | Aromatic carbon bearing the acetamide group (C-1). |
| ~135 | Ar-C | Aromatic carbon bearing the chloroacetyl group (C-4). |
| ~130 | Ar-CH | Aromatic methine carbon (C-3). |
| ~125 | Ar-CH | Aromatic methine carbon (C-5). |
| ~120 | Ar-CH | Aromatic methine carbon (C-6). |
| ~46 | -CH₂Cl | Alkyl carbon attached to chlorine is shifted downfield. |
| ~25 | -CH₃ | Acetyl methyl carbon. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is needed (though referencing to the residual solvent peak at 2.50 ppm is common practice).[14]
-
Cap the tube and vortex gently to ensure a homogeneous solution.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
-
Rationale: Locking ensures the magnetic field remains stable during the experiment, while shimming corrects for field inhomogeneities, which is critical for high-resolution data.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse sequence. A 90° pulse angle with a relaxation delay of 1-2 seconds is typical.
-
Collect a sufficient number of scans (e.g., 8 or 16) to obtain a good signal-to-noise ratio.
-
Process the resulting Free Induction Decay (FID) signal with a Fourier transform, followed by phase and baseline correction.
-
Integrate the peaks to determine the relative ratios of the protons.
-
Integrated Spectroscopic Analysis Workflow
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from MS, IR, and NMR. This workflow ensures a logical and self-validating process for structural confirmation.
Caption: Workflow for unambiguous structural elucidation.
This workflow demonstrates the logical progression from initial sample analysis to final structural confirmation. The mass spectrum first provides the molecular formula. The IR spectrum then confirms the presence of the expected functional groups (amide, ketone, nitro). Finally, the NMR spectrum provides the definitive map of the carbon-hydrogen framework, allowing all pieces to be assembled into a single, validated structure.
Conclusion
The structural characterization of this compound is a multi-faceted process that relies on the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. By following the detailed protocols and interpretative guidelines presented in this document, researchers can confidently determine the molecular weight, identify key functional groups, and map the precise atomic connectivity of the molecule. This integrated approach, grounded in the fundamental principles of each technique, represents a robust and scientifically sound methodology for the structural elucidation of novel small molecules in a research and development setting.
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Solubility and Stability of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide in Biological Buffers
An In-depth Technical Guide for the Pharmaceutical Scientist
Executive Summary
The journey of a novel chemical entity from discovery to a viable drug product is critically dependent on a comprehensive understanding of its physicochemical properties. Among the most pivotal of these are aqueous solubility and chemical stability. This guide provides an in-depth technical framework for characterizing N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide, a compound featuring a reactive chloroacetyl moiety and a nitroaromatic system. We will refer to this molecule as "CANA" for brevity. This document is designed for researchers, toxicologists, and formulation scientists, offering not just protocols, but the underlying scientific rationale for each experimental choice. The methodologies detailed herein are aligned with the principles outlined by the International Council for Harmonisation (ICH) to ensure that the data generated is robust, reliable, and suitable for regulatory consideration.[1] We will explore the anticipated chemical liabilities of CANA, provide step-by-step protocols for determining its solubility and degradation profile in biologically relevant buffers, and discuss the interpretation of this critical data.
Molecular Profile and Predicted Physicochemical Behavior of CANA
A molecule's structure is the primary determinant of its behavior. A proactive analysis of its functional groups allows us to anticipate potential challenges in solubility and stability, thereby guiding experimental design.
Chemical Structure: this compound (CANA)
The CANA molecule possesses three key functional groups that dictate its reactivity and physical properties:
-
The α-Chloroacetyl Group: This is a highly reactive electrophilic center. The carbonyl carbon is activated by the electron-withdrawing effects of both the adjacent chlorine atom and the carbonyl oxygen. This makes it a prime target for nucleophilic attack by water (hydrolysis) or other nucleophiles present in buffer systems (e.g., phosphate, Tris).[2][3] The hydrolysis of this group is predicted to be a primary degradation pathway, especially under neutral to basic conditions.
-
The Nitroaromatic System: The nitro group is strongly electron-withdrawing, which, combined with the stability of the benzene ring, renders the molecule relatively resistant to oxidative degradation.[4] However, nitroaromatic compounds are known to be susceptible to photolytic degradation, often through photoreduction mechanisms.[5]
-
The Amide Linkage: Amide bonds are generally more stable than esters or acyl chlorides. However, they are susceptible to hydrolysis under forced conditions of extreme pH (strong acid or strong base) and high temperature.[6] This degradation pathway is expected to be slower than the hydrolysis of the more labile chloroacetyl group.
Based on this structural analysis, we can hypothesize that the primary stability liability of CANA will be the hydrolysis of the chloroacetyl group, followed by potential photolytic degradation and, under more extreme conditions, hydrolysis of the amide bond. Its solubility is anticipated to be moderate, influenced by the polar functional groups and the nonpolar aromatic core.
Aqueous Solubility Assessment
Aqueous solubility is a critical parameter that influences bioavailability, formulation design, and performance in biological assays.[7] We will employ the gold-standard shake-flask method to determine the thermodynamic equilibrium solubility.
Causality Behind Experimental Design
-
Choice of Buffers: We test solubility across a range of pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to simulate the physiological environments the compound might encounter, from the stomach to the bloodstream.[7] The composition of the buffer is also critical, as different buffer species can influence solubility even at the same pH.[8]
-
Temperature Control: Testing at both ambient (25°C) and physiological (37°C) temperatures is crucial, as solubility is temperature-dependent.
-
Equilibration Time: A sufficient incubation period (typically 24-72 hours) is necessary to ensure that a true thermodynamic equilibrium is reached between the solid and dissolved states of the compound.[7]
-
Quantification Method: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the dissolved compound without interference from potential degradants.[9][10]
Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Assessment.
Step-by-Step Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid CANA (e.g., 2-5 mg) to several glass vials. The excess solid should be visually apparent throughout the experiment.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired biological buffer (e.g., simulated gastric fluid pH 1.2, acetate buffer pH 4.5, phosphate buffer pH 6.8, and phosphate-buffered saline pH 7.4).
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker bath set to 25°C or 37°C. Agitate for 48-72 hours.
-
Phase Separation: After equilibration, remove the vials and allow them to stand for a short period. To separate the undissolved solid, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a low-binding 0.22 µm syringe filter.[7]
-
Sample Dilution: Carefully take an aliquot of the clear supernatant or filtrate and dilute it with the mobile phase used for HPLC analysis to bring the concentration into the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. Calculate the concentration based on a standard curve of CANA.
-
Data Reporting: Report the solubility in µg/mL and µM, specifying the buffer system and temperature for each measurement.
Data Presentation: Solubility of CANA
| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Simulated Gastric Fluid (SGF) | 1.2 | 25 | Data | Data |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Data | Data |
| Acetate Buffer (50 mM) | 4.5 | 25 | Data | Data |
| Acetate Buffer (50 mM) | 4.5 | 37 | Data | Data |
| Phosphate Buffer (50 mM) | 6.8 | 25 | Data | Data |
| Phosphate Buffer (50 mM) | 6.8 | 37 | Data | Data |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Data | Data |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | Data | Data |
Stability Assessment and Forced Degradation Studies
Stability testing is a regulatory requirement and a scientific necessity to understand how a drug substance changes over time under the influence of environmental factors.[11] Forced degradation (or stress testing) is an essential component of this process, designed to accelerate degradation to identify likely degradation products, establish degradation pathways, and validate that the chosen analytical methods are "stability-indicating."[5][12]
Potential Degradation Pathways of CANA
Caption: General Workflow for Forced Degradation Stability Study.
Data Presentation: Forced Degradation of CANA
| Stress Condition | Time (hours) | Assay of CANA (%) | Major Degradant 1 (RRT) | Area % of Degradant 1 | Major Degradant 2 (RRT) | Area % of Degradant 2 | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 | Data | Data | Data | Data | Data | Data | Data |
| 0.1 M NaOH, RT | 1 | Data | Data | Data | Data | Data | Data | Data |
| 3% H₂O₂, RT | 24 | Data | Data | Data | Data | Data | Data | Data |
| 70°C (Solution) | 72 | Data | Data | Data | Data | Data | Data | Data |
| Photolytic (ICH Q1B) | 24 | Data | Data | Data | Data | Data | Data | Data |
RRT = Relative Retention Time (compared to the CANA peak) Mass Balance = (Assay % of CANA + Total Impurities %) and should be close to 100%.
Conclusion and Forward-Looking Strategy
This guide outlines a comprehensive, scientifically-grounded strategy for the evaluation of the solubility and stability of this compound (CANA). By systematically assessing its behavior in various biological buffers and under forced degradation conditions, researchers can generate the critical data needed to advance a compound through the drug development pipeline. The results from these studies directly inform crucial decisions regarding formulation development, selection of appropriate storage conditions and packaging, and the establishment of a shelf-life. [11]Furthermore, the identification of key degradation products is the first step in understanding their potential toxicological impact, ensuring the safety and efficacy of the final therapeutic product.
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An In-Depth Technical Guide to the Mechanism of Action of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide: A Covalent Inhibitor Strategy
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide. Based on established principles of medicinal chemistry and extensive evidence from analogous compounds, we posit that this molecule functions as a targeted covalent inhibitor. The central feature of its activity is the electrophilic chloroacetyl group, a well-documented "warhead" that engages in an irreversible reaction with nucleophilic amino acid residues on target proteins. This guide will dissect the chemical basis of this covalent modification, propose a general signaling pathway for its biological effects, and provide detailed, field-proven experimental protocols for researchers to validate this mechanism and identify specific biological targets.
Introduction: The Rise of Targeted Covalent Inhibitors
In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have emerged as a powerful modality for achieving high potency and prolonged duration of action.[1] Unlike traditional non-covalent inhibitors that rely on reversible binding interactions, TCIs form a stable, covalent bond with their target protein.[1][2] This irreversible mode of action can offer several advantages, including increased biochemical efficiency, reduced sensitivity to pharmacokinetic parameters, and the ability to target proteins with shallow binding pockets that are often considered "undruggable" by conventional small molecules.[2]
The rational design of TCIs involves the strategic incorporation of a mildly reactive electrophilic group, or "warhead," onto a molecular scaffold that provides binding affinity and selectivity for the target protein. This compound is a prototypical example of such a molecule, featuring the well-characterized chloroacetamide warhead.
The Chloroacetamide Warhead: A Versatile Tool for Covalent Inhibition
The chloroacetamide moiety is a key functional group in a growing class of covalent inhibitors.[2][3] Its reactivity is centered on the α-carbon of the acetyl group, which is rendered electrophilic by the adjacent electron-withdrawing carbonyl group and the chlorine atom, a good leaving group.
The Chemistry of Covalent Bond Formation
The primary mechanism of action for chloroacetamide-based inhibitors is an irreversible nucleophilic substitution reaction (SN2) with a nucleophilic amino acid residue on the target protein.[3][4] The most common target for this reaction is the thiol group of a cysteine residue, which is highly nucleophilic, particularly in its deprotonated thiolate form (Cys-S⁻).[5][6]
The reaction proceeds in two conceptual steps:
-
Non-covalent Binding: The this compound molecule first binds reversibly to the target protein's active or allosteric site. This initial binding is driven by non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, van der Waals forces) between the phenyl, nitro, and acetamide groups of the inhibitor and the corresponding residues in the protein's binding pocket. This step is crucial for orienting the chloroacetyl warhead in close proximity to the target nucleophile.
-
Irreversible Covalent Modification: Once properly oriented, the nucleophilic cysteine residue attacks the electrophilic carbon of the chloroacetyl group. This results in the formation of a stable thioether bond and the displacement of the chloride ion.[3][7] This covalent modification permanently inactivates the protein.
The proposed reaction is depicted in the following diagram:
Potential Biological Targets and Therapeutic Implications
While the specific targets of this compound have not been explicitly elucidated in the literature, the presence of the chloroacetamide warhead suggests several classes of proteins as potential candidates. The biological activity of N-aryl-2-chloroacetamides has been reported in various contexts, including antimicrobial and herbicidal applications.[8][9][10]
Antibacterial Activity: Inhibition of Penicillin-Binding Proteins (PBPs)
A compelling hypothesis for the antibacterial action of chloroacetamide derivatives is the inhibition of penicillin-binding proteins (PBPs). PBPs are essential enzymes in bacterial cell wall biosynthesis, and their active sites contain a reactive serine residue. However, many PBPs also possess accessible cysteine residues that could be targeted by electrophilic warheads. The covalent inactivation of PBPs disrupts cell wall integrity, leading to cell lysis and bacterial death. This mechanism is supported by studies on similar compounds, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, which has demonstrated activity against Klebsiella pneumoniae.
Anticancer Activity: Targeting Kinases and Other Signaling Proteins
In oncology research, chloroacetamide-based inhibitors have been developed to target a variety of proteins involved in cancer cell proliferation and survival. These include:
-
Kinases: Many kinases have a conserved cysteine residue in or near their ATP-binding pocket, making them susceptible to covalent inhibition.
-
TEAD Transcription Factors: Chloroacetamide fragments have been shown to covalently bind to a conserved cysteine in the palmitate-binding pocket of TEADs, thereby inhibiting their interaction with the YAP1 co-activator in the Hippo signaling pathway.[11][12]
Experimental Validation of the Covalent Mechanism
The proposed mechanism of action for this compound can be rigorously tested through a series of well-established biochemical and biophysical assays.
Kinetic Analysis of Irreversible Inhibition
A hallmark of covalent inhibitors is their time-dependent inhibition of the target enzyme. This can be assessed by pre-incubating the enzyme with the inhibitor for varying amounts of time before measuring the remaining enzyme activity.
Experimental Protocol: Time-Dependent Inhibition Assay
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the target enzyme and this compound in a suitable buffer.
-
Pre-incubation: In a multi-well plate, mix the enzyme with various concentrations of the inhibitor. Allow the reaction to proceed for different time intervals (e.g., 0, 5, 15, 30, 60 minutes).
-
Initiation of Reaction: At the end of each pre-incubation period, add a saturating concentration of the enzyme's substrate to initiate the reaction.
-
Measurement of Activity: Monitor the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: Plot the observed rate of reaction against the pre-incubation time for each inhibitor concentration. The data should fit to a pseudo-first-order kinetic model, allowing for the determination of the inactivation rate constant (kinact) and the inhibitor's binding affinity (Ki).[13][14]
Mass Spectrometry for Confirmation of Covalent Adduct Formation
Mass spectrometry is the gold standard for unequivocally demonstrating covalent modification of a protein and for identifying the specific site of modification.[1][15][16]
Experimental Protocol: Intact Protein Mass Spectrometry
-
Incubation: Incubate the target protein with a molar excess of this compound for a sufficient time to ensure complete reaction.
-
Sample Preparation: Desalt the protein-inhibitor mixture to remove unbound inhibitor and buffer components.
-
Mass Analysis: Analyze the sample using high-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap).
-
Data Interpretation: Compare the mass spectrum of the treated protein with that of the untreated protein. A mass increase corresponding to the molecular weight of the inhibitor minus the mass of HCl confirms the formation of a covalent adduct.[1]
Experimental Protocol: Peptide Mapping Mass Spectrometry
-
Incubation and Digestion: Following incubation of the protein with the inhibitor, denature the protein and digest it into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence, specifying the mass of the covalent modification. This will identify the specific peptide containing the modification, and the fragmentation pattern will pinpoint the exact amino acid residue that has been modified.[15][16]
Target-Specific Assays: Example with Penicillin-Binding Proteins
If the intended application is antibacterial, specific assays for PBP inhibition can be employed.
Experimental Protocol: PBP Inhibition Assay
-
Bacterial Membrane Preparation: Isolate the cell membranes from the target bacterial species, which contain the PBPs.
-
Inhibitor Incubation: Incubate the membrane preparations with varying concentrations of this compound.
-
Competitive Labeling: Add a labeled penicillin derivative (e.g., fluorescently tagged Bocillin-FL or radiolabeled penicillin G) to the mixture.[17][18] This labeled penicillin will bind to the PBPs that have not been inactivated by the inhibitor.
-
Detection and Quantification: Separate the membrane proteins by SDS-PAGE. Visualize the labeled PBPs by fluorography or autoradiography. The decrease in the signal from the labeled penicillin in the presence of the inhibitor indicates PBP inhibition.[19][20]
Summary and Future Directions
The chemical structure of this compound strongly supports a mechanism of action based on targeted covalent inhibition. The electrophilic chloroacetyl group is a proven warhead that can form an irreversible covalent bond with nucleophilic residues, particularly cysteine, on target proteins. This mode of action is associated with high potency and a long duration of effect.
Future research on this compound should focus on:
-
Target Identification: Utilizing proteomics-based approaches to identify the specific protein targets in relevant biological systems (e.g., bacterial or cancer cells).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity for the desired target.
-
In vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in relevant animal models of disease.
By employing the principles and experimental protocols outlined in this guide, researchers can effectively investigate the mechanism of action of this compound and unlock its potential as a novel therapeutic agent.
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Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. [Link]
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Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences. [Link]
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Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. ACS Publications. [Link]
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Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters. [Link]
-
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing. [Link]
-
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Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. University of Nebraska - Lincoln DigitalCommons@University of Nebraska - Lincoln. [Link]
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A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins. Analytical Biochemistry. [Link]
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Live-Cell Profiling of Penicillin-Binding Protein Inhibitors in Escherichia coli MG1655. ACS Chemical Biology. [Link]
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A Method to Assay Penicillin-Binding Proteins. Springer Nature Experiments. [Link]
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Penicillin Binding Protein Assay. Hancock Lab. [Link]
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Recent Advances in Covalent Drug Discovery. Molecules. [Link]
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α-Chlorofluoroacetamide-based reversible covalent inhibitor 82 and its... ResearchGate. [Link]
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Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju. [Link]
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Nucleophilic covalent ligand discovery for the cysteine redoxome. Nature Chemical Biology. [Link]
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Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
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Transduction of Redox Signaling by Electrophile-Protein Reactions. Antioxidants & Redox Signaling. [Link]
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Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]
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Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]
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Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
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Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]
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2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. ResearchGate. [Link]
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Navigating the Synthesis and Application of 2-Chloro-N-(4-nitrophenyl)acetamide: A Technical Guide
Introduction: The Strategic Importance of a Versatile Chemical Intermediate
In the landscape of modern drug discovery and organic synthesis, the strategic use of versatile chemical intermediates is paramount. These molecules, while not a final product, serve as crucial building blocks, enabling the efficient construction of complex and biologically active compounds. 2-Chloro-N-(4-nitrophenyl)acetamide, a substituted acetanilide, is one such pivotal intermediate. While the initial query for "N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide" did not resolve to a specific, widely recognized CAS number, this guide will focus on the closely related and well-documented compound, 2-chloro-N-(4-nitrophenyl)acetamide (CAS: 17329-87-2) . This compound is a significant precursor in the synthesis of various organic molecules, including those with potential therapeutic applications.[1]
This technical guide provides an in-depth exploration of 2-chloro-N-(4-nitrophenyl)acetamide, from its fundamental chemical identity and properties to its synthesis, with a focus on the rationale behind the experimental design. We will also delve into its applications, particularly its role as an intermediate in the synthesis of kinase inhibitors, and provide detailed protocols and analytical data to ensure scientific integrity and reproducibility.
Chemical Identity and Properties
A thorough understanding of a compound's chemical and physical properties is the foundation of its effective application in research and development.
Chemical Identifiers
-
Chemical Name: 2-chloro-N-(4-nitrophenyl)acetamide
-
CAS Number: 17329-87-2[2]
-
Molecular Formula: C₈H₇ClN₂O₃[2]
-
Molecular Weight: 214.61 g/mol [3]
-
Synonyms: 2-Chloro-4'-nitroacetanilide, N-(Chloroacetyl)-4-nitroaniline, p-Nitro-α-chloroacetoanilide[3]
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 183-185 °C | [4] |
| Boiling Point (Predicted) | 392.7 °C | Chemchart |
| Density (Predicted) | 1.42 g/cm³ | Chemchart |
| Appearance | White to light yellow powder/crystal | TCI Chemicals |
Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of 2-chloro-N-(4-nitrophenyl)acetamide is a straightforward yet illustrative example of N-acylation, a fundamental reaction in organic chemistry. The most common and efficient method involves the reaction of p-nitroaniline with chloroacetyl chloride.[4]
Reaction Scheme
Caption: Synthesis of 2-chloro-N-(4-nitrophenyl)acetamide.
Experimental Protocol
Materials:
-
p-Nitroaniline (10.0 g)
-
Chloroacetyl chloride (15 ml)
-
Ethyl acetate
-
Water
Procedure:
-
Combine p-nitroaniline (10.0 g) and chloroacetyl chloride (15 ml) in a suitable reaction vessel.
-
Reflux the mixture for 1 hour.
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water three times to remove any water-soluble impurities.
-
Dry the ethyl acetate layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization, if necessary.
This procedure is reported to yield approximately 11.5 g of 2-chloro-N-(4-nitrophenyl)acetamide.[4]
Rationale Behind Experimental Choices
-
Choice of Reactants: p-Nitroaniline serves as the amine source, and chloroacetyl chloride is the acylating agent. The nitro group on the aniline ring is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but does not prevent the nucleophilic attack of the amino group on the highly electrophilic carbonyl carbon of the acid chloride.
-
Reaction Conditions: Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Workup Procedure: The use of ethyl acetate for dilution is strategic as it is a good solvent for the product and is immiscible with water, facilitating the aqueous wash steps. Washing with water is crucial to remove any unreacted chloroacetyl chloride (which hydrolyzes to chloroacetic acid and HCl) and other water-soluble byproducts.
Applications in Drug Discovery and Organic Synthesis
The primary utility of 2-chloro-N-(4-nitrophenyl)acetamide lies in its role as a versatile synthetic intermediate.
Precursor to Kinase Inhibitors
A notable application of this compound is in the synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, which is a key intermediate in the preparation of Nintedanib, a potent tyrosine kinase inhibitor.[5] The synthesis involves the methylation of 2-chloro-N-(4-nitrophenyl)acetamide. This subsequent modification highlights the utility of the initial chloroacetamide as a scaffold for further chemical elaboration.
Furthermore, derivatives of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide have been used in the synthesis of inhibitors for other kinases, such as maternal embryonic leucine zipper kinase (MELK), which are being investigated for their anticancer properties.[6]
Potential for Further Derivatization
The presence of the chloroacetyl group makes 2-chloro-N-(4-nitrophenyl)acetamide an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, making it a valuable building block for creating libraries of compounds for drug screening.
While direct biological activity of 2-chloro-N-(4-nitrophenyl)acetamide is not extensively reported, related chloroacetamide derivatives have shown antimicrobial activity. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been investigated for its antibacterial effects against Klebsiella pneumoniae.[3][7] This suggests that the chloroacetamide moiety can be a pharmacologically active component, and further studies on the biological profile of 2-chloro-N-(4-nitrophenyl)acetamide may be warranted.
Analytical Characterization
For a self-validating protocol, rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum of 2-chloro-N-alkyl/aryl acetamide derivatives typically shows characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, and the C-Cl stretch.[9]
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of the synthesis reaction. By spotting the reaction mixture alongside the starting material (p-nitroaniline) on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), the formation of the product can be visualized as a new spot with a different Rf value.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product. A reverse-phase HPLC method, similar to that used for other acetamides, would likely involve a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier.[10]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-chloro-N-(4-nitrophenyl)acetamide.
-
Hazard Identification: The compound is classified as a skin and eye irritant.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2-Chloro-N-(4-nitrophenyl)acetamide (CAS: 17329-87-2) is a valuable and versatile intermediate in organic synthesis with demonstrated utility in the preparation of pharmaceutically relevant molecules. Its straightforward synthesis and the reactivity of its chloroacetyl group make it an attractive building block for medicinal chemists and researchers in drug development. This guide has provided a comprehensive overview of its chemical properties, a detailed and rationalized synthesis protocol, its applications, and essential analytical and safety information. By understanding the principles behind its synthesis and its potential for further chemical modification, researchers can effectively leverage this compound in the design and creation of novel chemical entities.
References
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Cordeiro, L. N. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. Available at: [Link]
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OUCI. (n.d.). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]
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de Menezes, I. R. A., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). Available at: [Link]
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Zhang, S. S., Wen, Y. H., Li, X. M., Xu, L. L., & Tang, X. F. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4478-o4479. Available at: [Link]
-
Guerraba, W., Missioui, M., Mague, J. T., & Ramli, Y. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry, 21(1), 39-47. Available at: [Link]
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Cordeiro, L. N. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed, 32877986. Available at: [Link]
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PubChem. (n.d.). Acetanilide, 2-chloro-4'-nitro-. Retrieved from [Link]
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PubChem. (n.d.). N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
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Gesher. (n.d.). Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
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SpectraBase. (n.d.). N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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SIELC. (n.d.). Separation of Acetamide, N-(2-chloro-5-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
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Guerraba, W., Missioui, M., Mague, J. T., & Ramli, Y. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry, 21(1), 39-47. Available at: [Link]
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International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
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Cordeiro, L. N. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed, 32877986. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]
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Zhang, S. S., Wen, Y. H., Li, X. M., Xu, L. L., & Tang, X. F. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427-o4428. Available at: [Link]
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Gowda, B. T., Foro, S., & Fuess, H. (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2335-o2336. Available at: [Link]
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A Senior Application Scientist's Guide to Sourcing N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide and Related Synthetic Intermediates
An In-Depth Technical Guide for Researchers on the Procurement of N-Aryl Chloroacetamide Intermediates
For professionals in drug discovery and chemical synthesis, the reliable procurement of specialized intermediates is a critical, yet often challenging, step. This guide provides an in-depth technical overview for sourcing N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide and structurally related chloroacetylated nitrophenyl acetamides. We will move beyond a simple supplier list to address the core challenges researchers face: verifying chemical identity, assessing supplier quality, understanding the synthetic landscape, and ensuring safe handling of these reactive compounds.
Decoding the Target Molecule: Structure, Nomenclature, and Availability
The specified compound, this compound, represents a niche yet valuable class of chemical building blocks. Its structure integrates three key functional groups onto a phenyl scaffold:
-
An acetamide group (-NHCOCH₃)
-
A nitro group (-NO₂) ortho to the acetamide.
-
A chloroacetyl group (-COCH₂Cl) para to the acetamide.
These moieties make the molecule a versatile intermediate for introducing a reactive electrophilic site (the chloroacetyl group) onto a substituted aniline backbone, a common strategy in the synthesis of pharmaceutical agents and bioactive molecules.[1][2] For instance, related structures are used in the synthesis of kinase inhibitors.[1]
A preliminary survey of the market reveals that direct, off-the-shelf listings for this exact multi-substituted structure are scarce. This is common for highly specific intermediates. Researchers often encounter closely related, commercially available analogs, such as:
-
2-Chloro-N-(4-nitrophenyl)acetamide (CAS: 17329-87-2): Lacks the second nitro group and the acetamide is attached to the chloroacetyl group, not the ring.[3][4][5]
-
N-(4-chloro-2-nitrophenyl)acetamide (CAS: 881-51-6): Possesses the chloro and nitro substitutions but lacks the chloroacetyl group.[6]
-
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (CAS: 2653-16-9): A methylated analog used as an intermediate in the synthesis of the tyrosine kinase inhibitor Nintedanib.[1][2][7]
The discrepancy between a desired structure and catalog availability necessitates a deeper, more strategic approach to procurement, often involving consideration of custom synthesis.
The Synthetic Pathway: From Precursors to Final Intermediate
When a specific intermediate is not commercially available, understanding its synthesis is paramount for either in-house preparation or for commissioning a custom synthesis project. The most plausible synthetic route to this class of compounds involves a two-step process starting from a substituted aniline.
A common method is the acylation of a nitroaniline derivative with a chloroacetic agent.[7] For example, the synthesis of 2-chloro-N-p-nitrophenylacetamide is achieved by reacting p-nitroaniline with a chloroacetic agent like chloroacetyl chloride.[7][8]
Caption: General workflow for the synthesis of a chloroacetylated nitrophenylacetamide intermediate.
This established chemical pathway provides a solid foundation for discussing custom synthesis projects with contract research organizations (CROs).
Supplier Identification and Diligence
While the exact target molecule is elusive, several suppliers offer the closely related and synthetically relevant 2-Chloro-N-(4-nitrophenyl)acetamide (CAS 17329-87-2) . These vendors serve as a starting point for inquiries, both for this analog and for potential custom synthesis of the desired compound.
| Supplier Name | Location | Purity/Grades Offered | Notes |
| JHECHEM CO LTD | China | Not specified, inquire for specs | Listed as a manufacturer/trader on Echemi.[3] |
| Matrix Scientific | USA | Not specified, inquire for specs | Offers the compound and provides a Safety Data Sheet (SDS).[4] |
| Accela ChemBio Co.,Ltd. | China | Not specified, inquire for specs | Listed as a global supplier with multiple locations.[5] |
| Santa Cruz Biotechnology | USA | Not specified, inquire for specs | A well-known supplier of biochemicals for research.[5] |
| Hunan Hui Bai Shi Biotechnology Co., Ltd. | China | Not specified, inquire for specs | Listed as a supplier on ChemicalBook.[5] |
Navigating the Supplier Landscape: A Workflow for Due Diligence
Selecting a supplier, especially for a crucial synthetic intermediate, requires a systematic evaluation process to mitigate risks associated with purity, identity, and supply chain reliability.
Caption: A decision workflow for qualifying a chemical supplier for research-critical intermediates.
Expertise in Action: Interpreting Supplier Data
-
Certificate of Analysis (CoA): This is the primary document. Look for lot-specific data, not just a generic specification sheet. Key parameters include purity (typically by HPLC or GC), identity confirmation (by NMR or MS), and appearance. For related compounds, a melting point of 182-186°C is expected.[3][5]
-
Purity: For synthetic intermediates, a purity of ≥98% is generally recommended to avoid the introduction of confounding variables into subsequent reactions.[1]
-
Consistency: Ensure the analytical data provided is consistent with the known structure. For example, the mass spectrum should match the molecular weight (214.61 g/mol for C₈H₇ClN₂O₃).[4][6]
Essential Protocols for Handling and Storage
The target molecule and its analogs contain a chloroacetyl group, which classifies them as reactive acyl halides.[9][10] Proper handling is non-negotiable to ensure laboratory safety.
Step-by-Step Handling Protocol:
-
Engineering Controls: Always handle the solid compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice, but check manufacturer compatibility), safety goggles, and a lab coat.[9]
-
Dispensing: Use spark-proof tools and ground all equipment when handling larger quantities.[10] Avoid creating dust. If dissolving, add the solid slowly to the solvent.
-
Incompatibilities: These compounds are reactive. Keep them away from strong bases, alcohols, oxidizing agents, and water, as they can react vigorously.[9] The chloroacetyl moiety can decompose in the presence of moisture.[11][12]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended for long-term stability.[14]
-
Waste Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations.[11][12]
Conclusion
Sourcing specialized intermediates like this compound requires a multi-faceted approach that combines chemical knowledge with rigorous supplier evaluation. While direct commercial availability may be limited, researchers can successfully procure the necessary building blocks by identifying and vetting suppliers of close analogs, considering custom synthesis based on established chemical routes, and adhering to strict safety protocols for handling these reactive compounds. This strategic diligence is fundamental to the integrity and success of any research and development program.
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- Agrochemicals. Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)
- PubChem. Chloroacetyl chloride.
- Bio-Fine. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. bio-fine.com.
- PrepChem. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. prepchem.com.
- Cayman Chemical. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. caymanchem.com.
- Echemi. Buy 2-chloro-N-(4-nitrophenyl)
- Chemicals.co.uk. 2-chloro-n-methyl-n-(4-nitrophenyl)acetamide suppliers USA. chemicals.co.uk.
- Matrix Scientific. 2-Chloro-N-(4-nitrophenyl)acetamide.
- ChemicalBook. 17329-87-2(N1-(4-NITROPHENYL)-2-CHLOROACETAMIDE) Product Description. chemicalbook.com.
- PubChem. N-(4-chloro-2-nitrophenyl)acetamide.
- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- Chemdad. 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE. chemdad.com.
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Methodological & Application
Cysteine-Specific Labeling with N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide: A Detailed Guide for Researchers
This document provides a comprehensive guide for the selective labeling of cysteine residues in proteins and other biomolecules using the electrophilic probe N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide (CNA). Designed for researchers, scientists, and drug development professionals, this guide delves into the chemical principles, offers a detailed experimental protocol, and provides insights for robust validation and troubleshooting. While specific literature on this particular reagent is sparse, this protocol is built upon the well-established principles of cysteine alkylation by haloacetamide reagents.
Introduction: The Strategic Alkylation of Cysteine
Cysteine, with its nucleophilic thiol (-SH) group, stands out as a prime target for selective protein modification. The relatively low abundance of cysteine residues and the high reactivity of the thiolate anion (S⁻) at physiological pH make it an ideal anchor for attaching probes, crosslinkers, or drug molecules. Haloacetyl derivatives, such as chloroacetamides, are a class of reagents that react with cysteine thiols via an irreversible S-alkylation reaction, forming a stable thioether bond.
This compound is an N-aryl chloroacetamide featuring a reactive chloroacetyl group for cysteine conjugation. The presence of a nitrophenyl moiety suggests the potential for spectrophotometric monitoring of the labeling reaction or the labeled protein, a feature that can be invaluable for optimizing and quantifying the modification.
Principle of the Reaction
The labeling reaction proceeds via a nucleophilic substitution (SN2) mechanism. The deprotonated thiol group of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group. This results in the displacement of the chloride leaving group and the formation of a stable thioether linkage. The reaction is most efficient at a pH slightly above the pKa of the cysteine thiol (~8.3), where a significant population of the highly reactive thiolate anion exists. The electron-withdrawing nitro group on the aromatic ring may enhance the electrophilicity of the chloroacetyl carbon, potentially increasing the reaction rate compared to simple chloroacetamides.
Experimental Protocol: Labeling with this compound
This protocol provides a general framework for the labeling of a purified protein with CNA. It is essential to optimize the conditions for each specific protein and application.
Materials and Reagents
-
Protein of Interest: Purified and in a suitable buffer (e.g., phosphate, HEPES, or Tris buffer).
-
This compound (CNA): Solid.
-
Organic Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for preparing the CNA stock solution.
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) if the protein contains disulfide bonds that need to be reduced.
-
Reaction Buffer: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 - 8.5.
-
Quenching Reagent: L-cysteine or DTT.
-
Desalting Columns or Dialysis Cassettes: For removal of excess reagent.
Reagent Preparation
-
CNA Stock Solution: Prepare a 10-100 mM stock solution of CNA in DMSO or DMF. For instance, a related compound, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, has a solubility of 11 mg/mL in DMSO[1]. It is recommended to prepare this solution fresh before each experiment to minimize hydrolysis.
-
Reaction Buffer: Prepare the desired reaction buffer and ensure its pH is accurately adjusted. The pH of the reaction is critical for the selectivity of cysteine labeling.
-
Reducing Agent Solution (if needed): Prepare a fresh stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water, pH neutralized).
-
Quenching Solution: Prepare a fresh stock solution of L-cysteine (e.g., 1 M in water) or DTT (e.g., 1 M in water).
Step-by-Step Labeling Procedure
Step 1: Protein Preparation (Reduction of Disulfides - Optional)
-
If the target cysteine(s) are involved in disulfide bonds, they must first be reduced.
-
To a solution of your protein (e.g., 1-10 mg/mL) in reaction buffer, add a 10-20 fold molar excess of DTT or a 5-10 fold molar excess of TCEP.
-
Incubate for 1 hour at 37°C.
-
Crucially, the reducing agent must be removed before adding the labeling reagent. This can be achieved using a desalting column or through dialysis against the reaction buffer.
Step 2: Labeling Reaction
-
To the reduced (if applicable) and desalted protein solution, add the CNA stock solution to achieve a 10-50 fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The reaction time may need to be optimized.
Step 3: Quenching the Reaction
-
To stop the labeling reaction, add a quenching reagent in excess (e.g., a final concentration of 10-50 mM L-cysteine or DTT).
-
Incubate for 30 minutes at room temperature.
Step 4: Removal of Excess Reagent
-
Remove the unreacted CNA and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer for your protein.
Validation and Characterization of Labeled Protein
It is imperative to confirm the successful and specific labeling of your protein.
Mass Spectrometry
Mass spectrometry is the gold standard for confirming covalent modification.
-
Intact Protein Analysis: Analysis of the intact labeled protein will show a mass increase corresponding to the addition of the CNA moiety (minus the chlorine atom). The expected mass shift is +213.19 Da.
-
Peptide Mapping: For more detailed analysis, the labeled protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. This will allow for the identification of the specific cysteine residue(s) that have been modified.
Spectrophotometric Analysis
The nitrophenyl group of CNA is a chromophore. While the specific absorbance properties of the conjugated form are not widely published, it is plausible that the extent of labeling could be estimated by measuring the absorbance of the labeled protein at a wavelength where the label absorbs and the protein does not (or where its contribution can be subtracted). This would require establishing a standard curve with a known concentration of the labeled protein.
Visualizing the Process
Experimental Workflow
Caption: General workflow for cysteine-specific labeling with CNA.
Reaction Mechanism
Caption: SN2 reaction of CNA with a cysteine thiol.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| CNA Stock Concentration | 10 - 100 mM | Prepare fresh in DMSO or DMF. |
| Reaction Buffer pH | 7.5 - 8.5 | Higher pH increases thiolate concentration but may decrease specificity. |
| Molar Excess of CNA | 10 - 50 fold | Empirically determine the optimal ratio for your protein. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress if possible. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Quenching Reagent Conc. | 10 - 50 mM | Use a thiol-containing reagent like L-cysteine or DTT. |
| Expected Mass Shift | +213.19 Da | For monoisotopic mass. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Incomplete reduction of disulfides.- Cysteine residue is not accessible.- Reagent degradation.- Insufficient molar excess of CNA. | - Ensure complete reduction and removal of reducing agent.- Perform labeling under denaturing conditions (e.g., with urea).- Use freshly prepared CNA stock solution.- Increase the molar excess of CNA. |
| Non-specific Labeling | - Reaction pH is too high.- Prolonged reaction time.- Excessive molar excess of CNA. | - Lower the reaction pH (e.g., to 7.5).- Reduce the incubation time.- Decrease the molar excess of CNA. |
| Protein Precipitation | - Low protein stability in the reaction buffer.- High concentration of organic solvent from CNA stock. | - Optimize buffer conditions (e.g., add stabilizing excipients).- Keep the volume of the CNA stock solution to a minimum (<5% of total volume). |
Conclusion
This compound is a promising reagent for the targeted modification of cysteine residues. By following the principles of haloacetamide chemistry and carefully optimizing the reaction conditions, researchers can effectively label proteins for a variety of downstream applications. The inherent chromophoric properties of the nitrophenyl group may offer an additional advantage for the quantification of labeling efficiency. As with any covalent modification strategy, rigorous validation, particularly through mass spectrometry, is essential to ensure the specificity and success of the labeling experiment.
References
-
PrepChem. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available from: [Link]
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available from: [Link]
-
Chemchart. 2-Chloro-N-(4-nitrophenyl)acetamide (17329-87-2). Available from: [Link]
- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). Available from: [Link]
-
Zhang, T., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427-o4428. Available from: [Link]
-
Simonian, M. H. (2002). Spectrophotometric determination of protein concentration. Current Protocols in Cell Biology, Appendix 3, Appendix 3B. Available from: [Link]
-
Wood, T. D., et al. (2006). Mass defect labeling of cysteine for improving peptide assignment in shotgun proteomic analyses. Analytical Chemistry, 78(10), 3417-3423. Available from: [Link]
-
Noble, J. E., & Bailey, M. J. (2009). Quantitation of protein. Methods in Enzymology, 463, 73-95. Available from: [Link]
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Noble, J. E., & Bailey, M. J. (2009). Quantitation of protein. PubMed. Available from: [Link]
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Noble, J. E., & Bailey, M. J. (2009). Chapter 8 Quantitation of Protein. ResearchGate. Available from: [Link]
-
Lee, J., et al. (2012). Novel oxidative modifications in redox-active cysteine residues. Molecular & Cellular Proteomics, 11(11), 1364-1378. Available from: [Link]
-
Wood, T. D., et al. (2006). Mass Defect Labeling of Cysteine for Improving Peptide Assignment in Shotgun Proteomic Analyses. Analytical Chemistry, 78(10), 3417-3423. Available from: [Link]
-
The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available from: [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available from: [Link]
-
ChemistryViews. (2022). Direct Reaction of Nitroarenes and Thiols Gives Sulfonamides. Available from: [Link]
-
Brown, L. J., et al. (1996). Reactions of nitrosonitrobenzenes with biological thiols: identification and reactivity of glutathion-S-yl conjugates. Chemico-Biological Interactions, 101(1), 43-63. Available from: [Link]
-
PubChem. Acetanilide, 2-chloro-4'-nitro-. Available from: [Link]
-
Kuznetsova, A. V., et al. (2019). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. Available from: [Link]
-
C-C. H., et al. (2019). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of the American Society for Mass Spectrometry, 30(10), 2094-2105. Available from: [Link]
-
Mendeleev Communications. Regioselectivity of the substitution for the nitro group in 2,4,6-trinitrobenzonitrile under the action of thiols. The synthesis of 4,6-dinitro derivatives of benzo-annelated sulfur-containing heterocycles. Available from: [Link]
Sources
N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide in activity-based protein profiling (ABPP)
Application Note: N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide
A Versatile Covalent Probe for Activity-Based Protein Profiling of Cysteine Nucleophiles
Abstract
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology that provides a direct readout of the functional state of enzymes and other proteins within complex biological systems.[1][2][3] At the core of this methodology are activity-based probes (ABPs), which are small molecules designed to covalently label the active sites of specific protein classes.[2] This application note provides a detailed technical guide for the use of this compound, a cysteine-directed covalent probe, in ABPP workflows. We will delve into the chemical properties of the chloroacetamide warhead, provide detailed protocols for its application in cell lysates and live cells, and discuss data analysis strategies for target identification and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to employ covalent chemoproteomic approaches for target discovery and validation.
Introduction to Activity-Based Protein Profiling (ABPP)
ABPP is a functional proteomics technique that utilizes chemical probes to directly monitor the activity of enzymes in their native biological context.[3][4] Unlike traditional proteomic methods that measure protein abundance, ABPP provides a snapshot of the catalytically active portion of the proteome.[3] This is achieved through the use of ABPs, which typically consist of three key components: a reactive group (or "warhead") that covalently modifies a specific amino acid residue in the active site of a target protein, a linker, and a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment.[2]
The covalent nature of the interaction between the ABP and its target protein offers several advantages, including high potency and prolonged duration of action, which are also desirable characteristics for therapeutic agents.[5] Consequently, ABPP has become an invaluable tool in drug discovery for identifying novel drug targets, elucidating mechanisms of action, and assessing target engagement of small molecule inhibitors.[6]
This compound: A Cysteine-Reactive Probe
3.1. The Chloroacetamide Warhead
This compound belongs to the class of chloroacetamide-based covalent probes. The chloroacetamide moiety is a well-established electrophilic warhead that demonstrates reactivity towards nucleophilic amino acid residues, with a strong preference for the thiol group of cysteine.[7] The reaction proceeds via a nucleophilic substitution mechanism, where the cysteine thiol attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride leaving group and forming a stable thioether bond.[7] While chloroacetamides are considered reactive electrophiles, they can still exhibit selectivity in chemical-proteomic screens.[5]
3.2. Structural Features and Inferred Properties
The structure of this compound incorporates the chloroacetamide warhead on a nitrophenyl scaffold. The nitro group is an electron-withdrawing group, which can influence the reactivity of the chloroacetyl moiety. The acetamide group may contribute to the overall solubility and cell permeability of the probe. While specific target profiling data for this particular compound is not extensively available in the public domain, its utility as a broad screening probe for reactive cysteines can be inferred from the known reactivity of the chloroacetamide warhead.
3.3. Mechanism of Action
The primary mechanism of action involves the covalent modification of cysteine residues within the proteome. This can include catalytically active cysteines in the active sites of enzymes (e.g., cysteine proteases, deubiquitinases, certain metabolic enzymes) as well as other functionally important cysteines that are accessible and possess heightened nucleophilicity.
Diagram 1: General Mechanism of Covalent Labeling by this compound
Caption: Covalent labeling of a protein cysteine by the probe.
Experimental Protocols
The following protocols are designed as a general framework for utilizing this compound in ABPP experiments. Optimal conditions (e.g., probe concentration, incubation time) should be empirically determined for each biological system.
4.1. General Workflow for ABPP
The overall workflow for an ABPP experiment using a clickable version of the probe (containing an alkyne or azide handle for subsequent reporter tag conjugation) is depicted below.
Diagram 2: General ABPP Workflow
Caption: A typical workflow for an ABPP experiment.
4.2. Protocol 1: Labeling of Protein Lysates
This protocol is suitable for initial screening and target identification in a simplified system.
Materials:
-
Cells or tissues of interest
-
Lysis Buffer (e.g., PBS, pH 7.4, with 0.1% Triton X-100)
-
Protease Inhibitor Cocktail (optional, use with caution as some may contain nucleophiles)
-
This compound probe with an alkyne handle (stock solution in DMSO)
-
Biotin-Azide reporter tag
-
Click chemistry reagents: Copper(II) sulfate (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE materials
-
Streptavidin-agarose beads
Procedure:
-
Proteome Preparation: Harvest cells and wash with cold PBS. Lyse cells in Lysis Buffer on ice for 30 minutes with gentle agitation. Centrifuge at 14,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant (proteome lysate).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Probe Labeling: Dilute the proteome to a final concentration of 1-2 mg/mL in Lysis Buffer. Add the alkyne-probe to the lysate to a final concentration of 1-10 µM. Incubate for 30-60 minutes at room temperature.
-
Click Chemistry: To the labeled lysate, add the following reagents sequentially to the final concentrations indicated: Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM). Vortex and incubate for 1 hour at room temperature.
-
Protein Precipitation: Precipitate the proteins by adding 4 volumes of cold acetone and incubating at -20°C for at least 2 hours. Centrifuge to pellet the proteins and discard the supernatant.
-
Enrichment and On-Bead Digestion: Resuspend the protein pellet in a buffer containing SDS. Dilute to reduce the SDS concentration and add streptavidin-agarose beads. Incubate to capture biotinylated proteins. Wash the beads extensively. Perform on-bead tryptic digestion to release peptides for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against a protein database to identify the labeled proteins.
4.3. Protocol 2: Live-Cell Labeling
This protocol allows for the profiling of protein targets in their native cellular environment.
Materials:
-
Adherent or suspension cells in culture
-
Cell culture medium
-
This compound probe with a cell-permeable alkyne handle (stock solution in DMSO)
-
PBS
-
Lysis Buffer
-
Click chemistry and downstream processing reagents as in Protocol 1.
Procedure:
-
Cell Treatment: Treat cultured cells with the alkyne-probe at a final concentration of 1-25 µM in serum-free medium for 1-4 hours at 37°C.
-
Cell Harvest and Lysis: Wash the cells with cold PBS to remove excess probe. Harvest the cells and lyse them as described in Protocol 1.
-
Click Chemistry and Downstream Analysis: Proceed with the click chemistry reaction, enrichment, and LC-MS/MS analysis as outlined in Protocol 1.
4.4. Competitive ABPP for Target Validation and Inhibitor Screening
Competitive ABPP is used to confirm that a small molecule inhibitor engages a specific target in a biological system.[3]
Procedure:
-
Inhibitor Pre-treatment: Pre-incubate the proteome lysate or live cells with the inhibitor of interest (or vehicle control) for 30-60 minutes.
-
Probe Labeling: Add the this compound alkyne-probe and incubate as described in the protocols above.
-
Analysis: Perform click chemistry, enrichment, and LC-MS/MS analysis. A decrease in the signal for a particular protein in the inhibitor-treated sample compared to the vehicle control indicates that the inhibitor binds to and blocks the labeling of that protein by the probe.
Data Interpretation and Target Validation
5.1. Quantitative Proteomic Analysis
For quantitative analysis, stable isotope labeling methods such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or label-free quantification can be employed. This allows for the accurate comparison of probe-labeled proteins between different conditions (e.g., inhibitor-treated vs. vehicle).
5.2. Illustrative Data Summary
The following table provides an example of how quantitative data from a competitive ABPP experiment could be presented.
| Protein ID | Gene Name | Fold Change (Inhibitor/Vehicle) | p-value | Putative Function |
| P07737 | GSTP1 | 0.15 | <0.01 | Glutathione S-transferase |
| P04035 | ANXA2 | 0.95 | 0.85 | Annexin A2 |
| Q06830 | PRDX1 | 0.21 | <0.01 | Peroxiredoxin-1 |
| P62258 | PPIA | 0.98 | 0.92 | Peptidyl-prolyl cis-trans isomerase A |
This is example data and does not represent actual experimental results for the specified probe.
Conclusion
This compound is a valuable tool for the activity-based profiling of cysteine-containing proteins. The chloroacetamide warhead provides a means to covalently label reactive cysteines, enabling the identification of novel drug targets and the characterization of enzyme function in complex proteomes. The protocols and guidelines presented in this application note provide a starting point for researchers to design and execute robust ABPP experiments. As with any covalent probe, careful optimization and validation are crucial for generating high-quality, reproducible data.
References
-
Bar-Peled, L., et al. (2017). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951-8968. Available at: [Link]
-
Adusumalli, S., et al. (2014). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 6(3), 173-196. Available at: [Link]
-
de Bruin, G., et al. (2011). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Nature Protocols, 6(8), 1169-1178. Available at: [Link]
-
Fang, C., et al. (2022). Activity-based protein profiling: A graphical review. Acta Pharmaceutica Sinica B, 12(5), 2139-2158. Available at: [Link]
-
Medina-Cleghorn, D., et al. (2014). Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. Methods in Enzymology, 538, 235-254. Available at: [Link]
-
Yang, F., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 337. Available at: [Link]
Sources
- 1. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide as a Covalent Probe for Chemical Biology
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide (CNA) as a reactive tool in chemical biology. This document outlines the core principles of CNA's reactivity, offers detailed protocols for its application in target discovery and validation, and provides insights into experimental design and data interpretation. While direct literature on this specific molecule is emerging, the principles outlined herein are grounded in the well-established field of covalent chemical probes and chemoproteomics.[1][2][3]
Introduction: The Rationale for Covalent Probes in Chemical Biology
Covalent chemical probes are indispensable tools for interrogating complex biological systems.[4] Unlike their reversible counterparts, covalent probes form a stable, lasting bond with their protein targets, offering unique advantages such as prolonged duration of action and the ability to target proteins that are otherwise considered "undruggable."[2] The chloroacetamide functional group is a well-characterized electrophilic "warhead" that demonstrates a strong preference for reacting with nucleophilic amino acid residues, most notably cysteine.[1][2]
This compound (CNA) is a specialized covalent probe featuring a chloroacetamide moiety. The presence of the electron-withdrawing nitro group on the phenyl ring is anticipated to enhance the electrophilicity of the chloroacetyl group, thereby increasing its reactivity towards nucleophilic residues on target proteins. This guide will explore the potential applications of CNA in chemical biology, with a focus on its use in identifying and characterizing protein targets.
Mechanism of Action: Covalent Modification of Cysteine Residues
The primary mechanism of action for CNA involves the covalent modification of nucleophilic amino acid residues on proteins. The chloroacetyl group is a soft electrophile that readily reacts with soft nucleophiles, with a pronounced preference for the thiol group of cysteine residues.[2][5] The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated thiolate of a cysteine residue attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride leaving group and the formation of a stable thioether bond.
Caption: Covalent modification of a cysteine residue by CNA.
Application Notes
Covalent Ligand Screening and Target Discovery
CNA can be employed as an electrophilic fragment in screening campaigns to identify novel protein targets.[2] By treating cell lysates or purified protein fractions with CNA and subsequently analyzing the proteome using mass spectrometry-based proteomics, researchers can identify proteins that are covalently modified by the probe. This "binding-first" approach can uncover previously unknown ligandable sites on proteins, providing starting points for the development of more potent and selective modulators.[3]
Caption: Workflow for covalent ligand screening with CNA.
Activity-Based Protein Profiling (ABPP)
For activity-based protein profiling, CNA would ideally be synthesized with a reporter tag, such as biotin for affinity purification or an alkyne for click chemistry-based ligation to a fluorescent dye or biotin.[4] A tagged version of CNA could be used to profile the activity of specific enzyme families that utilize a nucleophilic cysteine in their catalytic cycle. By competing the tagged probe with a library of small molecules, one can identify compounds that bind to the active site of these enzymes.
Caption: Competitive ABPP workflow using a tagged CNA probe.
Experimental Protocols
Disclaimer: These are representative protocols based on the general use of chloroacetamide-based probes. Optimization will be required for specific experimental systems.
General Handling and Storage
-
Storage: Store this compound solid at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the stock solution should be determined empirically.
Protocol for In Vitro Protein Labeling
-
Protein Preparation: Prepare the target protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl). If the protein has a low pKa cysteine, a slightly basic buffer (pH 8.0-8.5) can enhance the reaction rate.
-
Labeling Reaction:
-
To the protein solution, add CNA from a DMSO stock solution to the desired final concentration (e.g., 1-100 µM). The final DMSO concentration should be kept low (<1%) to avoid protein denaturation.
-
Incubate the reaction at room temperature or 37°C for 1-2 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction: Quench the reaction by adding an excess of a thiol-containing reagent such as dithiothreitol (DTT) or β-mercaptoethanol.
-
Analysis: Analyze the protein labeling by SDS-PAGE, Western blot (if an antibody is available), or mass spectrometry to confirm covalent modification.
Protocol for Competitive Chemoproteomic Profiling
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency.
-
Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Competitive Inhibition:
-
Aliquot the cell lysate into separate tubes.
-
To each tube, add the competitor compound at various concentrations or a vehicle control (e.g., DMSO).
-
Incubate for 30-60 minutes at 37°C to allow the competitor to bind to its targets.
-
-
Probe Labeling:
-
Add a tagged version of CNA to each tube at a fixed concentration (e.g., 10 µM).
-
Incubate for 1 hour at 37°C.
-
-
Click Chemistry and Affinity Purification (for alkyne-tagged probe):
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne-tagged CNA-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin-agarose beads.
-
-
Sample Preparation for Mass Spectrometry:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release the peptides.
-
Collect the peptides and desalt them using a C18 StageTip.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by LC-MS/MS.
-
Identify and quantify the labeled peptides across the different competition conditions. A decrease in the signal of a CNA-labeled peptide in the presence of a competitor indicates that the competitor binds to that specific site.
-
Data Presentation
Table 1: Reactivity of Electrophilic Warheads with Amino Acid Residues
| Electrophilic Warhead | Primary Target Residue(s) | Relative Reactivity | Notes |
| Chloroacetamide | Cysteine | High | Forms a stable thioether bond. Can also react with other nucleophiles at higher concentrations or longer incubation times. [2] |
| Acrylamide | Cysteine | Moderate | Michael acceptor. Reaction is generally slower than with chloroacetamides. |
| Fluoromethylketone | Serine, Cysteine, Threonine | High | Mechanism-based inhibitor for certain enzyme classes. |
| Sulfonyl Fluoride | Serine, Tyrosine, Lysine | High | Highly reactive, can be less selective. |
| Epoxide | Cysteine, Histidine, Aspartate, Glutamate | Moderate | Reactivity is dependent on the specific epoxide and the protein microenvironment. |
References
-
Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
(PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. (2006). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. (2016). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. (2019). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Proteomic discovery of chemical probes that perturb protein complexes in human cells. (2023). PubMed. Retrieved January 12, 2026, from [Link]
-
Chemical Probes as Essential Tools for Biological Discovery. (2020). YouTube. Retrieved January 12, 2026, from [Link]
-
Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
-
N-(4-chloro-2-nitrophenyl)acetamide. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). MDPI. Retrieved January 12, 2026, from [Link]
-
Harnessing Ionic Selectivity In Acetyltransferase Chemoproteomic Probes. (2020). SciSpace. Retrieved January 12, 2026, from [Link]
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Chemoproteomics-Enabled De Novo Discovery of a Metallothionein Degrader Enables Probing Their Role in Cancer Cells. (2024). ChemRxiv. Retrieved January 12, 2026, from [Link]
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Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes. (2011). PubMed. Retrieved January 12, 2026, from [Link]
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Beta-lactams as selective chemical probes for the in vivo labeling of bacterial enzymes involved in cell wall biosynthesis, antibiotic resistance, and virulence. (2008). PubMed. Retrieved January 12, 2026, from [Link]
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(PDF) β-Lactams and β-lactones as activity-based probes in chemical biology. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. (2020). University of East Anglia. Retrieved January 12, 2026, from [Link]
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Cell permeability assays with N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cell Permeability in Drug Discovery and Development
The ability of a drug candidate to permeate cell membranes is a fundamental determinant of its bioavailability and, ultimately, its therapeutic efficacy. Assessing cell permeability early in the drug discovery process is crucial for identifying compounds with favorable pharmacokinetic profiles and minimizing late-stage attrition. In vitro cell permeability assays, particularly those employing cell monolayers, have become indispensable tools for predicting the in vivo absorption of drugs across biological barriers such as the intestinal epithelium.[1][2][3]
This guide provides a comprehensive overview of the principles and methodologies for conducting cell permeability assays. While the initial query specified the compound N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide, a thorough review of the scientific literature did not yield established protocols for its use as a permeability indicator. Therefore, this document will focus on a well-established and widely accepted method using a model cell line (Caco-2) and a fluorescent tracer, which can be adapted for the evaluation of various test compounds. The principles and protocols outlined herein are designed to provide a robust framework for obtaining reliable and reproducible permeability data.
Scientific Principles of In Vitro Cell Permeability Assays
The most common in vitro models for assessing intestinal drug absorption utilize epithelial cell lines, such as Caco-2, which are derived from human colon adenocarcinoma.[1][2] When cultured on semi-permeable filter supports, these cells differentiate into a polarized monolayer with tight junctions and a brush border on the apical surface, mimicking the characteristics of intestinal enterocytes.[1]
The assay is typically conducted in a transwell system, which consists of a cell culture insert (apical compartment) placed in a well of a larger plate (basolateral compartment).[4][5] The test compound is added to the apical side, and its appearance in the basolateral compartment is monitored over time. The rate of transport is used to calculate the apparent permeability coefficient (Papp), a quantitative measure of a compound's permeability.[3][6]
To ensure the integrity of the cell monolayer, a non-invasive technique called Transepithelial Electrical Resistance (TEER) measurement is employed.[4] A high TEER value indicates the formation of tight junctions and a confluent monolayer, which is essential for a valid permeability assessment.[4]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in a typical cell permeability assay using a transwell system.
Caption: Experimental workflow for the Caco-2 permeability assay.
Detailed Protocol: Caco-2 Permeability Assay
This protocol provides a step-by-step guide for performing a permeability assay using Caco-2 cells.
I. Materials and Reagents
-
Caco-2 cell line (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® permeable supports (e.g., 24-well plate, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Lucifer yellow (as an integrity marker)
-
Control compounds:
-
High permeability: Propranolol
-
Low permeability: Atenolol
-
-
TEER meter (e.g., Millicell® ERS-2)
-
Analytical instrumentation for compound quantification (e.g., LC-MS/MS or fluorescence plate reader)
II. Cell Culture and Seeding
-
Cell Maintenance: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: Passage the cells every 3-4 days before they reach 90% confluency.[6]
-
Seeding on Transwells:
-
Pre-warm complete cell culture medium. Add 900 µL to the basolateral side of the 24-well plates.
-
Trypsinize confluent Caco-2 cells and resuspend them in complete medium to a final density of approximately 100,000 to 200,000 cells/cm².[7]
-
Add 200 µL of the cell suspension to the apical side of each Transwell insert.
-
Incubate the plates at 37°C and 5% CO₂.
-
III. Monolayer Differentiation and Integrity Assessment
-
Differentiation: Culture the cells on the Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer. Change the medium every other day.[7]
-
TEER Measurement:
-
Allow the plates to equilibrate to room temperature before measurement.
-
Add fresh, pre-warmed culture medium to both the apical and basolateral chambers.
-
Using a TEER meter, measure the electrical resistance across the cell monolayer.
-
Calculate the net TEER value by subtracting the resistance of a blank insert (without cells) from the measured resistance and multiplying by the surface area of the insert (Ω·cm²).[6]
-
Monolayers are typically ready for transport studies when TEER values plateau and are >200 Ω·cm².
-
IV. Transport Experiment
-
Preparation:
-
On the day of the experiment, gently wash the cell monolayers twice with pre-warmed HBSS.
-
Add 900 µL of HBSS to the basolateral chamber and 200 µL to the apical chamber. Incubate for 30 minutes at 37°C.
-
-
Dosing:
-
Prepare dosing solutions of your test compound and control compounds (propranolol, atenolol) in HBSS. A typical starting concentration is 10 µM.[1]
-
Also, prepare a dosing solution of Lucifer yellow to assess monolayer integrity during the experiment.
-
Aspirate the HBSS from the apical chambers.
-
Add 200 µL of the dosing solutions to the respective apical chambers.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C on an orbital shaker (around 50 rpm).[7]
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample (e.g., 200 µL) from the basolateral chamber.
-
After each sampling, replace the volume with fresh, pre-warmed HBSS.
-
At the end of the experiment, take a sample from the apical chamber to determine the initial concentration.
-
V. Sample Analysis and Data Calculation
-
Quantification: Analyze the concentration of the test and control compounds in the collected samples using a validated analytical method such as LC-MS/MS. For Lucifer yellow, use a fluorescence plate reader.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver compartment over time).
-
A is the surface area of the membrane (in cm²).
-
C₀ is the initial concentration of the compound in the donor compartment.
-
Data Presentation and Interpretation
The permeability of a test compound is classified based on its Papp value in comparison to known standards.
| Compound | Type | Expected Papp (A to B) (x 10⁻⁶ cm/s) | Permeability Classification |
| Test Compound | Test Article | Calculated Value | To be determined |
| Propranolol | High Permeability Control | > 10 | High |
| Atenolol | Low Permeability Control | < 1 | Low |
| Lucifer Yellow | Monolayer Integrity Marker | < 0.5 | Very Low |
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low TEER values | Incomplete monolayer formation, cell toxicity. | Extend culture time, check cell viability, ensure proper seeding density. |
| High variability in Papp values | Inconsistent cell seeding, pipetting errors, monolayer disruption. | Ensure uniform cell suspension, use careful pipetting techniques, handle plates gently.[8] |
| High permeability of Lucifer yellow | Damaged monolayer, compromised tight junctions. | Review cell handling procedures, ensure no damage to the membrane during manipulations. |
| Poor mass balance | Compound binding to plastic, metabolism by cells. | Use low-binding plates, analyze for metabolites if suspected. |
Mechanism of Action: A Visual Representation
The following diagram illustrates the principle of the transwell permeability assay, showing the movement of a test compound across the Caco-2 cell monolayer.
Caption: Principle of the transwell permeability assay.
References
-
Wioland, M. H., et al. (2022). In Vitro Methods for Measuring the Permeability of Cell Monolayers. PMC - PubMed Central. [Link]
-
Bio-protocol. (2017). In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems. [Link]
-
Bio-protocol. (2017). In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. [Link]
-
Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
MDPI. (2021). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. [Link]
-
Interchim. CultreCoat® 96 Well In Vitro Vascular Permeability Assay. [Link]
-
PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]
-
SciELO. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
Corning. Corning® HTS Transwell®-96 Permeable Support Protocols for Drug Transport Guidelines for Use. [Link]
-
NIH. (2019). Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells. [Link]
-
ResearchGate. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]
-
PubChem. N-(4-chloro-2-nitrophenyl)acetamide. [Link]
-
MDPI. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]
-
PubMed. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
-
PubChem. Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]-. [Link]
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N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide for irreversible enzyme inhibition studies
Application Note & Protocols
Topic: N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide for Irreversible Enzyme Inhibition Studies
Abstract
Targeted Covalent Inhibitors (TCIs) represent a powerful class of therapeutic agents and chemical probes that achieve enhanced potency, prolonged pharmacodynamic effects, and the ability to target challenging proteins by forming a stable, covalent bond with their target.[1][2] The efficacy of a TCI is fundamentally dependent on its "warhead," an electrophilic functional group designed to react with a specific nucleophilic amino acid residue within the target protein's binding site.[3] This guide focuses on this compound, a representative molecule for the chloroacetamide class of covalent inhibitors. The chloroacetyl group serves as a reactive α-halo ketone moiety, an effective electrophile for targeting nucleophilic residues such as cysteine, lysine, or histidine.[4] We provide a comprehensive overview of its mechanism of action, detailed protocols for its application in enzyme inhibition studies—from initial kinetic characterization to confirmation of covalent modification—and expert insights into data interpretation. These methodologies are designed to provide researchers, scientists, and drug development professionals with a robust framework for investigating this class of irreversible inhibitors.
Introduction to Chloroacetamide-Based Covalent Inhibitors
Covalent drugs have a long history of clinical success, with well-known examples including aspirin and penicillin.[3] Unlike reversible inhibitors that bind and dissociate from their target, irreversible inhibitors form a permanent covalent bond, effectively inactivating the enzyme.[4][5] This mode of action offers distinct advantages:
-
Increased Biochemical Efficiency: Covalent binding is not subject to equilibrium competition with high concentrations of endogenous substrates or ligands.[1]
-
Prolonged Duration of Action: The biological effect persists until the cell synthesizes new enzyme, meaning the pharmacodynamic effect can far outlast the pharmacokinetic profile of the inhibitor.[2]
-
Improved Selectivity: By targeting less conserved, nucleophilic amino acids that are unique to a specific protein or protein family, high selectivity can be achieved.[2]
This compound serves as an excellent model compound for this class. Its structure incorporates the key chloroacetyl electrophilic warhead poised for reaction. Understanding how to characterize such a compound is critical for its use as a chemical probe or as a starting point for drug discovery campaigns.
Table 1: Physicochemical & Handling Properties (Exemplar)
Note: Properties are based on closely related structures and predictive models, as extensive experimental data for this specific compound is not widely published. Researchers should independently verify properties of their synthesized or sourced material.
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C₁₀H₉ClN₂O₄ | Calculated |
| Molecular Weight | 256.64 g/mol | Calculated |
| Appearance | Expected to be a light yellow to yellow solid | Based on related nitro- and chloro-substituted acetanilides.[6][7] |
| Solubility | Sparingly soluble in aqueous buffers; soluble in organic solvents (DMSO, DMF). | Common for small organic molecules of this type.[8] |
| Storage | Store at -20°C, desiccated, and protected from light. | The chloroacetyl group is reactive and can be susceptible to hydrolysis or reaction with atmospheric nucleophiles over time. |
| Safety Precautions | Handle with caution. As an alkylating agent, it is a potential irritant and sensitizer. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated fume hood. | Chloroacetamides are reactive electrophiles and should be handled as potentially hazardous. |
Mechanism of Covalent Inactivation
The chloroacetyl group is the functional core of this compound's inhibitory activity. It acts as an electrophilic warhead that reacts with nucleophilic amino acid residues at the enzyme's active site. The process typically follows a two-step mechanism, often designated as the E + I ⇌ E•I → E-I model.[9]
-
Reversible Binding (Formation of E•I complex): The inhibitor first binds non-covalently to the enzyme's active site, forming a reversible enzyme-inhibitor complex (E•I). The affinity of this initial binding is determined by the inhibitor's structural complementarity to the active site and is quantified by the inhibition constant, KI.
-
Irreversible Covalent Bonding (Formation of E-I adduct): Once bound, the correctly oriented chloroacetyl group is positioned for a nucleophilic attack by a nearby amino acid side chain (e.g., the thiol of cysteine, the amine of lysine, or the imidazole of histidine). This proceeds via an SN2 reaction, where the nucleophile attacks the carbon bearing the chlorine atom, displacing the chloride as a leaving group and forming a stable covalent thioether, amine, or alkyl-imidazole bond, respectively. This step is characterized by the maximal rate of inactivation, kinact.
The overall efficiency of the irreversible inhibitor is best described by the second-order rate constant kinact/KI.
Caption: General mechanism for a two-step irreversible enzyme inhibitor.
Experimental Protocols
This section provides detailed, self-validating protocols to characterize the interaction between an irreversible inhibitor and its target enzyme.
Protocol 3.1: Kinetic Analysis of Time-Dependent Inhibition
This assay is the cornerstone for characterizing an irreversible inhibitor. It measures the rate of enzyme inactivation over time at various inhibitor concentrations.
Objective: To determine the observed rate of inactivation (kobs) for each inhibitor concentration.
Materials:
-
Target enzyme in appropriate assay buffer.
-
This compound stock solution (e.g., 10-100 mM in DMSO).
-
Fluorogenic or chromogenic substrate for the target enzyme.
-
Assay buffer (ensure it is free of nucleophiles like DTT or β-mercaptoethanol that could react with the inhibitor).
-
96-well microplate (black for fluorescence, clear for absorbance).
-
Microplate reader capable of kinetic measurements.
Methodology:
-
Inhibitor Preparation: Prepare a series of 2x final concentration inhibitor dilutions in the assay buffer from the DMSO stock. Include a "buffer + DMSO" control (0% inhibition). It is critical to keep the final DMSO concentration constant across all wells (typically ≤1%).
-
Enzyme Preparation: Prepare a 2x final concentration solution of the enzyme in the assay buffer.
-
Pre-incubation:
-
In the microplate, add 50 µL of each 2x inhibitor dilution to triplicate wells.
-
Initiate the inactivation reaction by adding 50 µL of the 2x enzyme solution to each well.
-
This creates a 100 µL reaction at the 1x final concentrations.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C). At set time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot will be taken for activity measurement.
-
-
Activity Measurement (Aliquot Sampling Method):
-
Prepare a separate "Substrate Plate" with 100 µL of 2x substrate solution in each well.
-
At each pre-incubation time point (t=0, 5, 15…), transfer a small aliquot (e.g., 10 µL) from the incubation plate to the corresponding wells of the substrate plate.
-
Immediately place the substrate plate in the reader and measure the initial reaction velocity (vt) for 5-10 minutes. The substrate concentration should be at or near its Km value.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity (ln[% Activity]) versus the pre-incubation time. The % Activity is calculated as (vt / v0) * 100, where v0 is the velocity from the DMSO control at t=0.
-
The data should fit a first-order decay equation: ln(% Activity) = -k_obs * time.
-
The slope of this line is equal to -kobs. Determine kobs for each inhibitor concentration by linear regression.
-
Protocol 3.2: Determination of Kinetic Parameters (kinact and KI)
The kobs values obtained in Protocol 3.1 are used to calculate the intrinsic kinetic parameters that define the inhibitor's efficiency.
Objective: To calculate kinact and KI.
Methodology:
-
Data Plotting: Plot the calculated kobs values (y-axis) against the corresponding inhibitor concentrations ([I], x-axis).
-
Non-linear Regression: Fit the data to the Michaelis-Menten equation for irreversible inhibition using graphing software (e.g., GraphPad Prism):
k_obs = (k_inact * [I]) / (K_I + [I])
-
Parameter Extraction: The curve fit will yield values for kinact (the maximum inactivation rate at saturating inhibitor concentrations) and KI (the inhibitor concentration that produces half-maximal inactivation rate). The overall potency is often reported as the second-order rate constant, kinact/KI.
Protocol 3.3: Confirmation of Irreversibility (Jump Dilution Assay)
This protocol is essential to distinguish a true covalent inhibitor from a slow, tight-binding reversible inhibitor.[10]
Objective: To confirm that enzyme inhibition is not reversed upon significant dilution of the enzyme-inhibitor complex.
Methodology:
-
High Concentration Incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20x KI) for a period sufficient to achieve >90% inhibition (e.g., 60 minutes). Also, prepare a DMSO control incubation.
-
Rapid Dilution ("Jump"): Rapidly dilute both the inhibited sample and the control sample 100-fold or more into fresh assay buffer containing the substrate. The dilution should reduce the free inhibitor concentration to well below its KI.
-
Monitor Activity Recovery: Immediately monitor enzyme activity in the diluted samples over time in a plate reader.
-
Interpretation:
-
Irreversible Inhibition: The inhibited enzyme will show no significant recovery of activity over time.
-
Reversible Inhibition: The inhibited enzyme will show a time-dependent recovery of activity as the inhibitor dissociates from the active site to re-establish equilibrium at the new, lower concentration.
-
Caption: Experimental workflow for kinetic characterization of an irreversible inhibitor.
Protocol 3.4: Target Identification and Adduct Verification via LC-MS/MS
Mass spectrometry (MS) is the definitive method to confirm that the inhibitor has formed a covalent bond with the target protein and to identify the specific amino acid residue that was modified.[11][12]
Objective: To verify the formation of the covalent adduct and identify the site of modification.
Methodology:
-
Protein Incubation: Incubate the purified target protein with a 5-10 fold molar excess of this compound for a time sufficient for complete reaction (determined from kinetic studies). Prepare a control sample with protein and DMSO only.
-
Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.
-
Intact Protein Analysis (Optional but Recommended): Analyze both the treated and control protein samples by LC-MS. A mass shift in the treated sample corresponding to the molecular weight of the inhibitor (minus the chlorine atom) confirms covalent modification.[13]
-
Proteolytic Digestion: Denature the protein samples (e.g., with urea or guanidine HCl), reduce disulfide bonds (with DTT), alkylate free cysteines (with iodoacetamide), and then digest the protein into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The instrument will perform a "bottom-up" proteomics analysis.[12][14]
-
Data Analysis:
-
Use proteomics search software (e.g., Mascot, MaxQuant) to search the MS/MS spectra against the known sequence of the target protein.[14]
-
Crucially, specify a "variable modification" in the search parameters corresponding to the mass of the inhibitor adduct (mass of inhibitor - mass of HCl) on potential nucleophilic residues (Cys, Lys, His).
-
The software will identify the specific peptide that contains the mass modification and the fragmentation data (MS/MS spectrum) will confirm the exact amino acid that was labeled.[12]
-
Caption: Proteomics workflow for identifying the site of covalent modification.
References
-
A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal via PMC, NIH. Available at: [Link]
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Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules via PMC, NIH. Available at: [Link]
-
A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal via NIH. Available at: [Link]
-
Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications. Medium. Available at: [Link]
-
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, ACS Publications. Available at: [Link]
-
Analysis of kinetic data for irreversible enzyme inhibition. ResearchGate. Available at: [Link]
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences via NIH. Available at: [Link]
-
A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. JoVE. Available at: [Link]
-
From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. Available at: [Link]
-
A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS Discovery via NIH. Available at: [Link]
-
A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal, Portland Press. Available at: [Link]
-
Detection of Covalent Adducts to Cytochrome P450 3A4 Using Liquid Chromatography Mass Spectrometry. Chemical Research in Toxicology, ACS Publications. Available at: [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry via PMC. Available at: [Link]
-
Targeted covalent inhibitors. Wikipedia. Available at: [Link]
-
Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. Available at: [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Semantic Scholar. Available at: [Link]
-
N-(4-chloro-2-nitrophenyl)acetamide. PubChem, NIH. Available at: [Link]
-
What Is Irreversible Inhibition? YouTube. Available at: [Link]
-
2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. Available at: [Link]
-
Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. Available at: [Link]
-
Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]-. PubChem, NIH. Available at: [Link]
-
Enzymes: Irreversible Inhibition. ResearchGate. Available at: [Link]
- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.Google Patents.
-
Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]
-
N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E via PMC, NIH. Available at: [Link]
-
N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E via PMC, NIH. Available at: [Link]
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Application Notes and Protocols for N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide in Fragment-Based Drug Discovery
Introduction: The Strategic Application of a Mildly Electrophilic Fragment
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds by screening low-molecular-weight fragments that exhibit weak but efficient binding to biological targets.[1] Within this paradigm, the use of covalent fragments—molecules that form a stable bond with their target protein—has gained significant traction.[2] Covalent fragments can overcome the challenge of detecting low-affinity interactions, as the irreversible or reversible bond formation provides a distinct and readily measurable signal.[2][3]
This guide focuses on the application of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide , a chloroacetamide-containing fragment, in covalent FBDD campaigns. Chloroacetamides are a class of mildly reactive electrophiles known to selectively target nucleophilic amino acid residues, most notably cysteine, within protein binding pockets.[3][4] The strategic advantage of such fragments lies in their ability to achieve high potency and prolonged target engagement, even from a low-affinity initial binding event.[5] This document provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and data interpretation workflows for effectively utilizing this compound to discover and validate novel covalent inhibitors.
Mechanism of Action: Covalent Modification of Cysteine Residues
The utility of this compound as a covalent fragment is predicated on the reactivity of its chloroacetyl "warhead". This electrophilic moiety is susceptible to nucleophilic attack by the thiol side chain of a cysteine residue located within or near a binding pocket on a target protein. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, resulting in the formation of a stable thioether bond and the displacement of the chlorine atom as a leaving group.
The initial, non-covalent binding of the fragment to the protein surface positions the chloroacetyl group in proximity to the reactive cysteine. This "templating" effect enhances the effective concentration of the electrophile near the nucleophile, accelerating the rate of covalent bond formation compared to the reaction rate with a non-specific cysteine (e.g., glutathione) in solution.[6] This rate enhancement is a key indicator of a specific, productive binding event.
Caption: Covalent inhibition workflow of this compound.
Experimental Protocols
Preparation and Handling of this compound
Safety Precautions: this compound and related chloroacetamide compounds are classified as potentially hazardous. Users should consult the relevant Safety Data Sheet (SDS) prior to handling.[7][8][9][10] General safety guidelines include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7]
-
Ventilation: Handle the solid compound and concentrated stock solutions in a chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Skin Contact: Avoid direct contact with skin. In case of contact, wash the affected area thoroughly with soap and water.[7]
-
Disposal: Dispose of waste in accordance with institutional and local regulations.
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).
-
Ensure complete dissolution by vortexing or brief sonication.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Primary Screening via Mass Spectrometry
Intact protein mass spectrometry is a direct and robust method for detecting covalent modification of a target protein.[11][12][13] This protocol outlines a typical screening workflow.
Materials:
-
Purified target protein (containing at least one cysteine residue) in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.4). Avoid buffers containing nucleophiles like DTT or β-mercaptoethanol.
-
This compound stock solution in DMSO.
-
Control compound (e.g., a non-electrophilic analog or a known non-binder).
-
Quenching solution (e.g., 1% formic acid).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Protocol:
-
Protein Preparation: Dilute the target protein to a final concentration of 1-5 µM in the assay buffer.
-
Incubation:
-
In a microplate or microcentrifuge tubes, add the diluted protein solution.
-
Add this compound to a final concentration of 10-100 µM (the final DMSO concentration should be kept low, typically ≤1%).
-
Include a DMSO-only control (vehicle) and a control compound.
-
Incubate the reactions at a constant temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours).
-
-
Quenching: Stop the reaction by adding the quenching solution. This denatures the protein and prevents further reaction.
-
LC-MS Analysis:
-
Inject the quenched samples onto an LC-MS system equipped with a suitable column for protein separation (e.g., a C4 reverse-phase column).
-
Acquire mass spectra over the expected mass range for the unmodified protein and the covalent adduct.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the molecular weights of the species present in each sample.
-
Compare the spectrum of the fragment-treated sample to the vehicle control. The formation of a covalent adduct will be indicated by a mass shift corresponding to the molecular weight of the fragment (minus the mass of HCl).
-
Data Interpretation:
| Observation | Interpretation |
| Single peak at the mass of the unmodified protein. | No covalent modification occurred. |
| A new peak with a mass increase corresponding to the fragment. | Covalent adduct formation is confirmed.[14] |
| Mixture of unmodified and modified protein peaks. | Incomplete reaction; allows for quantification of percent modification.[14] |
Quantitative Irreversible Tethering (qIT) Assay
The qIT assay is a fluorescence-based method for quantifying the rate of cysteine modification, which can be used to rank the reactivity of different fragments.[6]
Materials:
-
Purified target protein with a single surface-exposed cysteine.
-
This compound.
-
Glutathione (GSH) as a control for intrinsic reactivity.
-
CPM (7-Diethylamino-3-(4'-Maleimidylphenyl)-4-Methylcoumarin), a fluorogenic thiol-quantification agent.[6]
Protocol:
-
Reaction Setup:
-
Prepare parallel reactions containing:
-
Target protein (e.g., 1 µM) with the fragment.
-
GSH (e.g., 10 µM) with the fragment.
-
-
Initiate the reactions by adding the fragment at a defined concentration.
-
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each reaction.
-
Quenching and Labeling: Immediately quench the aliquot into a solution containing CPM. The CPM will react with any remaining free thiols (on the protein or GSH).
-
Fluorescence Measurement: After a short incubation with CPM, measure the fluorescence (Excitation: ~387 nm, Emission: ~463 nm).
-
Data Analysis:
-
Plot the fluorescence signal against time for both the protein and GSH reactions.
-
A decrease in fluorescence over time indicates consumption of free thiols, i.e., covalent modification.
-
Calculate the observed rate constant (kobs) for both reactions by fitting the data to a single-exponential decay model.
-
Data Interpretation:
| Scenario | Interpretation |
| kobs (protein) > kobs (GSH) | The fragment shows preferential reactivity for the protein, suggesting a specific binding interaction that accelerates the covalent reaction. This is a promising hit.[6] |
| kobs (protein) ≈ kobs (GSH) | The fragment's reactivity is primarily due to its intrinsic electrophilicity, not specific binding to the protein. This is likely a non-specific binder.[6] |
Hit Validation and Characterization
Once a primary hit is identified, further experiments are required to validate the covalent interaction and characterize the binding site.
Site of Modification Analysis by Peptide Mapping
This technique identifies the specific amino acid residue modified by the fragment.[11]
Protocol:
-
Reaction and Denaturation: Incubate the target protein with a saturating concentration of the fragment. Denature the protein and reduce/alkylate any non-modified cysteines.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The system will fragment the peptides and measure the masses of the resulting fragment ions.
-
Data Analysis: Search the MS/MS data against the protein's sequence. The peptide containing the covalent modification will have a mass shift corresponding to the fragment. The MS/MS fragmentation pattern will pinpoint the exact modified residue.[15]
X-ray Crystallography
If the protein-fragment adduct can be crystallized, X-ray crystallography provides high-resolution structural information about the binding mode and the covalent linkage.[11][12] This is the gold standard for confirming the binding site and guiding structure-based drug design efforts.
Logical Workflow for a Covalent FBDD Campaign
Caption: A logical workflow for a covalent fragment screening campaign.
Conclusion
This compound represents a valuable tool in the arsenal of covalent fragment libraries. Its chloroacetamide warhead provides a mechanism for selectively targeting cysteine residues, enabling the discovery of potent and durable inhibitors. By employing a systematic workflow of primary screening, quantitative rate assessment, and detailed biophysical characterization, researchers can effectively leverage this and similar fragments to prosecute challenging drug targets and generate high-quality starting points for novel therapeutic development.
References
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Imperial College London, Molecular Sciences Research Hub. (2025). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. JoVE. [Link]
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de Wispelaere, M., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. [Link]
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de Wispelaere, M., et al. (2023). Technologies for Direct Detection of Covalent Protein-Drug Adducts. PubMed. [Link]
-
Li, W., et al. (2021). Identification and characterization of serum albumin covalent adduct formed with atrazine by liquid chromatography mass spectrometry. PubMed. [Link]
-
Hocking, B., et al. (2023). Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. ResearchGate. [Link]
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PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]
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Bohrium. (2023). technologies-for-direct-detection-of-covalent-protein-drug-adducts. Ask this paper. [Link]
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Bele, A. A., & Paik, P. (2014). Covalent Tethering of Fragments For Covalent Probe Discovery. PMC. [Link]
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IRBM Medicinal Chemistry. (2025). Optimized Covalent Fragment Library for Drug Discovery. [Link]
-
Acros Organics. (2025). SAFETY DATA SHEET. [Link]
-
ResearchGate. (n.d.). Biophysical covalent adduct detection with intact protein analysis by.... [Link]
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The Weizmann Institute of Science. (n.d.). Covalent fragment screening. WIS Works. [Link]
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OTAVA. Covalent Inhibitors Library. [Link]
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Capot Chemical. (2011). MSDS of N-(4,5-dichloro-2-nitrophenyl)acetamide. [Link]
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Johnson, D. S., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. PubMed Central. [Link]
-
Johnson, D. S., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing. [Link]
-
ResearchGate. (2006). (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]
-
Astex Pharmaceuticals. Fragment Based Drug Discovery: An Organic Synthesis Perspective. [Link]
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
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PubChem. N-(4-chloro-2-nitrophenyl)acetamide. [Link]
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National Center for Biotechnology Information. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide. PMC. [Link]
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MDPI. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. [Link]
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Taylor & Francis. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. [Link]
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PubMed. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]
-
ResearchGate. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. [Link]
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Application Note & Protocols: The Strategic Role of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide in Pharmaceutical Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide, a pivotal intermediate in modern pharmaceutical synthesis.
Abstract
This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry. Its strategic arrangement of reactive groups—a chloroacetyl moiety, a nitro group, and an acetamide substituent—makes it a versatile precursor for constructing complex heterocyclic systems. This guide provides a comprehensive overview of its synthesis via Friedel-Crafts acylation, its application in the synthesis of benzodiazepine cores, detailed experimental protocols, and critical safety considerations. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and scalability.
Introduction: A Multifunctional Synthetic Building Block
This compound emerges as a critical intermediate in the synthesis of various pharmacologically active agents, most notably those containing a 1,4-benzodiazepine scaffold. Benzodiazepines are a cornerstone class of psychoactive drugs used for their anxiolytic, sedative, and anticonvulsant properties.[1][2] The utility of this intermediate is derived from its distinct structural features:
-
The Electrophilic Chloroacetyl Group: This moiety serves as a potent electrophilic site, readily undergoing nucleophilic substitution with amines. This reaction is fundamental to the construction of the seven-membered diazepine ring.
-
The Ortho-Nitro Group: The electron-withdrawing nitro group plays a dual role. It influences the regioselectivity of the initial synthesis and, more importantly, serves as a synthetic handle that can be reduced to an amino group at a later stage, enabling further cyclization or functionalization.
-
The Acetamido Group: As an activating, ortho-, para-directing group, it guides the regiochemistry of the Friedel-Crafts acylation used to introduce the chloroacetyl side chain.
This document provides detailed protocols for the synthesis of this compound and its subsequent conversion into a key precursor for benzodiazepine synthesis, underscoring its value in drug discovery and development pipelines.
Synthesis Protocol: this compound
The synthesis of the title compound is most effectively achieved via a Friedel-Crafts acylation of N-(2-nitrophenyl)acetamide. This classic electrophilic aromatic substitution reaction utilizes a Lewis acid to generate a highly reactive acylium ion from chloroacetyl chloride, which then acylates the electron-rich aromatic ring.[3][4][5]
Principle and Mechanistic Insight
The reaction mechanism involves the formation of a complex between the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) and chloroacetyl chloride. This complex polarizes the C-Cl bond, leading to the formation of a chloroacylium ion (ClCOCH₂⁺). The acetamido group on the N-(2-nitrophenyl)acetamide substrate is a moderately activating ortho-, para-director, while the nitro group is a strongly deactivating meta-director. The directing effects synergize to favor acylation at the C4 position (para to the acetamido group and meta to the nitro group), leading to the desired product with high regioselectivity.[5][6]
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of the target intermediate.
Step-by-Step Protocol
Materials:
-
N-(2-nitrophenyl)acetamide (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)
-
Chloroacetyl Chloride (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M
-
Deionized Water, Saturated Sodium Bicarbonate, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with N-(2-nitrophenyl)acetamide (1.0 eq) and anhydrous DCM.
-
Catalyst Addition: Cool the stirred suspension to 0-5 °C using an ice-water bath. Carefully add anhydrous AlCl₃ (2.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Causality: This exothermic complex formation must be controlled to prevent side reactions.
-
Acylation: Add chloroacetyl chloride (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]
-
Quenching: In a separate beaker, prepare a mixture of crushed ice and 1M HCl. Slowly and carefully pour the reaction mixture into the ice/acid mixture with vigorous stirring to decompose the aluminum chloride complex. Safety: This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine. Causality: Washing removes residual acid, base, and salts, purifying the organic phase.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.[7]
Expected Data & Characterization
| Parameter | Expected Value | Method of Analysis |
| Appearance | Yellow to pale brown solid | Visual Inspection |
| Yield | 75-85% | Gravimetric |
| Purity | >98% | HPLC, NMR |
| Melting Point | 135-140 °C (Estimated) | Melting Point Apparatus |
| FTIR (cm⁻¹) | 3300 (N-H), 1700 (C=O, ketone), 1670 (C=O, amide), 1520, 1340 (NO₂) | FTIR Spectroscopy[7] |
Application Protocol: Synthesis of a Benzodiazepine Precursor
The synthesized intermediate is a prime substrate for building the benzodiazepine core. The following protocol details its conversion to 2-amino-N-(4-(2-aminoacetyl)-2-nitrophenyl)acetamide via a two-step process involving a Delepine reaction, followed by reduction of the nitro group. This resulting diamino ketone is poised for cyclization.
Principle and Mechanistic Insight
The chloroacetyl group is first converted to a primary amine. A robust method for this is the Delepine reaction , where the substrate reacts with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt. This salt is then hydrolyzed under acidic conditions to yield the primary amine. Subsequently, the aromatic nitro group is selectively reduced to an amine, typically using a reducing agent like tin(II) chloride (SnCl₂) in an acidic medium. The resulting molecule contains the necessary functionalities for the final cyclization step to form the seven-membered diazepine ring.
Reaction Scheme: Formation of Benzodiazepine Core
Caption: Synthetic pathway from intermediate to benzodiazepine core.
Step-by-Step Protocol (Amination & Reduction)
Materials:
-
This compound (1.0 eq)
-
Hexamethylenetetramine (HMTA) (1.1 eq)
-
Chloroform or Acetonitrile
-
Ethanol, Concentrated HCl
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0 eq)
Procedure:
Part A: Amination (Delepine Reaction)
-
Salt Formation: Dissolve this compound in chloroform and add HMTA. Reflux the mixture for 2-3 hours. The quaternary ammonium salt will precipitate.
-
Isolation: Cool the mixture and filter the solid precipitate. Wash with cold chloroform and dry.
-
Hydrolysis: Suspend the dried salt in a mixture of ethanol and concentrated HCl. Reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure. Add water and neutralize with a base (e.g., NaHCO₃) to precipitate the amino ketone product. Filter, wash with water, and dry.
Part B: Nitro Group Reduction 5. Reaction Setup: In a round-bottom flask, suspend the amino ketone product from Part A in ethanol. 6. Reduction: Add a solution of SnCl₂·2H₂O in concentrated HCl dropwise at room temperature. After addition, heat the mixture to 60-70 °C for 2-3 hours until the reaction is complete (monitored by TLC). 7. Work-up: Cool the reaction, pour it onto ice, and basify with a concentrated NaOH solution until a pH > 10 is reached to precipitate the tin salts. 8. Extraction and Purification: Extract the product into ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the crude diamino ketone, which can be purified by column chromatography or used directly in the next cyclization step.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar chloro-nitro-aromatic compounds should be used to guide handling procedures.[8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes. The chloroacetyl moiety is a known lachrymator and skin irritant.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[10]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be handled as hazardous waste.
Conclusion
This compound stands out as a purpose-built intermediate for complex pharmaceutical synthesis. Its preparation via a regioselective Friedel-Crafts acylation is efficient and scalable. The strategic placement of its functional groups provides a logical and high-yielding pathway to advanced precursors for 1,4-benzodiazepines and other nitrogen-containing heterocycles. The protocols detailed herein offer a reliable framework for researchers engaged in the synthesis of novel therapeutic agents.
References
- PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.
- Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications.
- Sigma-Aldrich. (2024). Safety Data Sheet for 2'-Nitro-4'-(trifluoromethoxy)acetanilide.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for N-(4-chlorophenyl)acetamide.
- CymitQuimica. (2024). Safety Data Sheet for N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide.
- Acros Organics. (2025). Safety Data Sheet for 2'-Nitroacetanilide.
-
Klump, K. E., et al. (2014). Friedel-Crafts Acylation with Amides. Molecules, 19(10), 16134–16143. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Capot Chemical. (2019). MSDS of N-(4,5-dichloro-2-nitrophenyl)acetamide.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
- CN111004141A. (2020). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
- Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2).
- Zhang, Y., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427-o4428.
- MedchemExpress. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- Joseph, M., et al. (2020). Synthesis, characterisation of impurity present in the manufacture of Loprazolam and study of impurity profile by HPLC. International Journal of Pharmaceutical Sciences and Research, 11(6), 3009-3020.
- Joseph, M., et al. (2020). Synthesis, characterisation of impurity present in the manufacture of Loprazolam and study of impurity profile by HPLC. International Journal of Pharmaceutical Sciences and Research, 11(6), 3009-3020.
- Kitamura, T. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(19), 6563.
- Cayman Chemical. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- Chad's Prep. (2021, March 4). 18.
-
Kumar, A., et al. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-[8][11]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. Der Pharma Chemica, 2(2), 246-253.
- de la Cruz, P., et al. (2007). 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. Molecules, 12(4), 865–874.
- Gotor, R., et al. (2017). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Medicinal Chemistry.
- National Center for Biotechnology Information. (2008). [11C]N-Methyl-N-phenyl-[2-(4-chlorophenyl)-6,8-dichloroimidazo[1,2-a]pyridin-3-yl]acetamide. PubChem Compound Summary.
- National Center for Biotechnology Information. (2010). N,N-Diethyl-2-(2-(3-[125I]iodo-4-methyoxyphenyl)-5,7-dimethyl-pyrazolo(1,5-a)pyrimidin-3-yl)-acetamide. PubChem Compound Summary.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Labeling Efficiency of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide
This guide is intended for researchers, scientists, and drug development professionals seeking to enhance their experimental outcomes with N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot and optimize your labeling reactions effectively.
Foundational Knowledge: Understanding the Reagent
This compound is a versatile reagent primarily used for the covalent modification of proteins and other biomolecules. Its reactivity is centered on the chloroacetyl group, which is an electrophile that readily reacts with nucleophilic functional groups. The primary target for this reagent is the thiol (sulfhydryl) group of cysteine residues. However, it can also react with other nucleophiles like histidine and lysine, although typically at a slower rate.[1][2][3] The nitrophenyl component of the molecule can serve as a useful chromophore for spectroscopic analysis.
The success of your labeling experiment hinges on a clear understanding of the reaction's dependency on key parameters such as pH, temperature, and the composition of your reaction buffer.
Critical Parameters for Optimal Labeling
To achieve consistent and reproducible results, it is essential to carefully control the experimental conditions. The following table provides a summary of the most important parameters for labeling proteins with this compound.
| Parameter | Recommended Range | Scientific Rationale |
| pH | 7.5 - 9.0 | At a slightly basic pH, the thiol groups of cysteine residues are deprotonated to the more nucleophilic thiolate form, significantly accelerating the desired reaction.[1][4] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can be employed to slow down the reaction and minimize potential side reactions or protein degradation. Room temperature is often sufficient for many applications. |
| Buffer Choice | Phosphate, HEPES, Bicarbonate | It is crucial to use buffers that do not contain competing nucleophiles. Avoid buffers with primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol), as they will react with the labeling reagent.[5] |
| Reagent:Protein Molar Ratio | 5:1 to 20:1 | This ratio should be empirically determined for each specific protein and desired degree of labeling. A higher excess can lead to non-specific labeling.[5] |
| Reaction Time | 1 to 4 hours | The optimal reaction time is dependent on the other parameters. It is advisable to perform a time-course experiment to pinpoint the ideal duration for your specific system. |
Troubleshooting Common Labeling Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during labeling experiments.
Scenario 1: Low or No Labeling Efficiency
You've performed the labeling reaction, but analysis shows a poor yield of the desired product.
Diagnostic Workflow:
Caption: A standard workflow for protein labeling.
Frequently Asked Questions (FAQs)
Q1: How do I determine the Degree of Labeling (DOL)?
A1: The Degree of Labeling (DOL) is the average number of label molecules conjugated to each protein molecule. [6][7]It can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength of the label. [6][8][9]A correction factor is needed to account for the label's absorbance at 280 nm. [8][9]Alternatively, mass spectrometry can provide a more precise measurement of the DOL by detecting the mass shift of the labeled protein. [10] Q2: Can I use this reagent to label antibodies?
A2: Yes, this reagent can be used to label antibodies. However, since the most reactive sites are cysteine residues, which are often involved in disulfide bonds that are crucial for antibody structure, you may need to perform a partial and selective reduction of the antibody to generate free thiols. This must be done with care to avoid compromising the antibody's integrity and binding affinity.
Q3: How stable is the covalent bond formed?
A3: The thioether bond formed between a cysteine residue and the chloroacetyl group is very stable under typical physiological conditions, making it suitable for a wide range of applications, including in vivo studies. [2] Q4: What are the storage conditions for this compound?
A4: The solid form of the reagent should be stored at -20°C, protected from moisture and light. [11][12]Stock solutions in anhydrous solvents like DMSO or DMF should be prepared fresh for each experiment to ensure maximum reactivity. [5]
References
- G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling.
- BenchChem. (n.d.). Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications.
- NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL).
- AAT Bioquest. (2025, October 29). How to Determine the Degree of Labeling.
- Benchchem. (n.d.). An In-depth Technical Guide to N-Chloroacetyl-L-methionine (Chloroac-met-OH) for Covalent Labeling of Proteins.
- Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step.
- Creative Proteomics. (n.d.). Protein Labeling: Methods and Mechanisms.
- Thermo Fisher Scientific. (n.d.). Protein Labeling, Crosslinking, and Modification Support—Troubleshooting.
-
Hocek, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. [Link]
- Practical Fragments. (2019, June 10). Characterizing and screening commercially available irreversible covalent fragments.
- MedchemExpress.com. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
-
Nakagawa, H., et al. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. Journal of Chemical Information and Modeling. [Link]
-
Hocek, M., et al. (n.d.). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. PMC - NIH. [Link]
- WuXi AppTec. (n.d.). QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry.
- Thermo Fisher Scientific. (n.d.). Labeling Chemistry Support—Troubleshooting.
-
Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochemical Journal, 82(3), 418–425. [Link]
- ResearchGate. (2025, August 10). (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide.
-
Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). [Link]
-
PubChem. (n.d.). N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]
-
PubMed. (2019, September 5). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. Retrieved from [Link]
-
Sherry, A. D., et al. (n.d.). Strategies for labeling proteins with PARACEST agents. PMC - PubMed Central. [Link]
- PubChem. (2025, September 7). Acetanilide, 2-chloro-4'-nitro-.
-
ResearchGate. (2022, February 21). Why is my protein labelling not working? Retrieved from [Link]
- Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
-
Uppu, R. M., et al. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide. PMC - PubMed Central. [Link]
- The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
-
ResearchGate. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]
- PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.
- JCBPS. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
-
PubMed. (2023, March 13). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]
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- 8. info.gbiosciences.com [info.gbiosciences.com]
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- 12. medchemexpress.com [medchemexpress.com]
Troubleshooting off-target effects of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide
Introduction
Welcome to the technical support guide for N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide. This document provides in-depth troubleshooting advice for researchers encountering unexpected results or off-target effects during their experiments with this compound. The unique chemical architecture of this molecule, featuring both a reactive chloroacetyl electrophile and a redox-active nitrophenyl moiety, necessitates careful experimental design and data interpretation. This guide is structured as a series of frequently asked questions to directly address common challenges and provide robust, validated solutions.
The chloroacetyl group is a well-known electrophilic "warhead" capable of forming permanent, covalent bonds with nucleophilic amino acid residues (e.g., cysteine, lysine) on proteins.[1][2] This irreversible mechanism can lead to potent, long-lasting inhibition of a target protein but also carries the risk of non-specific modification of off-target proteins.[2][3]
Simultaneously, the 2-nitrophenyl group can be enzymatically reduced by cellular flavoenzymes (e.g., NADPH:cytochrome P-450 reductase) to form a nitro anion radical.[4][5] This species can react with molecular oxygen in a process known as redox cycling, generating superoxide and other reactive oxygen species (ROS), which can induce oxidative stress and interfere with various cellular assays.[5][6][7]
Understanding these dual functionalities is critical for designing appropriate controls and accurately interpreting your experimental outcomes.
I. Troubleshooting Off-Target Effects Related to Covalent Reactivity
The chloroacetyl group is designed to react. The key is ensuring it reacts with your target of interest and not indiscriminately with other cellular components.
Question 1: My compound shows potent activity, but the effect is irreversible even after I remove it from the media. How can I confirm this is due to covalent binding and not just slow off-rate or cell damage?
Answer: This is a classic indicator of irreversible covalent modification. The sustained effect, even after the compound is washed out, suggests a permanent bond has formed with the target protein.[8] To rigorously confirm this, you should perform a Washout Experiment .
This experiment directly compares the cellular response in cells continuously exposed to the compound versus cells where the compound has been removed. A sustained effect post-washout is strong evidence for an irreversible mechanism.[8]
Workflow for a Cellular Washout Experiment
Caption: Workflow for a washout experiment to test for irreversible inhibition.
Detailed Protocol: Washout Experiment
-
Cell Seeding: Plate cells at a density appropriate for your endpoint assay and allow them to adhere overnight.
-
Treatment Initiation: Prepare media with your compound at the desired concentration (e.g., 1x, 5x, 10x IC50) and a vehicle-only control. Add the respective media to the "Continuous Exposure," "Washout," and "Vehicle Control" wells.
-
Initial Incubation: Incubate the cells for a period sufficient for target engagement (typically 4-6 hours).
-
Washout Procedure:
-
For the "Washout" group, carefully aspirate the compound-containing media.
-
Wash the cell monolayer gently three times with pre-warmed, sterile PBS or compound-free media to remove all unbound compound.
-
After the final wash, add fresh, pre-warmed, compound-free media to the "Washout" wells.
-
-
Media Replacement: At the same time, replace the media on the "Continuous Exposure" and "Vehicle Control" wells with fresh media containing the compound or vehicle, respectively. This controls for any effects of media changes.
-
Final Incubation: Return all plates to the incubator for the remainder of the experimental duration (e.g., 24 to 72 hours).[8]
-
Endpoint Analysis: Measure your phenotype of interest (e.g., cell viability, protein phosphorylation, gene expression).
Interpreting the Results:
-
Irreversible Covalent Binding: The "Washout" group will show a sustained phenotype nearly identical to the "Continuous Exposure" group.
-
Reversible Binding: The phenotype in the "Washout" group will revert toward the "Vehicle Control" group.[9]
Question 2: I'm observing widespread cytotoxicity that doesn't seem specific to my intended target. How can I determine if this is due to non-specific protein alkylation by the chloroacetyl group?
Answer: This is a critical concern with all covalent inhibitors. The chloroacetyl moiety can react with accessible nucleophiles on many proteins, not just your target. This off-target reactivity can lead to toxicity.[2][3] A powerful way to test this is to perform a competition experiment with a cell-permeable thiol-containing nucleophile, such as N-acetylcysteine (NAC) .
The rationale is that if the observed effect is due to non-specific electrophilic reactivity, pre-treating cells with a high concentration of an exogenous nucleophile (NAC) should "scavenge" the compound, preventing it from reacting with cellular proteins and thus rescuing the phenotype.[10]
Detailed Protocol: N-Acetylcysteine (NAC) Competition Assay
-
Determine NAC Toxicity: First, perform a dose-response curve with NAC alone on your cells to determine the highest non-toxic concentration. Concentrations are often in the 1-10 mM range.[11]
-
Cell Seeding: Plate cells as you would for your standard assay.
-
NAC Pre-treatment: Prepare media containing the highest non-toxic concentration of NAC. Pre-incubate a subset of wells with this NAC-containing media for 1-2 hours.
-
Co-treatment: Prepare your this compound compound in media that also contains NAC (at the same pre-treatment concentration). Add this co-treatment media to the NAC pre-treated wells.
-
Control Treatment: To parallel wells (without NAC pre-treatment), add your compound in standard media. Include vehicle controls with and without NAC.
-
Incubation & Analysis: Incubate for your standard experimental duration and perform your endpoint assay.
Interpreting the Results:
-
Non-specific Electrophilic Effect: If NAC co-treatment significantly rescues the cytotoxic or phenotypic effect of your compound compared to treatment without NAC, it strongly suggests the effect is driven by non-specific covalent reactivity.[10]
-
On-Target Effect: If NAC co-treatment has little to no impact on the compound's activity, the effect is more likely due to specific engagement of your intended target.
| Condition | Expected Outcome (if effect is non-specific) | Expected Outcome (if effect is on-target) |
| Vehicle | High Viability | High Viability |
| Vehicle + NAC | High Viability | High Viability |
| Compound Alone | Low Viability | Low Viability |
| Compound + NAC | Significantly Higher Viability (Rescue) | Low Viability (No Rescue) |
II. Troubleshooting Artifacts from the Nitroaromatic Group
The nitrophenyl group is a known source of redox-related artifacts in cell-based assays. Its reduction can generate reactive oxygen species (ROS), leading to secondary effects that can be mistaken for a primary, on-target mechanism.
Question 3: I'm seeing a strong effect in my cell viability assay (e.g., MTT, MTS, alamarBlue), but the results are inconsistent. Could the compound be interfering with the assay chemistry itself or causing oxidative stress?
Answer: Yes, this is highly probable. Nitroaromatic compounds are known to undergo redox cycling, which can both interfere directly with redox-based viability readouts and indirectly by inducing cellular oxidative stress.[4][6] The therapeutic action of some nitroaromatic compounds is, in fact, attributed to the generation of ROS.[5]
You must dissect these two possibilities:
-
Assay Interference: The compound directly reduces the reporter dye in a cell-free system.
-
Cellular Oxidative Stress: The compound increases intracellular ROS levels, leading to genuine cytotoxicity that is independent of your intended target.
Step 1: Test for Direct Assay Interference
This is a simple but essential control. Run your viability assay in a cell-free system.
-
Add cell culture media, your compound (at various concentrations), and the viability reagent (e.g., MTT, MTS) to wells of a microplate. Do not add cells.
-
Incubate for the standard assay duration.
-
If you see a color/fluorescence change in the absence of cells, your compound is directly interfering with the assay chemistry. You must switch to an orthogonal viability assay that does not rely on a redox readout, such as CellTiter-Glo® (measures ATP) or a direct cell counting method.
Step 2: Measure Cellular Reactive Oxygen Species (ROS)
To determine if the compound is inducing oxidative stress in cells, you should perform a direct measurement of intracellular ROS. A common method uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12]
Mechanism of ROS Generation and Detection
Caption: Redox cycling of the nitrophenyl group leading to ROS production and DCFDA oxidation.
Detailed Protocol: Cellular ROS Assay (DCFDA)
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Dye Loading: Wash cells with warm PBS. Load cells with 5-10 µM DCFDA in serum-free media for 30-45 minutes at 37°C.
-
Wash: Gently wash cells twice with PBS to remove excess dye.
-
Treatment: Add your compound at various concentrations. Include a vehicle control and a positive control for ROS induction (e.g., 100 µM H₂O₂ or Pyocyanin).
-
Measurement: Immediately measure fluorescence (Excitation ~485 nm, Emission ~535 nm) over time using a plate reader. A kinetic reading over 1-4 hours is ideal.
Interpreting the Results:
-
ROS Induction: A significant, dose-dependent increase in fluorescence in compound-treated cells compared to the vehicle control indicates the compound is generating intracellular ROS.
-
No ROS Induction: If fluorescence levels are similar to the vehicle control, the compound's primary mechanism is likely not oxidative stress.
If you confirm ROS production, you can use an antioxidant like N-acetylcysteine (NAC) in a rescue experiment, as described in Question 2, to see if quenching the ROS reverses the observed phenotype.[11]
III. Summary of Key Validation Experiments
To ensure the scientific integrity of your findings, it is crucial to perform a panel of validation experiments. The appropriate controls depend on the specific off-target effect you are investigating.
| Potential Problem | Hypothesized Cause | Key Validation Experiment | Purpose of Experiment |
| Effect persists after compound removal. | Covalent Binding | Washout Experiment[8] | To differentiate between irreversible covalent binding and reversible, slow off-rate binding. |
| High, non-specific cytotoxicity. | Indiscriminate Protein Alkylation | N-Acetylcysteine (NAC) Competition Assay[10] | To determine if the phenotype can be rescued by scavenging the reactive electrophile. |
| Interference with redox-based assays (MTT, MTS). | Redox Cycling | Cell-Free Assay Interference Test | To check for direct chemical reaction between the compound and the assay reagent. |
| Unexpected cell death or stress response. | Induction of Oxidative Stress | Cellular ROS Assay (e.g., DCFDA)[12] | To directly measure the generation of intracellular reactive oxygen species. |
References
-
BioIVT. (n.d.). Cell-Based Antioxidant Assays. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Oxidative & Cellular Stress. Retrieved from [Link]
-
Petterson, S., & Kisko, K. (2018). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PMC. Retrieved from [Link]
-
Potash, S. J., & McNaughton, B. R. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Domainex. (n.d.). Covalent inhibitor drug discovery. Retrieved from [Link]
-
Ahn, G., & Lee, J. (2021). Recent advances in the development of covalent inhibitors. PMC. Retrieved from [Link]
-
Johnson, C. R., et al. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing. Retrieved from [Link]
-
Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). Antiplasmodial Activity of Nitroaromatic and Quinoidal Compounds: Redox Potential vs Inhibition of Erythrocyte Glutathione Reductase. Retrieved from [Link]
-
ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by.... Retrieved from [Link]
-
Šarlauskas, J., et al. (2023). Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells. MDPI. Retrieved from [Link]
-
Nemeikaitė-Čėnienė, A., et al. (2020). Antiplasmodial Activity of Nitroaromatic Compounds: Correlation with Their Reduction Potential and Inhibitory Action on Plasmodium falciparum Glutathione Reductase. NIH. Retrieved from [Link]
-
ACS Publications. (n.d.). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. Retrieved from [Link]
-
Scientist.com. (2025). Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. Retrieved from [Link]
-
bioRxiv. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Retrieved from [Link]
-
ResearchGate. (n.d.). Redox potentials of various nitroaromatic compounds. Retrieved from [Link]
-
PubMed. (n.d.). Interactions of nitroaromatic compounds with the mammalian selenoprotein thioredoxin reductase and the relation to induction of apoptosis in human cancer cells. Retrieved from [Link]
-
ScienceDirect. (n.d.). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Retrieved from [Link]
-
NIH. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Retrieved from [Link]
-
Ezeriņa, D., et al. (2021). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. NIH. Retrieved from [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A Practical Guide for the Assay-Dependent Characterisation of Irreversible Inhibitors. Retrieved from [Link]
-
Bradshaw, J. M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors. PMC. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]
-
SciELO. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]
-
NIH. (n.d.). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Retrieved from [Link]
-
ResearchGate. (2025). Synergy of glutathione, dithiothreitol and N-acetyl-L-cysteine self-assembled monolayers for electrochemical assay: sensitive determination of arsenic(III) in environmental and drinking water. Retrieved from [Link]
-
NIH. (n.d.). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Retrieved from [Link]
-
PubMed. (2024). A novel impedimetric sensor based on N-acetyl-L-cysteine for the determination of hydroxyl radicals in cell cultures in vitro. Retrieved from [Link]
-
PubMed. (n.d.). Target Identification of Bioactive Covalently Acting Natural Products. Retrieved from [Link]
-
PubChem. (n.d.). Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]-. Retrieved from [Link]
-
NIH. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Retrieved from [Link]
Sources
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- 4. Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells | MDPI [mdpi.com]
- 5. Antiplasmodial Activity of Nitroaromatic Compounds: Correlation with Their Reduction Potential and Inhibitory Action on Plasmodium falciparum Glutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. bioivt.com [bioivt.com]
Preventing hydrolysis of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide in solution
Technical Support Center: N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who utilize this reactive compound in their experiments. Our goal is to provide you with the in-depth knowledge and practical solutions required to ensure the chemical integrity of your compound in solution, thereby safeguarding the validity and reproducibility of your results. This guide moves beyond simple instructions to explain the underlying chemical principles governing the stability of this molecule.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Stability
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: My experiment is yielding inconsistent results. Could my this compound be degrading in solution?
A: Yes, inconsistent results are a classic indicator of compound instability. This compound is susceptible to hydrolysis, particularly in aqueous solutions. The primary site of degradation is the chloroacetyl group, where the chlorine atom is displaced by a hydroxyl group from water. This reaction converts the active compound into an inactive or altered-activity hydroxylated analog, leading to a loss of potency and experimental variability.
Q2: What makes this specific molecule prone to hydrolysis?
A: The susceptibility arises from its molecular structure. The chloroacetyl moiety (-COCH₂Cl) is a potent electrophile. The chlorine atom is an excellent leaving group, and the adjacent carbonyl carbon is electron-deficient, making it a prime target for nucleophilic attack by water. The strong electron-withdrawing nature of the nitro (-NO₂) group on the phenyl ring further influences the molecule's electronic properties, though the primary hydrolysis occurs at the chloroacetyl site.[1][2]
Q3: What are the main factors that accelerate the hydrolysis of this compound?
A: The rate of hydrolysis is primarily influenced by three factors: pH, temperature, and solvent composition .[3]
-
High pH (basic conditions) dramatically accelerates hydrolysis due to the high concentration of the potent nucleophile, hydroxide (OH⁻).
-
Elevated temperatures increase the kinetic energy of the molecules, speeding up the rate of all chemical reactions, including hydrolysis.[3]
-
Aqueous (protic) solvents provide the water molecules necessary for the hydrolytic reaction.
Q4: How should I prepare my stock solutions to maximize stability?
A: For maximum stability, stock solutions should be prepared in an anhydrous aprotic solvent. We recommend high-purity, anhydrous-grade Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents do not participate in the hydrolysis reaction. Prepare a high-concentration stock (e.g., 10-50 mM) so that only a very small volume is needed to make your final aqueous working solution, minimizing the introduction of organic solvent into your experiment.
Q5: What is the correct way to store the stock solution?
A: Long-term stability is best achieved by storing the anhydrous aprotic stock solution at -20°C or, ideally, -80°C.[4] It is critical to aliquot the stock into single-use volumes before freezing. This practice prevents multiple freeze-thaw cycles, which can introduce atmospheric moisture into the stock vial and compromise the compound's integrity over time. Additionally, the compound should be protected from light to prevent potential photodegradation.[3]
Part 2: Troubleshooting Guide - Identifying and Confirming Hydrolysis
This section provides a systematic approach to diagnosing degradation when you suspect a problem.
Issue: You suspect your compound has degraded.
The primary degradation pathway for this compound in aqueous media is the conversion of the chloroacetyl group to a hydroxyacetyl group.
Visualizing the Hydrolysis Mechanism
The diagram below illustrates the nucleophilic attack by water on the electrophilic carbon of the chloroacetyl group, leading to the displacement of the chloride ion.
Caption: Hydrolysis of this compound.
Troubleshooting Workflow
Follow this workflow to systematically diagnose the issue.
Caption: Workflow for troubleshooting compound degradation.
Protocol 1: Analytical Confirmation of Hydrolysis via HPLC
This protocol provides a self-validating system to confirm degradation.
-
Objective: To compare a sample of a freshly prepared solution with an aged or experimentally used solution.
-
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Aged solution suspected of degradation
-
HPLC system with a C18 reverse-phase column and UV detector[5]
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid is common)
-
-
Methodology:
-
Prepare Fresh Standard (Control): Accurately weigh a small amount of the solid compound and dissolve it in anhydrous DMSO to create a 10 mM stock solution. Immediately dilute this stock to the final experimental concentration in your aqueous buffer.
-
Prepare Aged Sample: Take an aliquot of the solution you suspect has degraded.
-
Set HPLC Parameters:
-
Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)
-
Detection Wavelength: Scan for optimal wavelength or use a standard like 254 nm.[5]
-
Flow Rate: 1.0 mL/min
-
Gradient: A typical gradient might be 10% to 90% acetonitrile over 15-20 minutes.
-
-
Injection & Analysis: Inject equal volumes of the fresh standard and the aged sample.
-
-
Interpreting the Results:
-
No Degradation: The chromatograms of the fresh and aged samples will be nearly identical, showing a single major peak at the same retention time.
-
Degradation Confirmed: The chromatogram of the aged sample will show a decrease in the area of the parent compound's peak and the appearance of a new, more polar (earlier eluting) peak corresponding to the hydroxylated degradation product.
-
Part 3: Best Practices & Preventative Protocols
Adherence to these guidelines will significantly mitigate the risk of hydrolysis.
Solvent Selection and Solution Handling
The choice of solvent and proper handling are the first lines of defense against degradation.
| Parameter | Recommendation | Rationale & Causality |
| Stock Solvent | Anhydrous DMSO or DMF | Aprotic solvents lack the protons to facilitate hydrolysis. "Anhydrous" grade (<0.01% water) is critical to prevent slow degradation during storage. |
| Working Buffer pH | pH 6.0 - 7.0 (if possible) | A neutral to slightly acidic pH minimizes the concentration of hydroxide ions (OH⁻), the primary catalyst for hydrolysis in basic conditions. |
| Temperature | Prepare on ice | Preparing working solutions in buffers pre-chilled on ice slows the kinetic rate of the hydrolysis reaction during the preparation step. |
| Timing | Add stock to buffer last | Add the DMSO stock to your aqueous buffer immediately before starting the experiment to minimize the compound's contact time with water. |
Storage Conditions for Maximizing Shelf-Life
Proper storage is non-negotiable for preserving this reactive molecule.
| Condition | Protocol | Rationale & Causality |
| Stock Solution | Store at -80°C in single-use aliquots. | Ultra-low temperatures drastically reduce molecular motion, effectively halting chemical reactions. Aliquoting prevents moisture introduction from freeze-thaw cycles.[4] |
| Solid Compound | Store at 2-8°C, desiccated. | Storing the solid material in a cool, dry environment prevents clumping and degradation from atmospheric moisture. |
| Light Exposure | Use amber vials or wrap tubes in foil. | Aromatic nitro compounds can be susceptible to photodegradation.[2][3] Blocking UV and visible light prevents this alternative degradation pathway. |
Protocol 2: Preparation of a Stable 10 mM Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
-
Under a fume hood, weigh out the desired amount of solid. For 10 mg of a compound with MW ~244.6 g/mol , this is ~40.88 µmol.
-
Add 4.09 mL of anhydrous DMSO to the solid to yield a final concentration of 10 mM.
-
Vortex thoroughly until all solid is dissolved. Gentle warming (<37°C) may be applied if necessary, but avoid excessive heat.
-
Dispense the solution into 20-50 µL single-use aliquots in amber, low-retention microcentrifuge tubes.
-
Store the aliquots at -80°C immediately.
By implementing these scientifically-grounded protocols and troubleshooting guides, you can ensure the integrity of your this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
-
USDA Food Safety and Inspection Service. (n.d.). Screening and Confirmation of Four Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
- Vertex AI Search. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
-
Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]
Sources
- 1. Nitro compound - Wikipedia [en.wikipedia.org]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Specificity of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide Labeling
Welcome to the technical support center for N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide (CNA). This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for improving the specificity and success of your labeling experiments. As Senior Application Scientists, we have compiled field-proven insights to help you navigate common challenges and optimize your protocols.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a set of actionable solutions.
Problem 1: High Background or Non-Specific Labeling
You observe significant off-target labeling, leading to high background in downstream applications or modification of unintended residues.
Potential Causes:
-
Incorrect Reaction pH: The reactivity of nucleophilic amino acid side chains is highly dependent on pH. At alkaline pH, primary amines (lysine, N-terminus) and the thiol of cysteine are highly reactive, leading to off-target labeling.[1]
-
Excessive Reagent Concentration: Using a very high molar excess of CNA can drive the reaction towards less reactive sites, thereby reducing specificity.[2]
-
Prolonged Incubation Time: Allowing the reaction to proceed for too long can result in the modification of secondary, less reactive sites.[1]
-
Reactive Buffer Components: Buffers containing primary or secondary amines, such as Tris or glycine, or other nucleophiles can react with the chloroacetyl group, interfering with the intended reaction.[2]
Recommended Solutions:
-
Optimize Reaction pH: This is the most critical parameter for controlling specificity. Perform small-scale pilot experiments across a range of pH values to determine the optimal condition for your target residue. See the pH selection guide in the FAQ section below. For targeting methionine, an acidic pH (2-5) is recommended to minimize reactivity with cysteine.[1]
-
Titrate CNA Concentration: Empirically determine the lowest molar excess of CNA that provides efficient labeling of your target. Start with a 10-fold to 20-fold molar excess and perform a dot blot or activity assay to assess labeling efficiency before scaling up.[2]
-
Perform a Time-Course Experiment: Monitor the reaction progress over time (e.g., at 30, 60, 120, and 240 minutes) to identify the point at which target labeling is maximized with minimal non-specific modification.
-
Use Non-Reactive Buffers: Employ buffers that do not contain nucleophilic species. Good choices include MES, HEPES, or phosphate buffers.
Problem 2: Protein Precipitation or Aggregation During/After Labeling
Your protein of interest precipitates out of solution, resulting in sample loss.
Potential Causes:
-
Over-labeling: The attachment of multiple CNA molecules can alter the protein's isoelectric point (pI), surface charge, and hydrophobicity, leading to aggregation and precipitation.[1][2][3]
-
Solvent Incompatibility: If CNA is dissolved in an organic solvent like DMSO or DMF, adding a large volume to the aqueous protein solution can cause precipitation.
-
Intrinsic Protein Instability: The required buffer conditions (e.g., low pH) may be suboptimal for your specific protein's stability.
Recommended Solutions:
-
Reduce Molar Excess of CNA: This is the most common cause. Lower the molar ratio of CNA to protein to limit the degree of labeling.[3]
-
Optimize Solvent Addition: Prepare a concentrated stock of CNA in a compatible solvent. Add it slowly to the protein solution while gently stirring to avoid localized high concentrations of the organic solvent.
-
Screen Buffer Additives: Include stabilizing excipients in your reaction buffer, such as 5-10% glycerol, 0.1-0.5 M L-arginine, or non-ionic detergents, to improve protein solubility.
-
Adjust Protein Concentration: Perform the labeling reaction at a lower protein concentration (e.g., < 2 mg/mL) to reduce the likelihood of aggregation.
Problem 3: Low or No Labeling Efficiency
Characterization of your protein shows a very low degree of labeling or no modification at all.
Potential Causes:
-
Inaccessible Target Residue: The target amino acid may be buried within the protein's core or sterically hindered, preventing access for the CNA molecule.[2]
-
Insufficient Reagent or Time: The molar excess of CNA or the reaction time may be insufficient for the reaction to proceed to completion.[1]
-
Hydrolyzed Reagent: Chloroacetyl groups are susceptible to hydrolysis, especially if the stock solution is old or has been exposed to moisture.
Recommended Solutions:
-
Assess Target Site Accessibility: Use protein structure prediction tools (e.g., AlphaFold, Phyre2) or existing structural data to evaluate the solvent accessibility of your target residue. If it is buried, consider using a mild denaturant or a longer, more flexible linker on your labeling reagent.
-
Increase Molar Excess and/or Incubation Time: Systematically increase the molar excess of CNA (e.g., up to 50-fold) and extend the incubation period. Monitor the reaction to find a balance between efficiency and specificity.[1]
-
Use Fresh Reagent: Always prepare fresh stock solutions of CNA immediately before use. Store the solid reagent in a desiccator, protected from light and moisture.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of this compound labeling?
The labeling reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The electrophilic carbon of the chloroacetyl group is attacked by a nucleophilic side chain from an amino acid residue (e.g., the sulfur in cysteine or methionine, or the nitrogen in lysine). This attack displaces the chloride leaving group, forming a stable covalent thioether or amine bond.
Sources
Technical Support Center: Synthesis of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide
Welcome to the technical support resource for the synthesis of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable solutions for optimizing this challenging two-step synthesis. We will explore the causality behind experimental choices, troubleshoot common issues, and provide detailed protocols to ensure you achieve the highest possible yield and purity.
Synthetic Overview: A Tale of Two Reactions
The synthesis of this compound is a sequential process involving two fundamental organic transformations. The overall goal is to introduce a chloroacetyl group onto the aromatic ring of an N-acylated nitroaniline.
-
Step 1: N-Acetylation of 2-Nitroaniline. The initial step involves the protection of the amino group of 2-nitroaniline as an acetamide. This is crucial for controlling the subsequent electrophilic substitution and preventing unwanted side reactions with the Lewis acid catalyst.
-
Step 2: Friedel-Crafts Acylation. The core of the synthesis is a Friedel-Crafts acylation, where the chloroacetyl group is introduced onto the aromatic ring of the N-(2-nitrophenyl)acetamide intermediate. This step is particularly challenging due to the electronic properties of the substrate.
Below is a high-level workflow of the entire synthetic process.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is the initial N-acetylation of 2-nitroaniline necessary?
A1: There are two primary reasons. First, a free amino (-NH₂) group is a Lewis base that will react with and poison the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts step. This forms a highly unreactive complex, preventing the desired acylation[1][2]. Second, the acetamido (-NHCOCH₃) group is a moderately activating, ortho, para-director for electrophilic aromatic substitution, which is essential for achieving the desired regioselectivity in the second step.
Q2: The Friedel-Crafts acylation is known to fail on strongly deactivated rings. How does this reaction proceed in the presence of a deactivating nitro group?
A2: This is the central challenge of this synthesis. The nitro group is a powerful deactivating group, making the aromatic ring electron-poor and resistant to electrophilic attack[3]. However, the acetamido group is an activating group. The reaction proceeds because the activating effect of the acetamido group, while moderate, is sufficient to overcome some of the deactivation by the nitro group, allowing the reaction to occur under forcing conditions (e.g., with a strong, stoichiometric Lewis acid and potentially elevated temperatures). The key is balancing conditions to promote the reaction without causing degradation.
Q3: Why is a stoichiometric amount of AlCl₃ required for the Friedel-Crafts step, rather than a catalytic amount?
A3: A stoichiometric amount (or even a slight excess) of the Lewis acid is necessary because AlCl₃ forms complexes with both the carbonyl oxygen of the starting acetamide and the carbonyl oxygen of the resulting ketone product. These complexes are relatively stable and effectively remove the AlCl₃ from the catalytic cycle. Therefore, enough Lewis acid must be present to activate the chloroacetyl chloride and to be complexed by the substrate and product[4].
Q4: Why does the chloroacetyl group add to the position para to the acetamido group?
A4: This is a result of competing directing effects and sterics.
-
Acetamido (-NHCOCH₃) group: Activating and ortho, para-directing.
-
Nitro (-NO₂) group: Deactivating and meta-directing.
The chloroacetyl group (an electrophile) will preferentially add to the positions activated by the acetamido group. Both the ortho (C6) and para (C4) positions are activated. However, the para position is sterically less hindered than the ortho position, which is adjacent to the bulky acetamido group. Therefore, the para-substituted product is the major isomer formed.
Caption: Analysis of regioselectivity in the Friedel-Crafts reaction.
Troubleshooting Guide
Problem 1: Low or no yield in the Friedel-Crafts acylation step.
-
Potential Cause A: Inactive or Insufficient Lewis Acid.
-
Explanation: Aluminum chloride (AlCl₃) is highly hygroscopic. Contamination with moisture will hydrolyze it, rendering it inactive. As discussed, an insufficient amount will also halt the reaction.
-
Solution: Use a freshly opened bottle of anhydrous AlCl₃ or sublime it before use. Ensure all glassware is oven-dried. Use at least 1.1 to 1.5 molar equivalents of AlCl₃ relative to the N-(2-nitrophenyl)acetamide.
-
-
Potential Cause B: Reaction Temperature is Too Low.
-
Explanation: The strongly deactivated nature of the aromatic ring means that significant activation energy is required.
-
Solution: While the initial addition of reagents should be done at a low temperature (0-5 °C) to control the exothermic reaction, the mixture may need to be warmed gently (e.g., to 40-60 °C) and held for several hours to drive the reaction to completion. Monitor progress using Thin Layer Chromatography (TLC).
-
-
Potential Cause C: Impure Starting Material.
-
Explanation: Impurities in the N-(2-nitrophenyl)acetamide can interfere with the reaction.
-
Solution: Ensure the starting acetamide from Step 1 is properly purified by recrystallization and thoroughly dried before proceeding.
-
Problem 2: Formation of a dark, tarry substance during the reaction.
-
Potential Cause A: Reaction Temperature is Too High.
-
Explanation: Friedel-Crafts reactions can be exothermic. Uncontrolled high temperatures can lead to polymerization and degradation of the starting materials and products.
-
Solution: Maintain strict temperature control, especially during the addition of the Lewis acid and chloroacetyl chloride. Add reagents slowly to a cooled, well-stirred reaction mixture[5]. An ice bath is recommended for the initial phase.
-
-
Potential Cause B: Presence of Water.
-
Explanation: Chloroacetyl chloride reacts violently with water, which can contribute to side reactions and decomposition.
-
Solution: Use anhydrous solvents (e.g., dry dichloroethane or carbon disulfide) and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 3: The final product is difficult to purify or "oils out" during recrystallization.
-
Potential Cause A: Incomplete Removal of the Lewis Acid.
-
Explanation: The ketone product forms a stable complex with AlCl₃. If this complex is not fully hydrolyzed during the workup, the crude product will be a sticky, impure solid.
-
Solution: During the workup, pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl. The acid is crucial for breaking down the aluminum complexes. Stir vigorously until all the dark, oily material solidifies.
-
-
Potential Cause B: Inappropriate Recrystallization Solvent.
-
Explanation: If the product has a similar solubility to impurities, or if the solvent is too good, the product may not crystallize effectively. "Oiling out" occurs when the melting point of the impure solid is lower than the boiling point of the solvent[6].
-
Solution: Ethanol is a good starting point for recrystallization. If the product is too soluble, a solvent pair like ethanol/water can be effective. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes faintly cloudy. Allow it to cool slowly to promote crystal growth.
-
Experimental Protocols & Data
Optimized Reaction Parameters
The following table summarizes the recommended conditions for the critical Friedel-Crafts acylation step.
| Parameter | Recommended Value | Rationale & Citation |
| Solvent | Dichloroethane (DCE) or Carbon Disulfide (CS₂) | Inert, aprotic solvents commonly used for Friedel-Crafts reactions. Must be anhydrous. |
| Lewis Acid | Aluminum Chloride (AlCl₃), Anhydrous | Strong Lewis acid required to activate the acyl chloride and overcome ring deactivation[3]. |
| Substrate:Acyl Chloride Ratio | 1 : 1.1 | A slight excess of chloroacetyl chloride ensures complete consumption of the starting material. |
| Substrate:Lewis Acid Ratio | 1 : 1.2 - 1.5 | A stoichiometric excess is required to account for complexation with substrate and product[4]. |
| Addition Temperature | 0 - 5 °C | Controls initial exothermicity and minimizes side reactions[7]. |
| Reaction Temperature | 25 - 60 °C (Post-addition) | May require gentle heating to drive the reaction to completion on the deactivated ring. |
| Reaction Time | 2 - 12 hours | Monitor by TLC until starting material is consumed. |
Protocol 1: Synthesis of N-(2-nitrophenyl)acetamide
This procedure is adapted from standard acetylation methods for nitroanilines[8][9].
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitroaniline (10.0 g, 72.4 mmol).
-
Dissolution: Add 50 mL of glacial acetic acid and stir until the solid is mostly dissolved.
-
Reagent Addition: Slowly add acetic anhydride (9.0 mL, 94.1 mmol, 1.3 eq) to the mixture.
-
Reaction: Heat the mixture to a gentle reflux (approx. 110-120 °C) for 1 hour. The solution should become homogeneous.
-
Precipitation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes. Slowly pour the cooled mixture into 200 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(2-nitrophenyl)acetamide as yellow crystals. Dry the product in a vacuum oven.
Protocol 2: Friedel-Crafts Synthesis of this compound
This protocol is based on general principles of Friedel-Crafts acylation on deactivated substrates[3].
-
Setup: Assemble a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried.
-
Reagent Loading: Under a nitrogen atmosphere, add anhydrous aluminum chloride (13.3 g, 100 mmol, 1.4 eq) to 150 mL of anhydrous dichloroethane (DCE). Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: In the dropping funnel, prepare a solution of chloroacetyl chloride (6.7 mL, 85 mmol, 1.2 eq) in 20 mL of anhydrous DCE. Add this solution dropwise to the stirred AlCl₃ suspension over 20 minutes, maintaining the temperature below 5 °C. An acylium ion complex will form.
-
Substrate Addition: Add solid N-(2-nitrophenyl)acetamide (12.8 g, 71.0 mmol) portion-wise to the reaction mixture over 30 minutes. Keep the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50 °C. Stir at this temperature for 4-6 hours, monitoring the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Workup: Cool the reaction mixture back down to 0 °C. Very slowly and carefully, pour the mixture onto 300 g of crushed ice containing 30 mL of concentrated hydrochloric acid. Caution: This is a highly exothermic quenching process. Stir the resulting mixture vigorously for 1 hour until the product precipitates as a solid.
-
Isolation & Purification: Collect the crude solid by vacuum filtration and wash it extensively with cold water, followed by a small amount of cold ethanol. Recrystallize the crude solid from ethanol to yield pure this compound.
References
-
Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source - The Royal Society of Chemistry. (URL: [Link])
-
Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. (URL: [Link])
-
N-(4-Methoxy-2-nitrophenyl)acetamide - PubMed Central. (URL: [Link])
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. (URL: [Link])
-
N-(4-Methoxy-2-nitrophenyl)acetamide - International Union of Crystallography. (URL: [Link])
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (URL: [Link])
-
Synthesis of N-(4-acetylphenyl)-2-chloroacetamide - ResearchGate. (URL: [Link])
-
Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. (URL: [Link])
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])
-
Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10 - NIScPR. (URL: [Link])
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scielo.br [scielo.br]
- 8. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
Technical Support Center: Side Reactions of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide with Amino Acids
Welcome to the technical support center for N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent in their experiments. Here, we will delve into the potential side reactions with various amino acids, providing you with troubleshooting guides and frequently asked questions to ensure the success of your work.
I. Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the use of this compound:
Q1: What is the primary target of this compound?
The primary target for alkylation by this compound and other chloroacetamide reagents is the sulfhydryl group of cysteine residues.[1][2][3] This reaction proceeds via a nucleophilic substitution (SN2) mechanism, forming a stable thioether bond.[1]
Q2: I am observing multiple products in my reaction. What could be the cause?
The observance of multiple products often points towards off-target reactions with other nucleophilic amino acid residues. While chloroacetamides are generally more selective for cysteine compared to reagents like iodoacetamide, side reactions can still occur, especially under non-optimal conditions.[2][4] The most common culprits are histidine, lysine, and methionine.[5][6]
Q3: How can I enhance the selectivity of my reaction for cysteine?
Optimizing the reaction pH is the most critical factor. Cysteine's thiol group is significantly more nucleophilic than other side chains at near-neutral pH. By maintaining the pH between 7.0 and 8.0, you can favor the specific alkylation of cysteine.[5] Additionally, using the minimum necessary excess of the chloroacetamide reagent can help minimize off-target modifications.
Q4: Can the N-terminus of my peptide or protein react?
Yes, the α-amino group at the N-terminus of a peptide or protein can be a site for alkylation, particularly at a pH above 8.0 where it is deprotonated and thus more nucleophilic.[5]
Q5: Is hydrolysis of this compound a concern?
Under typical bioconjugation conditions (near-neutral pH and ambient temperature), hydrolysis is generally not a significant side reaction. However, at highly acidic or basic pH, hydrolysis of the chloroacetamide to a hydroxyacetamide can occur.[7]
II. Troubleshooting Guides for Specific Side Reactions
This section provides in-depth troubleshooting for common side reactions encountered during experiments with this compound.
A. Non-Specific Modification of Histidine Residues
Symptom: You observe a product with a mass increase corresponding to the addition of the this compound moiety, but your protein or peptide lacks an accessible cysteine. Mass spectrometry analysis of peptide fragments indicates modification on a histidine residue.
Potential Cause: The imidazole side chain of histidine is nucleophilic and can be alkylated by chloroacetamides.[5][6] While the reaction is generally slower and less efficient than with cysteine, it can become significant under certain conditions.[8]
Diagnostic Experiment:
-
pH-Dependent Labeling Study: Perform the labeling reaction at a range of pH values (e.g., 6.0, 7.0, 8.0, and 9.0). Analyze the extent of histidine modification at each pH by mass spectrometry. You should observe an increase in histidine alkylation at higher pH values.
Proposed Solution:
-
pH Optimization: Lower the reaction pH to a range of 6.5-7.5. This will protonate the imidazole ring of histidine, reducing its nucleophilicity while maintaining sufficient reactivity of the cysteine thiol group.
-
Reaction Time: Minimize the reaction time to the shortest duration necessary for sufficient cysteine labeling.
-
Reagent Concentration: Use a lower molar excess of this compound.
B. Unwanted Alkylation of Lysine Residues
Symptom: Mass spectrometry data reveals an unexpected modification on lysine residues.
Potential Cause: The ε-amino group of the lysine side chain can act as a nucleophile and react with the chloroacetamide.[5][8] This side reaction is more pronounced at pH values above the pKa of the lysine side chain (around 10.5), where the amino group is deprotonated.
Diagnostic Experiment:
-
Control Reaction with a Lysine-Rich, Cysteine-Free Peptide: React this compound with a peptide that contains several lysine residues but no cysteines. Perform this reaction at your standard experimental pH and a higher pH (e.g., 9.0). Analyze the products by mass spectrometry to confirm lysine modification.
Proposed Solution:
-
Strict pH Control: Maintain the reaction pH below 8.5 to keep the lysine side-chain amino groups protonated and thus less reactive.
-
Competitive Quenching: After the desired reaction time for cysteine modification, add a quenching reagent with a primary amine, such as Tris buffer, to consume any remaining unreacted chloroacetamide.
C. Modification of Methionine Residues
Symptom: You detect a mass addition to methionine-containing peptides.
Potential Cause: The thioether side chain of methionine can be susceptible to alkylation by haloacetyl reagents, although this is less common with chloroacetamides compared to iodoacetamides.[5][9]
Diagnostic Experiment:
-
Reaction with Free Methionine: Incubate this compound with a solution of free methionine at your experimental conditions. Monitor the reaction by HPLC or LC-MS to detect the formation of the alkylated product.
Proposed Solution:
-
Use of Antioxidants: The addition of a mild antioxidant may help to protect methionine residues.
-
Alternative Reagents: If methionine modification is a persistent and significant issue, consider using a different class of cysteine-modifying reagents that are less reactive towards thioethers.
Summary of Amino Acid Reactivity and Mitigation Strategies
| Amino Acid | Nucleophilic Group | Likelihood of Side Reaction | Optimal pH for Cysteine Selectivity | Mitigation Strategy |
| Cysteine | Thiol (-SH) | Primary Target | 7.0 - 8.0 | N/A |
| Histidine | Imidazole | Moderate | < 7.5 | Lower pH, shorter reaction time |
| Lysine | ε-Amino (-NH2) | Low to Moderate | < 8.5 | Strict pH control, quenching |
| Methionine | Thioether (-S-CH3) | Low | 7.0 - 8.0 | Use of antioxidants |
| N-terminus | α-Amino (-NH2) | Low to Moderate | < 8.0 | pH control |
Experimental Workflow for Minimizing Side Reactions
Caption: Workflow for selective cysteine modification.
Reaction Mechanism Overview
Caption: Reactivity of the chloroacetamide reagent.
III. References
-
CPO reagents selectively modify N-terminal cysteine... - ResearchGate. Available at: [Link]
-
Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins | Bioconjugate Chemistry - ACS Publications. Available at: [Link]
-
QM Analyses for Cysteine – Chloroacetamide Bioconjugation - WuXi Biology. Available at: [Link]
-
Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC - PubMed Central. Available at: [Link]
-
The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PubMed. Available at: [Link]
-
Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues | Request PDF - ResearchGate. Available at: [Link]
-
Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Available at: [Link]
-
Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide - MDPI. Available at: [Link]
-
The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PMC - NIH. Available at: [Link]
-
N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis - PubMed. Available at: [Link]
-
Lysine and Arginine Reactivity and Transformation Products during Peptide Chlorination. Available at: [Link]
-
Alkylation of amino acids - DE69422643T2 - Google Patents. Available at:
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing unreacted N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide from experimental samples. We address common challenges through troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant for purification?
Understanding the physicochemical properties of the target impurity is critical for designing an effective purification strategy. While specific experimental data for this exact compound is sparse, we can infer its properties from closely related analogs like 2-Chloro-N-(4-nitrophenyl)acetamide and other substituted nitroacetanilides.
Table 1: Estimated Physicochemical Properties
| Property | Expected Value / Behavior | Rationale & Implication for Purification |
|---|---|---|
| Appearance | Yellow crystalline solid | The color can sometimes be a rough indicator of purity during chromatographic separation or crystallization.[1] |
| Molecular Weight | ~258.64 g/mol | This moderate molecular weight makes it suitable for standard purification techniques. |
| Polarity | Moderately polar | The presence of a nitro group (-NO₂) and an acetamide group (-NHCOCH₂Cl) imparts polarity. This suggests it will be soluble in polar organic solvents and have strong interaction with silica gel. |
| Solubility | Sparingly soluble in alcohols (ethanol, methanol); Soluble in solvents like DMSO, DMF, Ethyl Acetate; Likely insoluble in water and non-polar solvents like hexane.[2][3][4] | This solubility profile is key for selecting solvents for recrystallization and mobile phases for chromatography. Its insolubility in water allows for aqueous washing to remove polar, water-soluble byproducts.[5] |
| Stability | Generally stable under neutral conditions. The chloroacetyl group can be susceptible to hydrolysis under strong basic conditions or nucleophilic attack. | Avoid harsh basic conditions during liquid-liquid extraction to prevent degradation of the compound. |
Q2: What are the primary methods for removing this impurity?
There are three primary techniques, each suited for different scales and required purity levels:
-
Recrystallization: Best for removing large quantities of the impurity from a solid crude product, provided a suitable solvent is found.[6]
-
Liquid-Liquid Extraction (LLE): Useful for an initial workup to remove highly polar or non-polar impurities from the main product dissolved in a solvent.[7]
-
Column Chromatography: The most powerful method for achieving high purity, ideal for removing trace amounts of the impurity or for separating it from products with very similar properties.[8][9]
Q3: How do I choose the best purification method for my experiment?
The optimal method depends on the scale of your reaction, the nature of your desired product, and the required final purity.
Troubleshooting & In-Depth Guides
Q4: My recrystallization attempt failed. The compound either "oiled out" or didn't precipitate. What should I do?
This is a classic recrystallization problem stemming from improper solvent selection or cooling technique.
Causality: For successful recrystallization, the compound of interest should be highly soluble in the chosen solvent at high temperatures and poorly soluble at low temperatures.[6] "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming crystals. Failure to precipitate means the compound remains too soluble even at low temperatures.
Troubleshooting Steps:
-
Re-evaluate Your Solvent System:
-
Single Solvent: If the compound is too soluble, the solvent is too "good." If it's insoluble even when hot, the solvent is too "poor." The ideal solvent has properties that are "just right."
-
Binary Solvent System: This is often the solution. Use a "good" solvent in which the compound is very soluble (e.g., Ethanol, Ethyl Acetate) and a "poor" anti-solvent in which it is insoluble (e.g., Water, Hexane).[3]
-
-
Optimize the Procedure:
-
To Prevent Oiling Out:
-
Add slightly more solvent to the hot solution to avoid oversaturation.
-
Allow the solution to cool slowly. Do not immediately place it in an ice bath. Let it cool to room temperature first to encourage crystal nucleation.
-
Try scratching the inside of the flask with a glass rod to create nucleation sites.
-
-
To Induce Precipitation:
-
Reduce the volume of the solvent by gentle heating and evaporation before cooling.
-
If using a binary system, carefully add the anti-solvent dropwise to the hot, dissolved solution until it just begins to turn cloudy. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
-
-
Protocol 1: Purification by Recrystallization (Binary Solvent System)
This protocol uses an ethanol/water system, a common and effective choice for moderately polar compounds like nitroacetanilides.[3]
Materials:
-
Crude solid sample
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flasks, hot plate, Buchner funnel
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration into a clean, pre-warmed flask.
-
Induce Cloudiness: While the ethanol solution is still hot, add deionized water dropwise until the solution remains faintly turbid. This indicates the saturation point has been reached.
-
Re-clarify: Add a few drops of hot ethanol to make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Allow the crystals to air-dry completely. Assess purity via melting point or TLC.
Q5: I performed a liquid-liquid extraction, but my product purity didn't improve significantly. Why?
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquids, often an organic solvent and an aqueous solution.[7][10] Its effectiveness is highly dependent on the nature of the impurities.
Causality: this compound is a neutral organic compound. It will preferentially stay in the organic layer. This technique is most effective for removing impurities that are very different in character:
-
Acidic Impurities (e.g., leftover chloroacetic acid): Can be removed by washing the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate).
-
Basic Impurities (e.g., unreacted aromatic amines): Can be removed by washing with a mild acidic solution (e.g., dilute HCl).
-
Highly Polar, Water-Soluble Impurities: Can be removed by washing with water or brine.
If your impurities have similar neutrality and polarity to your desired product and the unreacted starting material, LLE will not be an effective separation method on its own.
Protocol 2: Aqueous Workup via Liquid-Liquid Extraction
This protocol is designed as a general cleanup step after a reaction.
Materials:
-
Reaction mixture in an organic solvent (e.g., Ethyl Acetate, DCM)
-
Separatory funnel[10]
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Transfer: Transfer the reaction mixture to a separatory funnel.
-
Base Wash: Add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel, invert, and vent frequently to release any gas produced. Shake gently. Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash: Add an equal volume of brine. This wash helps to remove residual water from the organic layer and break up any minor emulsions. Shake, allow layers to separate, and drain the aqueous layer.
-
Drying: Drain the organic layer into a clean flask. Add a drying agent like anhydrous sodium sulfate, swirl, and let it sit for 10-15 minutes until the solution is clear.[10]
-
Concentration: Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield the crude product, which can then be further purified if necessary.
Q6: How do I set up a column chromatography protocol to remove the final traces of the impurity?
Column chromatography is the gold standard for high-purity separations. It works by passing a mixture through a stationary phase (like silica gel) using a liquid mobile phase. Compounds separate based on their differential adsorption to the stationary phase.[8][9]
Causality: Since this compound is moderately polar, it will adhere to the polar silica gel. By using a mobile phase of lower polarity (e.g., a mixture of hexane and ethyl acetate), compounds that are less polar than the impurity will elute from the column first. By gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate), you can then elute and collect your compound of interest, leaving more polar impurities behind.
Troubleshooting & Optimization:
-
Choosing the Eluent: The key is to find a solvent system where the impurity and your product have different Retention Factor (Rf) values on a TLC plate. Aim for an Rf of ~0.3 for your target compound for good separation.
-
Streaking on TLC: If spots streak, it may indicate the compound is too acidic or basic for standard silica. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can improve peak shape.
-
Poor Separation: If Rf values are too close, use a shallower solvent gradient (increase polarity more slowly) or a longer column.
Protocol 3: Purification by Silica Gel Column Chromatography
Procedure:
-
TLC Analysis: First, analyze your crude mixture by TLC using various ratios of Hexane:Ethyl Acetate to find a system that gives good separation between your product and the impurity.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 90:10 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent and load it carefully onto the top of the silica bed.
-
Elution: Begin running the column with the low-polarity eluent, collecting fractions.
-
Gradient Elution (if needed): Gradually increase the polarity of the eluent (e.g., move to 80:20, then 70:30 Hexane:Ethyl Acetate) to elute compounds with higher affinity for the silica gel.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
References
-
US3959371A - Process for the purification of N,N-dimethylacetamide. Google Patents.
-
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide - ChemicalBook.
-
Liquid-Liquid Extraction - Professor Dave Explains. YouTube.
-
Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column - SIELC Technologies.
-
Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column - SIELC Technologies.
-
N-(4-Methoxy-2-nitrophenyl)acetamide - PubMed Central, National Institutes of Health.
-
Liquid-liquid extraction – Knowledge and References - Taylor & Francis.
-
Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com.
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides - Journal of Chemical, Biological and Physical Sciences.
-
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | Drug Intermediate Control - MedchemExpress.com.
-
2-Chloro-N-(4-nitrophenyl)acetamide - ResearchGate.
-
N-(4-Hydroxy-2-nitrophenyl)acetamide - PubMed Central, National Institutes of Health.
-
Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO.
-
2-Chloro-N-(4-nitrophenyl)acetamide - ResearchGate.
-
N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 - PubChem, National Institutes of Health.
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - ResearchGate.
-
Acetanilide, 2-chloro-4'-nitro- | C8H7ClN2O3 - PubChem, National Institutes of Health.
-
Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams - ScienceDirect.
-
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide - Cayman Chemical.
-
Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]- | C17H17Cl2N5O4 - PubChem, National Institutes of Health.
-
Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization - Benchchem.
-
Acetamide, N-(4-ethoxy-2-nitrophenyl)- - NIST WebBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE CAS#: 2653-16-9 [m.chemicalbook.com]
- 3. jcbsc.org [jcbsc.org]
- 4. caymanchem.com [caymanchem.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Mass Spectrometry Artifacts Caused by N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide in mass spectrometry-based workflows. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate common artifacts, ensuring the integrity of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the behavior of this compound in a mass spectrometer.
Q1: What is this compound and what are its key chemical properties?
A1: this compound is a chemical compound with the molecular formula C10H8ClN3O4. It is often used as an intermediate in chemical synthesis.[1] For mass spectrometry, its key properties include a molecular weight of approximately 273.64 g/mol and the presence of several reactive functional groups: a chloroacetyl group, a nitro group, and an acetamide group. These groups, particularly the chloroacetyl moiety, can be susceptible to fragmentation and reactions within the ion source of a mass spectrometer.
Q2: What are the most common types of artifacts I can expect to see with this compound?
A2: The most prevalent artifacts are related to in-source fragmentation, where the molecule breaks apart before mass analysis.[2][3] Common artifacts include the neutral loss of the chloroacetyl group, dechlorination, and various adduct formations with solvents or buffers. These can lead to a complex and potentially misleading mass spectrum if not correctly identified.
Q3: Why does in-source fragmentation occur, and how can I minimize it?
A3: In-source fragmentation, also known as collision-induced dissociation (CID) in the ion source, happens when ions are accelerated by an electric field and collide with gas molecules in the region between atmospheric pressure and the vacuum of the mass spectrometer.[2] Even with soft ionization techniques like electrospray ionization (ESI), some fragmentation is possible.[4][5] To minimize this, you can typically lower the cone or orifice voltage (instrument-specific terminology may vary). This reduces the kinetic energy of the ions, leading to gentler ionization and less fragmentation.
Q4: Can the chloroacetyl group react with my solvents or other sample components?
A4: Yes, the chloroacetyl group is a reactive electrophile. It can potentially react with nucleophilic species in your sample or mobile phase, such as thiols, amines, or even alcohols like methanol under certain conditions.[6] This can lead to the formation of unexpected adducts, complicating data interpretation. It is crucial to use high-purity solvents and be aware of any reactive components in your sample matrix.
Part 2: Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific issues you may encounter.
Issue 1: Unexpected Peak at M-76 Da
Q: I am observing a significant peak at a mass 76 Da lower than my expected molecular ion. What is causing this?
A: This is a classic artifact corresponding to the neutral loss of the chloroacetyl group (ClCH₂CO).
-
Causality: The bond between the phenyl ring and the nitrogen of the acetamide group is relatively labile. Under the energetic conditions of the ion source, this bond can cleave, leading to the loss of the entire chloroacetyl moiety as a neutral molecule.
-
Troubleshooting Protocol:
-
Reduce In-Source Energy: Systematically decrease the cone/orifice/fragmentor voltage in your instrument settings. Acquire spectra at several lower voltage settings to observe the relative intensity change between the parent ion and the M-76 fragment. A decrease in the fragment's intensity relative to the parent ion confirms its origin from in-source fragmentation.
-
Optimize Source Temperature: High source temperatures can contribute to thermal degradation. Try reducing the source temperature in increments of 10-20°C to see if it mitigates the fragmentation without significantly compromising desolvation efficiency.
-
Perform MS/MS: Isolate the suspected parent ion (M+H)⁺ and perform collision-induced dissociation (CID). The appearance of a prominent fragment at M-76 Da in the MS/MS spectrum will definitively confirm this fragmentation pathway.
-
Workflow for Identifying Neutral Loss:
Caption: Troubleshooting workflow for an M-76 Da peak.
Issue 2: Peak at M-36 Da (Loss of HCl)
Q: My spectrum shows a peak that corresponds to the loss of 36 Da. Is this from my compound?
A: Yes, this is likely due to the loss of hydrogen chloride (HCl) from the protonated molecule.
-
Causality: The chloroacetyl group can undergo an intramolecular cyclization reaction, particularly under thermal stress in the ion source, which results in the elimination of HCl. This is a common fragmentation pathway for chloro-substituted compounds.
-
Troubleshooting Protocol:
-
Check for Isotope Pattern: Chlorine has a characteristic isotopic signature (~3:1 ratio for ³⁵Cl and ³⁷Cl). The parent ion should exhibit an M and M+2 pattern. The fragment ion at M-36 Da should be a singlet (or have a much smaller M+2), as the chlorine has been lost. This is a strong indicator of dechlorination.
-
Solvent Effects: Ensure your mobile phase is not overly basic, as this can promote elimination reactions. While ESI is less prone to such gas-phase reactions being influenced by the liquid phase pH, it is a factor to consider.
-
Temperature Optimization: As with other fragmentation issues, reducing the ion source and transfer capillary temperatures can help minimize this artifact.
-
Issue 3: Adduct Formation (+14, +16, +22, +32 Da)
Q: I am seeing peaks at masses higher than my parent ion, specifically at M+14, M+16, M+22, and M+32. What are these?
A: These are likely adducts formed with solvent or salt impurities.
-
Causality and Identification:
-
M+14 and M+32: These are often due to the substitution of the chlorine atom with a methoxy group (-OCH₃) if methanol is used as a solvent, followed by protonation. The M+32 peak would correspond to the adduct with methanol itself. The chloroacetyl group is susceptible to nucleophilic substitution by methanol.[6]
-
M+22: This is a very common adduct and corresponds to the formation of a sodium adduct [M+Na]⁺.
-
M+16: This could be an oxidation artifact, where an oxygen atom is added to the molecule.
-
-
Troubleshooting Protocol:
-
Solvent Purity: Use high-purity, LC-MS grade solvents to minimize contaminants.
-
Reduce Salt Concentration: If you are using buffers, reduce the concentration of sodium salts. If possible, use volatile buffers like ammonium formate or ammonium acetate.
-
Fresh Solvents: Prepare fresh mobile phases daily to prevent the accumulation of contaminants.
-
Table of Common Adducts and Artifacts
| Observed m/z | Identity | Probable Cause |
| [M+H]⁺ | Protonated Molecule | Expected Parent Ion |
| [M-76]⁺ | Loss of ClCH₂CO | In-source fragmentation |
| [M-36]⁺ | Loss of HCl | In-source fragmentation/thermal degradation |
| [M+Na]⁺ | Sodium Adduct | Sodium salt contamination in sample or mobile phase |
| [M+K]⁺ | Potassium Adduct | Potassium salt contamination |
| [M+CH₃OH+H]⁺ | Methanol Adduct | Use of methanol as a solvent |
| [M-Cl+OCH₃+H]⁺ | Methoxy Substitution | Reaction with methanol |
Part 3: Experimental Protocols
Protocol 1: Systematic In-Source Fragmentation Study
This protocol allows for the systematic identification of in-source fragments.
-
Prepare a Standard Solution: Make a 1 µg/mL solution of this compound in 50:50 acetonitrile:water.
-
Initial Instrument Setup: Use standard ESI conditions for your instrument. Set the cone/orifice voltage to a moderate value (e.g., 30V).
-
Acquire a Baseline Spectrum: Infuse the solution and acquire a full scan mass spectrum. Identify the protonated parent molecule and any potential fragment ions.
-
Voltage Stepping: Decrease the cone/orifice voltage in steps of 5V (e.g., 30V, 25V, 20V, 15V, 10V) and acquire a spectrum at each setting.
-
Data Analysis: Plot the relative intensity of the parent ion and each suspected fragment ion as a function of the cone/orifice voltage. In-source fragments will show a clear trend of decreasing relative intensity as the voltage is lowered.
Diagram of In-Source Fragmentation Logic
Caption: Relationship between ion source energy and fragmentation.
References
-
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]
-
Xu, Y. F., Lu, W., & Rabinowitz, J. D. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical chemistry, 87(3), 1594–1601. Available at: [Link]
-
Li, Y., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(12), e9511. Available at: [Link]
-
Stanford Chemicals. Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications. Available at: [Link]
-
Xu, Y. F., Lu, W., & Rabinowitz, J. D. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. OSTI.GOV. Available at: [Link]
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Available at: [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Available at: [Link]
-
Odenkirk, M.T., et al. (2025). Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. Available at: [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]
-
PubChem. N-(4-chloro-2-nitrophenyl)acetamide. Available at: [Link]
-
PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available at: [Link]
-
Nakane, S., et al. (2021). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. Molecules, 26(11), 3183. Available at: [Link]
-
Kumar, P., et al. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in Chlordiazepoxide hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 241, 115978. Available at: [Link]
-
PubChem. Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]-. Available at: [Link]
-
Delinsky, A. D., et al. (2018). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Journal of Pharmaceutical and Biomedical Analysis, 150, 19-25. Available at: [Link]
-
ResearchGate. Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Available at: [Link]
-
PubChem. Chloroacetyl chloride. Available at: [Link]
-
PubChem. Acetanilide, 2-chloro-4'-nitro-. Available at: [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. In-source fragmentation [jeolusa.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics (Journal Article) | OSTI.GOV [osti.gov]
- 6. japsonline.com [japsonline.com]
N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide stability and long-term storage conditions
Technical Support Center: N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide
Introduction: A Guide for the Researcher
Welcome to the technical support guide for this compound. This document is designed for professionals in research and drug development who utilize this reactive intermediate. The inherent reactivity of the chloroacetyl and nitroaromatic moieties, while crucial for its synthetic utility, also necessitates precise handling and storage to ensure experimental reproducibility and integrity. This guide moves beyond simple protocols to explain the chemical principles governing the stability of this compound, providing you with the knowledge to troubleshoot issues and optimize its use in your experiments.
Section 1: Frequently Asked Questions (FAQs) on Stability & Storage
This section directly addresses the most common questions regarding the handling and preservation of this compound.
Q1: What are the optimal long-term storage conditions for solid this compound?
For maximal long-term stability, the solid compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] For extended periods, storage within a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent gradual degradation from atmospheric moisture.[2][3]
Q2: What are the primary factors that can cause this compound to degrade?
The compound's structure contains two key reactive groups that are susceptible to specific degradation pathways:
-
Moisture (Hydrolysis): The α-chloroacetyl group is highly electrophilic and susceptible to nucleophilic attack by water.[2][4] This hydrolysis reaction will replace the chlorine atom with a hydroxyl group, yielding an inactive byproduct and generating hydrochloric acid, which can further catalyze degradation.
-
Light (Photodegradation): Nitroaromatic compounds can be sensitive to light, particularly UV radiation.[5] While specific data for this compound is limited, it is best practice to store it in amber vials or in the dark to prevent potential photolytic decomposition.
-
High Temperatures: Thermal stress can promote decomposition.[5] Avoid storing the compound at room temperature for extended periods or exposing it to high heat.
-
pH Extremes: The acetamide linkage can be susceptible to hydrolysis under strong acidic or basic conditions. Furthermore, strong bases can react with the chloroacetyl group.[2]
-
Nucleophiles: The chloroacetyl group will readily react with any nucleophilic species in a solution or mixture, including primary/secondary amines, thiols, and some alcohols. This is often the intended reactivity but can be a source of degradation if unintended nucleophiles are present.
Q3: How stable is this compound in solution? What is the best way to store stock solutions?
It is strongly recommended to prepare solutions fresh for each experiment to ensure maximum reactivity and concentration accuracy. The chloroacetyl group's sensitivity to hydrolysis makes aqueous solutions particularly unstable.
If short-term storage is unavoidable, prepare the stock solution in a dry, aprotic solvent such as anhydrous DMSO or DMF. For a closely related analog, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, solubility has been reported in DMSO (11 mg/ml) and DMF (5 mg/ml).[1] For storage up to one month, aliquot the solution into tightly sealed vials and store at -80°C .[6] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
Q4: What are the visual signs of compound degradation?
As a solid, the compound is typically a light yellow crystalline substance.[7] A significant change in color (e.g., darkening to brown or black), a change in texture (e.g., becoming sticky or oily), or a "clumped" appearance may indicate degradation, likely due to moisture absorption. In solution, the appearance of precipitates or a color change can also signal decomposition or poor solubility.
Section 2: Troubleshooting Guide
This guide provides a logical workflow for diagnosing and resolving common experimental issues.
| Observed Problem | Potential Root Cause | Recommended Action & Scientific Rationale |
| Inconsistent or non-reproducible experimental results. | Compound Degradation: The most common cause. The actual concentration of the active compound is lower than calculated due to decomposition during storage. | 1. Use a Fresh Aliquot: Discard the current working stock and use a new, unopened vial of the compound. 2. Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C, away from light and moisture. 3. Perform Quality Control (QC): If possible, run a purity check on your sample via HPLC or LC-MS to confirm its integrity against a reference standard. |
| Poor or incomplete solubility in recommended solvents. | Precipitation/Low Purity: The compound may have degraded into less soluble byproducts, or the solvent quality may be poor (containing water). | 1. Use Anhydrous Solvent: Ensure you are using a fresh bottle of high-purity, anhydrous-grade solvent (e.g., DMSO, DMF).[1] 2. Gentle Warming & Sonication: Aid dissolution by sonicating the solution in a water bath or warming gently (e.g., to 37°C). Caution: Avoid excessive heat which can accelerate degradation. 3. Re-evaluate Concentration: You may be attempting to create a supersaturated solution. Check solubility data for similar compounds and adjust your target concentration.[1] |
| Reaction yields are low or unexpected side products are observed. | Inherent Reactivity: The chloroacetyl group is reacting with unintended nucleophiles in your reaction mixture (e.g., buffers, other reagents with amine or thiol groups). | 1. Analyze Reaction Components: Scrutinize all reagents and buffers for potential nucleophiles. Consider switching to a non-nucleophilic buffer system if necessary. 2. Protecting Group Strategy: If your desired reaction does not involve the chloroacetyl group, ensure that any nucleophilic sites on other molecules are appropriately protected. 3. Control Reaction Conditions: Run the reaction at a lower temperature to minimize side reactions and control the stoichiometry carefully. |
Diagram: Troubleshooting Workflow for Inconsistent Results
This diagram outlines the decision-making process when encountering reproducibility issues.
Caption: A logical flow for diagnosing experimental inconsistency.
Section 3: Experimental Protocols
These protocols provide standardized, step-by-step procedures for handling and using the compound to maximize its stability and ensure reliable results.
Protocol 1: Receipt and Long-Term Storage of Solid Compound
-
Inspection upon Receipt: Upon receiving the shipment, immediately inspect the container for any signs of damage. The product may be shipped at ambient temperature, as short-term exposure is generally acceptable, but it should be moved to long-term storage promptly.[8]
-
Log Entry: Record the date of receipt, lot number, and initial appearance in your lab notebook.
-
Transfer to Storage: Place the manufacturer's sealed container inside a secondary container (e.g., a small box or sealed bag) with a desiccant pouch.
-
Store Cold and Dark: Immediately place the secondary container in a -20°C freezer that is not subject to frequent temperature fluctuations (i.e., not a frost-free freezer with auto-defrost cycles).
-
Aliquoting (Optional but Recommended): To avoid repeatedly warming the entire stock, it is best to aliquot the solid compound into smaller, single-use vials upon first opening. Perform this task in a glove box or a room with low humidity. Use pre-dried vials and flush with an inert gas before sealing. Store the aliquots as described in step 4.
Protocol 2: Preparation and Short-Term Storage of Stock Solutions
-
Select Solvent: Choose a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Equilibrate Compound: Remove one aliquot vial of the solid compound from the -20°C freezer. Allow it to sit at room temperature for at least 20-30 minutes before opening to prevent atmospheric water from condensing on the cold solid.
-
Dissolution: In a fume hood, add the appropriate volume of anhydrous solvent to the vial to achieve the desired concentration. Cap the vial tightly and vortex or sonicate until the solid is fully dissolved.
-
Immediate Use: Use the freshly prepared solution immediately for the best results.
-
Short-Term Storage (If Necessary): If the solution must be stored, dispense it into single-use aliquots in high-quality cryovials. Tightly seal the vials.
-
Freeze Rapidly: Place the aliquots in an -80°C freezer for storage up to one month.[6]
-
Proper Thawing: When ready to use a frozen aliquot, remove it from the freezer, and allow it to thaw completely and reach room temperature before opening the cap.
Diagram: Key Degradation Pathways
This diagram illustrates the primary chemical vulnerabilities of the molecule.
Caption: Major environmental factors leading to compound degradation.
References
- Douglas, T. A., et al. (2009). A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. Chemosphere.
- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center.
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]
- Yufeng. Chloroacetyl Chloride CAS 79-04-9 Safety & Regulations. Yufeng Chemical.
- Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. Journal of Hazardous Materials.
- NINGBO INNO PHARMCHEM CO.,LTD. Chloroacetyl Chloride (CAS 79-04-9): Safety, Handling, and Sourcing for Industrial Use.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals.
-
PubChem. Chloroacetyl chloride. National Center for Biotechnology Information. Available at: [Link]
- Bio-Fine. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
- Santa Cruz Biotechnology. Chloroacetyl chloride Safety Data Sheet.
- Cayman Chemical. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide Safety Data Sheet.
- Parchem. Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications.
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- 2. nbinno.com [nbinno.com]
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- 6. medchemexpress.com [medchemexpress.com]
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- 8. N-(2,6-Dimethylphenyl)chloroacetamide 99 1131-01-7 [sigmaaldrich.com]
Addressing low yield in the synthesis of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide
Technical Support Center: Synthesis of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges, particularly concerning low reaction yields. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental insights to help optimize your synthetic protocol.
Introduction: The Synthetic Challenge
This compound is a key synthetic intermediate. Its multi-step synthesis involves sensitive reactions that can be prone to low yields if not carefully controlled. The primary challenge lies in the final Friedel-Crafts acylation step, which is performed on a strongly deactivated aromatic ring. This guide will walk you through the likely synthetic pathway and address critical points for yield optimization.
Proposed Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step sequence starting from acetanilide. Understanding the role of each step is crucial for troubleshooting the overall process.
Caption: Overall synthetic workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low yields. Each answer provides an explanation of the underlying chemistry and offers concrete solutions.
Q1: My overall yield is very low. Where should I start troubleshooting?
A1: A low overall yield is typically due to a bottleneck in one of the three main steps. The most common culprit is the Step 3: Friedel-Crafts Acylation , as this reaction is performed on a highly electron-deficient (deactivated) aromatic ring.
Troubleshooting Workflow:
-
Analyze Intermediates: Before proceeding to the next step, confirm the purity and yield of the intermediate from each stage (especially N-(2-nitrophenyl)acetamide after Step 2). Use techniques like NMR, IR, and melting point determination.
-
Focus on the Friedel-Crafts Reaction: This is the most challenging step. The presence of the nitro group (-NO₂) strongly deactivates the aromatic ring, making it less nucleophilic and resistant to acylation.[1][2][3]
-
Review Nitration Selectivity: Ensure that the nitration step is favoring the desired ortho-nitro isomer over the para-isomer. Significant formation of the para-isomer will consume starting material and lead to a dead end.
Caption: Initial troubleshooting decision workflow.
Q2: I'm getting a mixture of isomers during the nitration of acetanilide. How can I improve selectivity for the ortho-nitro product?
A2: The acetamido group (-NHCOCH₃) is an ortho, para-director. While the para-isomer is often the major product due to less steric hindrance, specific conditions can favor the ortho product.[4][5]
-
Causality: Standard nitrating mixtures (concentrated HNO₃/H₂SO₄) are highly aggressive and can lead to a mixture of isomers and potential side reactions.[6] The choice of solvent and nitrating agent is key to controlling regioselectivity.
-
Solution: Employing a milder nitrating system can enhance ortho-selectivity. A well-documented method is the use of acetyl nitrate, generated in situ from nitric acid in acetic anhydride. This approach can significantly improve the ortho/para ratio.[7]
Recommended Protocol for Ortho-Nitration:
-
Dissolve the starting acetanilide in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the solution in an ice bath to maintain a low temperature (0-5 °C).
-
Slowly add a pre-chilled solution of concentrated nitric acid dropwise while vigorously stirring.
-
Maintain the low temperature throughout the addition to prevent over-nitration and control the exothermic reaction.[5]
-
Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product, which will be a mixture of isomers. The ortho-isomer can often be separated from the more abundant para-isomer by recrystallization, as it is typically more soluble in solvents like ethanol.[5][6]
Q3: The Friedel-Crafts acylation step is failing or giving a very low yield. What are the primary causes and solutions?
A3: This is the most critical step. The N-(2-nitrophenyl)acetamide intermediate has two deactivating groups on the aromatic ring: the -NO₂ group and, to a lesser extent, the -NHCOCH₃ group (which is deactivating towards Friedel-Crafts due to complexation with the Lewis acid). This makes the ring extremely electron-poor and resistant to electrophilic acylation.[1][2][3]
Primary Causes for Failure:
-
Ring Deactivation: The powerful electron-withdrawing nature of the nitro group is the main obstacle.[2][3]
-
Lewis Acid Stoichiometry: The Lewis acid catalyst (e.g., AlCl₃) will complex with the lone pairs on the oxygen atoms of the nitro and amide groups, as well as the carbonyl of the product ketone.[8][9] This means that a stoichiometric amount, or even an excess, of the catalyst is required, rather than a catalytic amount.[8][9]
-
Moisture: Friedel-Crafts reactions are highly sensitive to moisture, which will hydrolyze the acyl chloride and deactivate the AlCl₃ catalyst.[1]
Solutions and Optimization Strategies:
| Parameter | Standard Condition | Optimized Condition for Deactivated Ring | Rationale |
| Lewis Acid | AlCl₃ (1.1 eq) | AlCl₃ (2.5 - 3.0 eq) or a stronger system like triflic acid (CF₃SO₃H)[10] | Overcomes catalyst sequestration by the nitro and amide groups. More equivalents drive the formation of the acylium ion electrophile. |
| Solvent | Dichloromethane (DCM), CS₂ | Nitrobenzene or 1,2-dichloroethane | Higher boiling point solvents allow for increased reaction temperatures, which are necessary to overcome the high activation energy of acylating a deactivated ring. |
| Temperature | 0 °C to RT | 50 °C to Reflux | Provides the necessary energy to force the reaction to proceed despite the electron-poor nature of the substrate. |
| Reaction Time | 1-4 hours | 12-24 hours | Sluggish reactions on deactivated substrates require significantly longer times to reach completion. Monitor progress by TLC. |
Optimized Experimental Protocol:
-
Drying: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Setup: In a flame-dried flask under N₂, suspend the N-(2-nitrophenyl)acetamide in the anhydrous solvent (e.g., 1,2-dichloroethane).
-
Catalyst Addition: Cool the suspension in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 2.5 eq) in portions.
-
Reagent Addition: Slowly add chloroacetyl chloride (ClCOCH₂Cl, 1.2 eq) dropwise, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 83 °C for 1,2-dichloroethane) for 12-24 hours.
-
Workup: Cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated HCl. This will decompose the aluminum complexes.[11]
-
Extraction: Extract the product into an organic solvent like ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product will likely require purification by column chromatography or recrystallization to obtain the pure this compound.
Q4: How can I minimize product loss during workup and purification?
A4: Significant product loss can occur during the isolation and purification stages, especially during recrystallization.
-
Workup: During the aqueous workup of the Friedel-Crafts reaction, emulsions can form. To break them, add a saturated solution of NaCl (brine) or heat the mixture gently.[11] Ensure you perform multiple extractions with the organic solvent to fully recover the product from the aqueous layer.
-
Recrystallization:
-
Solvent Choice: Select a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or ethanol/water mixtures are common choices for acetanilides.[5]
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Cooling Rate: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Rapid cooling can trap impurities.
-
Washing: When filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove impurities adhering to the crystal surface without re-dissolving the product.
-
References
-
PrepChem. (n.d.). Synthesis of 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from PrepChem.com. [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation. Retrieved from studymind.co.uk. [Link]
-
Ashenhurst, J. (2018). Friedel Crafts Alkylation and Acylation. Master Organic Chemistry. [Link]
-
Sciencemadness.org. (2008). o-nitroaniline by orthoselektive nitration from acetanilide or sulfanilic acid. Retrieved from sciencemadness.org. [Link]
-
Quora. (2020). On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why? Retrieved from quora.com. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from chem.libretexts.org. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from en.wikipedia.org. [Link]
-
Korn, S. R., & Dudley, G. B. (2012). Friedel-Crafts Acylation with Amides. NIH Public Access. [Link]
-
ResearchGate. (2021). Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. Request PDF. [Link]
-
Slideshare. (n.d.). Preparation of p-nitroacetanilide from Acetanilide. Retrieved from slideshare.net. [Link]
-
Chemistry LibreTexts. (2023). Characteristics of Specific Substitution Reactions of Benzenes. Retrieved from chem.libretexts.org. [Link]
-
ResearchGate. (n.d.). Nitration of Acetanilide. Retrieved from researchgate.net. [Link]
-
UKEssays. (2018). Nitration of Acetanilide and Methyl Benzoate. Retrieved from ukessays.com. [Link]
-
Organic Chemistry Portal. (2002). Lewis acid catalyzed acylation reactions: scope and limitations. Retrieved from organic-chemistry.org. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from organic-chemistry.org. [Link]
-
YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. Retrieved from youtube.com. [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from jcbsc.org. [Link]
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. jcbsc.org [jcbsc.org]
- 6. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]
- 7. Sciencemadness Discussion Board - o-nitroaniline by orthoselektive nitration from acetanilide or sulfanilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Head-to-Head Battle for Cysteine: N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide vs. Iodoacetamide in Proteomic Research
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics and drug development, the precise targeting and labeling of cysteine residues is a cornerstone of experimental design. The unique nucleophilicity of the cysteine thiol group makes it a prime target for covalent modification, enabling the study of protein structure, function, and drug-target engagement. For decades, iodoacetamide (IAA) has been the workhorse for cysteine alkylation. However, its limitations have paved the way for alternative reagents, such as N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide (CNPA), which offers a distinct set of advantages. This guide provides a comprehensive, data-driven comparison of these two critical reagents, empowering researchers to make informed decisions for their specific applications.
The Central Role of Cysteine Alkylation
Before delving into a direct comparison, it is crucial to understand why the alkylation of cysteine residues is so fundamental in proteomic workflows. Following the reduction of disulfide bonds, which denatures proteins and exposes previously buried cysteine residues, these thiols are highly susceptible to re-oxidation and the formation of artificial disulfide-linked peptides. Alkylating agents, such as IAA and CNPA, covalently "cap" these reactive thiols, preventing their re-oxidation and ensuring the homogeneity of the sample for subsequent analysis by mass spectrometry. This irreversible modification is paramount for accurate protein identification and quantification.
A Tale of Two Alkylating Agents: Mechanism and Reactivity
Both iodoacetamide and this compound are haloacetyl reagents that react with the nucleophilic thiol group of cysteine via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiolate anion of cysteine acts as the nucleophile, attacking the electrophilic α-carbon of the haloacetyl group and displacing the halide leaving group. This results in the formation of a stable thioether bond.
dot graph "Reaction_Mechanisms" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_IAA" { label="Iodoacetamide (IAA) Reaction"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; IAA [label="Iodoacetamide"]; Cys_IAA [label="Cysteine Thiolate"]; Product_IAA [label="Carboxyamidomethyl-cysteine"]; IAA -> Product_IAA [label=" S_N2 Reaction "]; Cys_IAA -> Product_IAA; }
subgraph "cluster_CNPA" { label="this compound (CNPA) Reaction"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; CNPA [label="CNPA"]; Cys_CNPA [label="Cysteine Thiolate"]; Product_CNPA [label="CNPA-cysteine Adduct"]; CNPA -> Product_CNPA [label=" S_N2 Reaction "]; Cys_CNPA -> Product_CNPA; } } caption: "Reaction mechanisms of IAA and CNPA with cysteine."
The primary difference in reactivity between IAA and CNPA lies in the nature of the halogen leaving group. Iodine is a significantly better leaving group than chlorine due to its larger size and lower electronegativity. Consequently, iodoacetamide is a much more reactive alkylating agent than this compound . This higher reactivity translates to faster and more complete alkylation of cysteine residues, which can be advantageous in high-throughput proteomic workflows.
However, this heightened reactivity comes at a cost.
Specificity and Off-Target Effects: The Achilles' Heel of Iodoacetamide
Iodoacetamide's high reactivity makes it prone to significant off-target modifications , most notably the alkylation of methionine residues. Studies have shown that a substantial percentage of methionine-containing peptides can be modified by IAA, leading to a decrease in the number of identified peptides and complicating quantitative analyses[1][2]. Other amino acids, such as lysine, histidine, and the N-terminus of proteins, can also be susceptible to alkylation by IAA.
In contrast, chloroacetamides, including CNPA, are generally more specific for cysteine residues due to their lower reactivity. While less reactive, this characteristic minimizes the extent of undesirable side reactions, leading to cleaner and more readily interpretable mass spectra[1][3]. However, it is important to note that even chloroacetamides are not entirely devoid of off-target effects. Under certain conditions, they have been shown to induce the oxidation of methionine residues, albeit to a lesser extent than the direct alkylation caused by iodoacetamide[1].
The CNPA Advantage: A Spectroscopic Handle for Quantification
A significant and unique advantage of this compound lies in its chemical structure. The presence of the nitrophenyl group imparts distinct ultraviolet-visible (UV-Vis) spectroscopic properties to the molecule. This chromophore allows for the direct spectrophotometric quantification of labeled peptides and proteins, a feature that iodoacetamide lacks. The ability to monitor the extent of labeling in real-time or to quantify the final labeled product without relying solely on mass spectrometry can be a powerful tool in assay development and quality control.
Quantitative Data Summary: A Side-by-Side Comparison
| Feature | This compound (CNPA) | Iodoacetamide (IAA) |
| Reaction Mechanism | SN2 | SN2 |
| Reactivity | Moderate | High |
| Specificity for Cysteine | High | Moderate |
| Major Off-Target Reactions | Methionine oxidation (less prevalent than IAA's side reactions) | Methionine alkylation, modification of lysine, histidine, N-terminus |
| Impact on Peptide ID | Generally leads to a higher number of identified peptides due to fewer side reactions | Can reduce peptide identification rates due to off-target modifications |
| UV-Vis Quantification | Yes (due to nitrophenyl group) | No |
| Stability of Reagent | Generally more stable in solution than IAA | Less stable, light-sensitive |
Experimental Protocols: A Guide to Practical Application
The choice of protocol will depend on the specific experimental goals. Below are detailed, step-by-step methodologies for a typical in-solution protein alkylation workflow for both CNPA and iodoacetamide.
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
A [label="Protein Solubilization & Denaturation"]; B [label="Reduction of Disulfide Bonds"]; C [label="Alkylation (IAA or CNPA)"]; D [label="Quenching of Excess Reagent"]; E [label="Sample Cleanup / Buffer Exchange"]; F [label="Enzymatic Digestion (e.g., Trypsin)"]; G [label="Mass Spectrometry Analysis"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } caption: "General experimental workflow for protein alkylation."
Protocol 1: Cysteine Alkylation with Iodoacetamide (IAA)
Rationale: This protocol utilizes the high reactivity of IAA for rapid and efficient cysteine capping. The use of a denaturing buffer ensures accessibility of the reagent to all cysteine residues. The reaction is performed in the dark to prevent the light-induced decomposition of IAA.
Materials:
-
Protein sample
-
Denaturing Lysis Buffer: 8 M urea, 50 mM Tris-HCl, pH 8.5
-
Reducing Agent: 100 mM Dithiothreitol (DTT) stock solution
-
Alkylating Agent: 500 mM Iodoacetamide (IAA) stock solution (freshly prepared in water and protected from light)
-
Quenching Solution: 200 mM DTT
Procedure:
-
Solubilization and Denaturation: Resuspend the protein pellet in an appropriate volume of Denaturing Lysis Buffer.
-
Reduction: Add the 100 mM DTT stock solution to a final concentration of 10 mM. Incubate for 1 hour at 37°C with gentle shaking.
-
Alkylation: Cool the sample to room temperature. Add the 500 mM IAA stock solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature in the dark.
-
Quenching: Add the 200 mM DTT solution to a final concentration of 20 mM to quench the excess IAA. Incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Mass Spectrometry: Proceed with buffer exchange (e.g., using spin columns or dialysis) to remove urea and excess reagents, followed by enzymatic digestion (e.g., with trypsin).
Protocol 2: Cysteine Alkylation with this compound (CNPA)
Rationale: This protocol is optimized for the higher specificity of CNPA. A slightly longer incubation time may be required compared to IAA to ensure complete alkylation due to its lower reactivity. The inclusion of a spectrophotometric reading allows for the quantification of labeling efficiency.
Materials:
-
Protein sample
-
Denaturing Lysis Buffer: 8 M urea, 50 mM Tris-HCl, pH 8.5
-
Reducing Agent: 100 mM Dithiothreitol (DTT) stock solution
-
Alkylating Agent: 200 mM this compound (CNPA) stock solution (in a compatible organic solvent like DMSO, protected from light)
-
Quenching Solution: 200 mM DTT or L-cysteine
Procedure:
-
Solubilization and Denaturation: Resuspend the protein pellet in an appropriate volume of Denaturing Lysis Buffer.
-
Reduction: Add the 100 mM DTT stock solution to a final concentration of 10 mM. Incubate for 1 hour at 37°C with gentle shaking.
-
Alkylation: Cool the sample to room temperature. Add the 200 mM CNPA stock solution to a final concentration of 40 mM. Incubate for 1 hour at room temperature, protected from light.
-
(Optional) Spectrophotometric Monitoring: To determine the extent of labeling, the absorbance of the solution can be measured at the appropriate wavelength for the CNPA-cysteine adduct.
-
Quenching: Add the 200 mM DTT or L-cysteine solution to a final concentration of 20 mM to quench the excess CNPA. Incubate for 15 minutes at room temperature.
-
Sample Preparation for Mass Spectrometry: Proceed with buffer exchange and enzymatic digestion as described for the IAA protocol.
Conclusion: Making the Right Choice for Your Research
The selection between this compound and iodoacetamide is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific demands of the experiment.
Iodoacetamide remains a viable option when speed and high reactivity are paramount , and the potential for off-target modifications can be tolerated or accounted for in the data analysis. Its long history of use means that its behavior is well-documented.
This compound emerges as a compelling alternative when specificity is critical. For experiments where minimizing off-target modifications is essential for data integrity, such as in complex quantitative proteomics studies or the characterization of specific cysteine-mediated functions, CNPA offers a cleaner approach. Furthermore, its inherent spectroscopic properties provide an invaluable tool for direct quantification, adding a layer of quality control and analytical depth that is not possible with iodoacetamide.
As the field of proteomics continues to push the boundaries of sensitivity and accuracy, the careful selection of reagents like CNPA and IAA will remain a critical factor in achieving robust and reproducible results. By understanding the fundamental chemistry and performance characteristics of these tools, researchers can design more elegant experiments and unlock deeper insights into the complex world of the proteome.
References
-
Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3434–3439. [Link]
-
Kuznetsova, K. S., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 231, 104022. [Link]
-
Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Analytical chemistry, 70(24), 5150–5158. [Link]
-
Anson, M. L. (1941). The reactions of denatured egg albumin with iodoacetate, iodoacetamide and other reagents. The Journal of general physiology, 24(4), 399–421. [Link]
Sources
A Technical Guide to Cysteine-Reactive Probes in Proteomics: A Comparative Analysis of Chloroacetamide Reagents and the Potential of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide
For researchers, scientists, and drug development professionals at the forefront of proteomics, the selection of appropriate chemical tools is paramount for achieving robust and insightful results. Covalent labeling of cysteine residues is a cornerstone of many proteomic workflows, from fundamental protein identification to sophisticated chemoproteomic strategies aimed at drug discovery and target validation. Among the arsenal of cysteine-reactive reagents, haloacetamides, particularly chloroacetamide (CAA), have emerged as a compelling alternative to the traditional iodoacetamide (IAA).
This guide provides an in-depth technical comparison of chloroacetamide-based reagents, delving into their chemical properties, performance in proteomic applications, and the underlying rationale for their use. We will explore the established advantages and disadvantages of standard chloroacetamides and introduce N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide (CNA) as a potentially novel reagent with unique functionalities. While direct experimental data for CNA in proteomics is not yet prevalent in the literature, we will build a strong theoretical framework for its potential applications based on the known reactivity of the chloroacetamide warhead and the versatile chemistry of nitro-aromatic compounds.
The Central Role of Cysteine Alkylation in Proteomics
In bottom-up proteomics, proteins are enzymatically digested into smaller peptides for analysis by mass spectrometry.[1] A critical preceding step is the reduction of disulfide bonds and the subsequent alkylation of the resulting free cysteine thiols. This process, often termed "capping," is essential to prevent the re-formation of disulfide bonds, which would otherwise lead to protein refolding, incomplete digestion, and ambiguous peptide identification.[2][3]
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Protein [label="Native Protein\n(with Disulfide Bonds)"]; Reduced [label="Reduced Protein\n(Free Thiols)"]; Alkylated [label="Alkylated Protein\n(Capped Thiols)"]; Digested [label="Peptides"]; MS [label="Mass Spectrometry\nAnalysis"];
Protein -> Reduced [label=" Reduction (e.g., DTT, TCEP)"]; Reduced -> Alkylated [label=" Alkylation (e.g., CAA, IAA)"]; Alkylated -> Digested [label=" Digestion (e.g., Trypsin)"]; Digested -> MS;
{rank=same; Protein; Reduced; Alkylated; Digested; MS} } . Figure 1: A simplified workflow of a typical bottom-up proteomics experiment, highlighting the crucial alkylation step.
Chloroacetamide vs. Iodoacetamide: A Tale of Two Haloacetamides
The choice of alkylating agent is a trade-off between reaction efficiency and specificity.[3] For decades, iodoacetamide (IAA) has been the go-to reagent due to its high reactivity. However, this high reactivity comes at the cost of specificity, leading to a number of undesirable side reactions.
Mechanism of Action: Both IAA and CAA alkylate cysteine residues via a nucleophilic SN2 reaction. The nucleophilic thiolate anion of a cysteine residue attacks the electrophilic carbon of the haloacetyl group, displacing the halide.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
R [label="Protein-SH"]; Reagent [label="+ X-CH₂-CONH₂\n(X = I or Cl)"]; Product [label="Protein-S-CH₂-CONH₂ + X⁻"];
R -> Reagent [style=invis]; Reagent -> Product [label=" Sₙ2 Reaction"];
} . Figure 2: General reaction scheme for the alkylation of a cysteine thiol by a haloacetamide reagent.
Performance Comparison:
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) |
| Reactivity | High | Moderate |
| Specificity for Cysteine | Lower | Higher[3] |
| Alkylation Efficiency | High (>97%)[3] | High (>97%)[3] |
| Reaction Speed | Fast | Slower than IAA[3] |
| Major Side Reactions | Alkylation of Met, His, Lys, N-terminus[4] | Oxidation of Met and Trp[5][6] |
| Impact on Peptide ID | Can lead to lower identification rates due to side reactions[3] | Generally results in a higher number of identified peptides[3] |
Key Insights from Comparative Studies:
-
Specificity: Chloroacetamide is generally more specific for cysteine residues compared to iodoacetamide.[3] This is attributed to the lower reactivity of the C-Cl bond compared to the C-I bond, reducing off-target modifications of other nucleophilic amino acid side chains such as lysine and histidine.[4]
-
Side Reactions: While CAA reduces alkylation-based side reactions, it has been shown to cause a significant increase in the oxidation of methionine and tryptophan residues.[5][6] This is a critical consideration, as oxidized peptides can be misinterpreted or lost during data analysis. In contrast, IAA is known to cause significant alkylation of methionine.[7]
-
Impact on Proteome Coverage: Several studies have reported that the use of chloroacetamide can lead to a higher number of identified peptides and proteins compared to iodoacetamide, likely due to the reduction in ambiguous side reactions that can complicate spectral interpretation.[7]
This compound (CNA): A Novel Probe with Untapped Potential
While standard chloroacetamide offers advantages in specificity, the field of chemoproteomics is continuously seeking reagents with enhanced functionality. This compound (CNA) represents a compelling, yet largely unexplored, candidate in this arena.
The structure of CNA incorporates the reliable cysteine-reactive chloroacetamide "warhead" with a nitro-substituted phenyl ring. This nitro-aromatic moiety is not merely a passive scaffold; it introduces the exciting possibility of photocleavage.
The Promise of Photocleavage:
Nitro-aromatic compounds, particularly those with an ortho-nitrobenzyl group, are well-established as photolabile protecting groups in chemistry and biology.[8][9] Upon irradiation with UV light (typically around 365 nm), the nitro group undergoes a photochemical rearrangement, leading to the cleavage of a covalent bond.[10]
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
CNA_Protein [label="Protein-S-CNA Adduct"]; UV [label="UV Light (e.g., 365 nm)"]; Cleaved_Protein [label="Cleaved Protein-S\n+ CNA byproduct"]; Analysis [label="Downstream Analysis"];
CNA_Protein -> UV [style=invis]; UV -> Cleaved_Protein [label=" Photocleavage"]; Cleaved_Protein -> Analysis; } . Figure 3: Hypothetical workflow for the photocleavage of a CNA-protein adduct.
This photocleavable property of CNA could enable a variety of novel proteomic applications:
-
Affinity Purification-Mass Spectrometry (AP-MS): CNA could be functionalized with a biotin tag to create a photocleavable affinity probe. Target proteins could be captured on streptavidin beads, and after stringent washing to remove non-specific binders, the captured proteins could be released by UV irradiation. This "traceless" release would be highly advantageous for downstream mass spectrometry analysis, as it would avoid the interference of the biotin tag itself.
-
Dynamic Covalent Labeling: The ability to cleave the CNA label with light would allow for temporal control in labeling experiments. For example, one could label a proteome, induce a cellular change, and then cleave the initial label to allow for a second round of labeling with a different probe to study dynamic changes in cysteine reactivity.
Considerations for CNA:
It is crucial to emphasize that the application of CNA in proteomics is currently theoretical. Experimental validation is required to determine:
-
Photocleavage Efficiency: The efficiency of the photocleavage reaction in the context of a complex proteome.
-
Byproducts: The nature of the byproducts generated upon photocleavage and their potential for interference in mass spectrometry.
-
Reactivity and Specificity: A direct comparison of the reactivity and specificity of CNA with other chloroacetamide reagents. The electron-withdrawing nitro group may influence the reactivity of the chloroacetamide warhead.
Experimental Protocols
The following are established protocols for protein alkylation using a generic chloroacetamide. These can serve as a starting point for researchers wishing to explore the use of CNA or other novel chloroacetamide reagents.
In-Solution Alkylation Protocol
This protocol is suitable for the alkylation of proteins in solution prior to digestion.
-
Protein Solubilization and Reduction:
-
Dissolve the protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).
-
Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.
-
Incubate at 37°C for 1 hour with gentle shaking.
-
-
Alkylation:
-
Prepare a fresh stock solution of chloroacetamide (e.g., 500 mM in the same buffer).
-
Add the chloroacetamide solution to the reduced protein sample to a final concentration of 40-55 mM.
-
Incubate in the dark at room temperature for 30-45 minutes.
-
-
Quenching:
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Proceed with buffer exchange or dilution to reduce the urea concentration to below 2 M before enzymatic digestion (e.g., with trypsin).
-
In-Gel Alkylation Protocol
This protocol is used for proteins that have been separated by SDS-PAGE.
-
Gel Excision and Destaining:
-
Excise the protein band(s) of interest from the Coomassie-stained gel.
-
Destain the gel pieces with a solution of 50% acetonitrile and 50 mM ammonium bicarbonate until the gel is clear.
-
-
Reduction:
-
Incubate the gel pieces in a solution of 10 mM DTT in 100 mM ammonium bicarbonate at 56°C for 1 hour.
-
Remove the DTT solution and allow the gel pieces to cool to room temperature.
-
-
Alkylation:
-
Add a solution of 55 mM chloroacetamide in 100 mM ammonium bicarbonate to the gel pieces, ensuring they are fully submerged.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Washing and Digestion:
-
Remove the chloroacetamide solution and wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with acetonitrile.
-
Dry the gel pieces in a vacuum centrifuge.
-
Rehydrate the gel pieces with a solution containing trypsin (e.g., 10-20 µg/mL in 50 mM ammonium bicarbonate) and incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the peptides from the gel pieces using a series of extraction buffers with increasing concentrations of acetonitrile and formic acid.
-
Pool the extracts and dry them down in a vacuum centrifuge before resuspending in a suitable solvent for mass spectrometry analysis.
-
Conclusion and Future Perspectives
The choice of cysteine alkylating agent is a critical decision in any proteomics experiment. Chloroacetamide has established itself as a valuable alternative to iodoacetamide, offering improved specificity for cysteine residues. While the potential for methionine and tryptophan oxidation with CAA must be considered, its use often leads to higher quality and more readily interpretable mass spectrometry data.
This compound (CNA) stands as a promising, yet unproven, tool for the proteomics community. Its combination of a reliable cysteine-reactive warhead and a potentially photocleavable nitro-aromatic group opens the door to innovative experimental designs. Future research should focus on the synthesis and characterization of CNA and its derivatives, along with rigorous experimental validation of their performance in various proteomic and chemoproteomic applications. The development of such functionalized reagents will undoubtedly expand the capabilities of researchers to explore the dynamic landscape of the proteome.
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A Comparative Guide to Validating Covalent Target Engagement: A Case Study with N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide
Introduction: The Imperative of Target Engagement in Drug Discovery
In the intricate process of drug discovery, confirming that a therapeutic molecule binds to its intended target within the complex milieu of a living cell is a cornerstone of establishing its mechanism of action.[1][2] This validation, known as target engagement, is a critical step that bridges the gap between biochemical activity and cellular response, significantly increasing the likelihood of a compound's success in later clinical phases.[3] Covalent inhibitors, which form a stable, permanent bond with their target protein, have seen a resurgence in drug development due to their potential for enhanced potency and prolonged duration of action.[4][5]
This guide focuses on N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide, a representative covalent compound featuring a reactive chloroacetamide "warhead."[6][7][8] This electrophilic group is designed to react with nucleophilic amino acid residues (such as cysteine or histidine) on a target protein, forming an irreversible adduct.[7][9] We will use this compound as a case study to explore and compare state-of-the-art mass spectrometry-based methods for validating covalent target engagement, providing researchers with the insights needed to select the most appropriate strategy for their objectives.
Section 1: The Covalent Chemoproteomics Approach
Chemoproteomics is a powerful discipline that employs chemical probes to interrogate protein function directly in native biological systems.[10][11][12] For a covalent compound like this compound, this approach allows for the direct identification of its protein targets on a proteome-wide scale.[13][14]
Principle of Detection
The core principle involves treating a cellular lysate or intact cells with the covalent probe. The probe will selectively form a covalent bond with its protein target(s). Following this interaction, the proteome is digested into smaller peptides. Using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS), we can then identify the specific peptide that has been modified by the compound.[15][16] The mass of the compound (minus any leaving groups) will be added to the peptide's mass, creating a unique signature that the mass spectrometer can detect and sequence.[14][15][17]
Experimental Workflow: Covalent Probe Target ID
The workflow for identifying the target of a covalent probe is a multi-step process that demands precision and the inclusion of rigorous controls.
Detailed Experimental Protocol
-
Proteome Preparation: Culture cells to the desired confluency. Harvest and lyse the cells in a suitable buffer to create a total proteome lysate. Alternatively, for in-situ experiments, treat intact cells directly.
-
Compound Incubation: Treat the cell lysate (or intact cells) with this compound at various concentrations and for different incubation times. A vehicle control (e.g., DMSO) must be run in parallel.
-
Causality Insight: A dose- and time-dependent incubation helps to distinguish specific, high-affinity targets from non-specific, low-affinity interactions and provides kinetic information.[17]
-
-
Protein Digestion (Bottom-Up Proteomics):
-
Denature the proteins in the lysate using urea or another denaturant.
-
Reduce disulfide bonds with a reducing agent like DTT or TCEP.
-
Alkylate free cysteine residues with a standard reagent like iodoacetamide to prevent disulfide bond reformation. This step is critical for consistent digestion and analysis.[8]
-
Perform an in-solution tryptic digest, which cleaves proteins into peptides of a size suitable for MS analysis.[16]
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer. The instrument will perform data-dependent acquisition, selecting peptide ions for fragmentation (MS/MS) to determine their amino acid sequence.[15]
-
Data Analysis:
-
Use a specialized proteomics search engine (e.g., Mascot, MaxQuant) to match the experimental MS/MS spectra against a protein sequence database.[16]
-
Crucially, the search parameters must be configured to include a variable modification on nucleophilic amino acids (Cys, Lys, His) corresponding to the mass of the N-[4-(acetyl)-2-nitrophenyl]acetamide fragment.
-
Identified peptides bearing this specific mass shift are direct evidence of target engagement. Quantitative analysis comparing the compound-treated sample to the vehicle control will reveal the specific protein targets.[17]
-
Section 2: Comparison with Alternative Methodologies
While direct covalent profiling is powerful, other methods can provide complementary or alternative insights into target engagement. The two most prominent are Thermal Proteome Profiling (TPP) and competitive Activity-Based Protein Profiling (ABPP).
Method A: Thermal Proteome Profiling (TPP)
TPP is a technique that can identify both covalent and non-covalent target engagement by measuring changes in a protein's thermal stability upon ligand binding.[18][19][20]
-
Principle: When a drug binds to a protein, it typically stabilizes the protein's structure, increasing its melting temperature (Tₘ).[21] TPP uses quantitative mass spectrometry to monitor the thermal stability of thousands of proteins simultaneously in response to drug treatment.[19][22]
-
Workflow: Cells or lysates are treated with the compound or vehicle. The samples are then divided and heated to a range of different temperatures. Aggregated, denatured proteins are removed by centrifugation, and the remaining soluble proteins at each temperature point are quantified by MS. Proteins that are stabilized by the drug will remain in solution at higher temperatures compared to the vehicle control.[18][19]
Method B: Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a chemoproteomic strategy that uses reactive chemical probes to assess the functional state of enzymes.[10][11] It can be adapted into a competitive format to identify the targets of unlabeled inhibitors.
-
Principle: In a competitive ABPP experiment, a cell lysate is first incubated with the inhibitor of interest (e.g., this compound). Subsequently, a broad-spectrum, tagged activity-based probe (ABP) that targets the same class of residues is added. If the inhibitor has bound to a protein's active site, it will block the binding of the tagged ABP.[14] A reduction in the signal from the tagged ABP on a specific protein indicates target engagement by the inhibitor.
-
Workflow: Lysates are pre-incubated with the test compound. A tagged ABP (often with a clickable alkyne or azide group for later biotinylation and enrichment) is added.[23] Proteins labeled by the ABP are enriched, digested, and identified by MS. Targets of the test compound are identified by their significantly reduced abundance in the enriched fraction compared to the vehicle control.[24]
Comparative Analysis of Methodologies
| Feature | Covalent Probe Chemoproteomics | Thermal Proteome Profiling (TPP) | Competitive ABPP |
| Principle | Direct detection of covalent adduct mass shift on a peptide.[15] | Measures ligand-induced changes in protein thermal stability.[20] | Measures inhibitor's ability to block labeling by a broad-spectrum probe.[14] |
| Probe Requirement | The compound itself is the probe. | No modification to the compound is needed.[2][21] | Requires a separate, well-characterized, tagged activity-based probe.[12][23] |
| Binding Type | Covalent only. | Covalent and non-covalent.[25] | Covalent and non-covalent inhibitors can be profiled. |
| Information Gained | Direct evidence of covalent binding and precise site of modification.[4] | Identifies direct targets and can reveal downstream pathway effects.[19] | Identifies targets that bind at a specific functional site (e.g., enzyme active site).[11] |
| Key Advantage | Unambiguous identification of the covalent binding site. | Unbiased, proteome-wide, and requires no compound modification. | Function-centric; focuses on proteins with accessible, reactive sites.[10] |
| Key Limitation | Only applicable to covalent compounds. | Indirect readout; stability shifts can result from indirect effects. | Limited by the coverage of the competitive probe; may miss targets. |
Section 3: Data Interpretation and Orthogonal Validation
Identifying a potential target from mass spectrometry data is the first step; rigorous validation is essential to confirm the finding.
-
Dose-Dependency: True targets should show increased engagement (i.e., a higher percentage of modified peptides or a larger thermal shift) with increasing concentrations of the compound.[3]
-
Competition Experiments: A powerful validation method involves a competition experiment. Pre-incubating the proteome with a known, high-affinity binder to the suspected target should prevent the binding of this compound, leading to a loss of the MS signal for the modified peptide.
-
Orthogonal Validation: It is crucial to confirm target engagement using a non-mass spectrometry-based method. For example, if the target is an enzyme, a biochemical assay could be used to show that the compound inhibits its activity in a dose-dependent manner. A Western blot can confirm a thermal shift for a specific protein identified via TPP.
Conclusion
Validating the target engagement of a covalent inhibitor like this compound is a multifaceted challenge that can be confidently addressed with modern mass spectrometry. The direct chemoproteomics approach offers the most unambiguous evidence, pinpointing the exact site of covalent modification. However, this method stands as one of several powerful tools. Thermal Proteome Profiling (TPP) provides a complementary, unbiased view of a compound's interactions across the proteome without requiring any modification to the drug molecule itself.[19][20] Competitive ABPP offers a functional lens, focusing on how a compound interacts with the active sites of entire enzyme families.[10][11]
As a Senior Application Scientist, my recommendation is to employ a multi-pronged strategy. Begin with the direct covalent chemoproteomics workflow to identify primary targets and their specific binding sites. Subsequently, use TPP to gain a broader understanding of both on- and off-target interactions in an unbiased cellular context. By integrating these orthogonal, data-rich approaches and confirming key findings with traditional biochemical or cellular assays, researchers can build a robust, validated model of a compound's mechanism of action, paving the way for successful drug development.
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Target validation & engagement. Inoviem. [Link]
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Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Springer Link. [Link]
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Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. PubMed Central. [Link]
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Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. NIH National Library of Medicine. [Link]
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The Tale of Two Warheads: A Comparative Analysis of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide and Bromoacetamide Derivatives in Covalent Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted covalent inhibitors (TCIs), the choice of the electrophilic "warhead" is a critical determinant of a drug candidate's success. This guide provides a detailed comparative analysis of two prominent classes of haloacetamide electrophiles: N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide and its bromoacetamide analogues. By examining their synthesis, reactivity, and biological implications, we aim to equip researchers with the knowledge to make informed decisions in the design of next-generation covalent therapies.
Introduction: The Covalent Advantage and the Haloacetamide Warhead
Covalent inhibitors offer distinct therapeutic advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets. This is achieved by forming a stable, covalent bond with a specific nucleophilic amino acid residue on the target protein, most commonly a cysteine. Among the diverse array of electrophiles employed for this purpose, haloacetamides have emerged as a versatile and widely utilized class. Their reactivity can be tuned by altering the halogen leaving group, with the general trend being Iodo > Bromo > Chloro. This guide will focus on the comparative analysis of chloroacetamide and bromoacetamide derivatives, offering insights into the trade-offs between reactivity, selectivity, and potential toxicity.
Synthesis Strategies: Accessing the Chloro- and Bromo- Derivatives
The synthesis of these haloacetamide derivatives typically begins with the acylation of a suitable aniline precursor.
Synthesis of this compound
A common route to this compound involves a multi-step process starting from a commercially available substituted aniline.
Experimental Protocol: Synthesis of N-[4-acetyl-2-nitrophenyl]acetamide (Precursor)
-
Acetylation: 4-Amino-3-nitroacetophenone is acetylated using acetic anhydride in the presence of a suitable base or acidic catalyst to yield N-(4-acetyl-2-nitrophenyl)acetamide.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure acetamide.
Experimental Protocol: Synthesis of this compound
-
Chlorination: N-(4-acetyl-2-nitrophenyl)acetamide is then chlorinated at the alpha-carbon of the acetyl group. This can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) in an inert solvent like dichloromethane (DCM).
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified using column chromatography to yield the final this compound.
Proposed Synthesis of N-[4-(2-bromoacetyl)-2-nitrophenyl]acetamide
A similar strategy can be employed to synthesize the bromoacetamide analogue.
Experimental Protocol: α-Bromination of N-(4-acetyl-2-nitrophenyl)acetamide
-
Bromination: The precursor, N-(4-acetyl-2-nitrophenyl)acetamide, can be selectively brominated at the α-position of the ketone. A common method involves the use of bromine (Br₂) in a suitable solvent like acetic acid or with a brominating agent such as N-bromosuccinimide (NBS) under acidic or radical initiation conditions[1][2]. The presence of the deactivating nitro group can influence the reaction conditions required[1].
-
Work-up and Purification: Following the reaction, the mixture is worked up to remove excess bromine and byproducts. The crude product is then purified by recrystallization or column chromatography to yield N-[4-(2-bromoacetyl)-2-nitrophenyl]acetamide.
Figure 1: Synthetic workflow for the preparation of the chloroacetamide and a proposed route for the bromoacetamide derivative.
Comparative Performance Analysis
The choice between a chloroacetamide and a bromoacetamide warhead hinges on a careful balance of reactivity, selectivity, and potential for off-target effects.
Reactivity: A Tale of Leaving Groups
The fundamental difference in reactivity between chloroacetamides and bromoacetamides stems from the nature of the halogen leaving group. Bromide is a better leaving group than chloride due to its larger size and greater polarizability, making the carbon atom of the bromoacetyl group more susceptible to nucleophilic attack.
| Feature | Bromoacetamide Derivatives | Chloroacetamide Derivatives | Reference |
| Relative Reactivity | Higher | Lower | [4][5] |
| Half-life with GSH (model compounds) | ~0.08 hours (for α-bromoacetamide) | ~3.2 hours (for α-chloroacetamide) | [3] |
| Alkylation Efficiency | Faster and more complete alkylation | Slower alkylation | [4] |
Table 1: Comparative Reactivity of Bromoacetamide and Chloroacetamide Derivatives
This higher reactivity of bromoacetamides can be advantageous in achieving rapid and complete target engagement. However, it also carries the risk of increased off-target reactions.
Figure 2: Reaction mechanism illustrating the faster kinetics of bromoacetamide derivatives with cysteine compared to chloroacetamide derivatives.
Selectivity and Off-Target Effects
The double-edged sword of high reactivity is the potential for reduced selectivity. Highly reactive electrophiles are more prone to react with off-target nucleophiles, leading to undesired pharmacological effects and toxicity. Bromoacetamides, being more reactive, generally exhibit a higher propensity for off-target modifications compared to their chloro-counterparts[4]. These off-target reactions can occur with other nucleophilic amino acid residues such as lysine and histidine, as well as with endogenous thiols like glutathione.
The depletion of cellular glutathione can lead to oxidative stress, a factor that needs to be carefully considered during drug development. Therefore, while a bromoacetamide may offer superior on-target potency, a chloroacetamide might provide a better overall safety profile due to its more tempered reactivity.
Cytotoxicity
The cytotoxicity of haloacetamides generally correlates with their reactivity. Studies on a range of haloacetamides have shown a toxicity rank order of Iodo > Bromo > Chloro[1][6]. This suggests that bromoacetamide derivatives are likely to be more cytotoxic than their chloroacetamide analogues. This increased cytotoxicity is a direct consequence of their higher reactivity, leading to more extensive modification of cellular macromolecules and disruption of cellular homeostasis.
| Feature | Bromoacetamide Derivatives | Chloroacetamide Derivatives | Reference |
| Specificity for Cysteine | Lower | Higher | [4] |
| Major Side Reactions | Alkylation of Lys, His, N-terminus | Generally fewer off-target reactions | [4] |
| Relative Cytotoxicity | Higher | Lower | [1][6] |
Table 2: Comparative Selectivity and Cytotoxicity
Experimental Protocols
To aid researchers in the evaluation of these covalent inhibitors, we provide the following generalized protocols.
Glutathione (GSH) Reactivity Assay (Spectrophotometric Method)
This assay is a common method to assess the intrinsic reactivity of an electrophile. It measures the rate of depletion of GSH upon reaction with the test compound.
Materials:
-
Test compound (e.g., this compound or bromo-analogue)
-
Glutathione (GSH)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of GSH in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add phosphate buffer, GSH solution, and the test compound solution to initiate the reaction. Include a control well with buffer, GSH, and the vehicle (e.g., DMSO).
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
-
Measurement:
-
At various time points, add the DTNB solution to the wells. DTNB reacts with the remaining free GSH to produce a yellow-colored product (TNB²⁻), which absorbs at 412 nm.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of remaining GSH at each time point using a standard curve.
-
Plot the natural logarithm of the GSH concentration versus time. The slope of this plot will give the pseudo-first-order rate constant (k_obs). The half-life (t₁/₂) can be calculated as ln(2)/k_obs.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the cytotoxicity of the compounds.
Materials:
-
Human cell line (e.g., a relevant cancer cell line)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Conclusion: A Balancing Act in Covalent Drug Design
The comparative analysis of this compound and its bromoacetamide counterparts underscores a fundamental principle in covalent drug design: the trade-off between reactivity and selectivity. Bromoacetamide derivatives, with their superior leaving group, offer the potential for rapid and potent target inhibition. However, this comes at the cost of increased off-target reactivity and potential cytotoxicity. Conversely, chloroacetamide derivatives provide a more tempered reactivity profile, which can translate to a better safety margin and improved selectivity.
The optimal choice of haloacetamide warhead is context-dependent and requires careful consideration of the target protein's biology, the desired therapeutic window, and the overall drug development strategy. For targets where high potency is paramount and a degree of off-target activity can be tolerated, a bromoacetamide may be a suitable choice. However, for indications requiring a high degree of safety and selectivity, the more moderate reactivity of a chloroacetamide may be preferable. Ultimately, a thorough understanding of the structure-activity and structure-toxicity relationships, guided by rigorous experimental evaluation, is essential for the successful development of safe and effective covalent medicines.
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A Technical Guide to Profiling the Cross-Reactivity of Covalent Inhibitors: The Case of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide
For researchers, scientists, and drug development professionals, the development of targeted covalent inhibitors (TCIs) represents a powerful therapeutic strategy, offering high potency and prolonged duration of action.[1][2][3] However, the irreversible nature of these compounds necessitates a rigorous evaluation of their proteome-wide selectivity to mitigate the risk of off-target effects and potential toxicity.[4][5] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel covalent inhibitor, using the hypothetical compound N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide as a central example. While public data on this specific molecule is not available, its structure provides a clear blueprint for its mechanism and the analytical strategies required for its characterization.
The core of this molecule's reactivity lies in the chloroacetyl group , a well-established electrophilic "warhead" designed to form a stable thioether bond with nucleophilic amino acid residues, most notably cysteine.[6][7][8][9][10] The non-covalent binding portion of the molecule dictates the initial affinity for the target protein, positioning the warhead for the subsequent irreversible reaction.[3] This guide will compare the necessary analytical workflows against established covalent inhibitors, such as Ibrutinib and Afatinib, to provide context and demonstrate best practices.
The Imperative of Selectivity Profiling
A covalent inhibitor's journey from discovery to clinic is paved with stringent selectivity assessments. An overly reactive warhead can lead to promiscuous binding across the proteome, causing idiosyncratic toxicities.[4][5] Conversely, a warhead that is too inert will not effectively engage its intended target. Therefore, a "Goldilocks" zone of reactivity is sought, where the inhibitor is potent against its target but largely silent against the rest of the proteome.[2] Modern chemoproteomic techniques have revolutionized our ability to map these interactions on a global scale, providing a clear roadmap for medicinal chemistry optimization.[4][11][12]
Part 1: Initial Assessment of Intrinsic Reactivity
Before delving into complex cellular systems, the intrinsic reactivity of the electrophilic warhead must be quantified. This provides a baseline measure of its propensity to react with nucleophiles, independent of specific protein binding pockets.
The Glutathione (GSH) Reactivity Assay
The most common initial screen is the Glutathione (GSH) reactivity assay.[13][14][15][16] GSH is a highly abundant intracellular thiol that serves as a surrogate for accessible cysteine residues throughout the proteome.[3] A compound that reacts too rapidly with GSH is often flagged for potential non-specific reactivity and off-target toxicity.
Experimental Protocol: Glutathione (GSH) Reactivity Assay
-
Preparation : Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Prepare a solution of GSH in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration significantly higher than the test compound (e.g., 5 mM GSH).
-
Incubation : Initiate the reaction by mixing the test compound (final concentration e.g., 50 µM) with the GSH solution. Incubate at 37°C.[13]
-
Time-Point Sampling : At various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), take an aliquot of the reaction mixture and quench it, typically with an excess of a strong acid or by immediate freezing.
-
Analysis : Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the depletion of the parent compound and the formation of the GSH-adduct over time.[13][14]
-
Data Interpretation : Plot the natural log of the parent compound's remaining concentration versus time. The slope of this line is used to calculate the pseudo-first-order rate constant and, subsequently, the half-life (t½) of the compound in the presence of GSH.[13]
Comparative Data: Intrinsic Reactivity
| Compound | Warhead Type | GSH Half-life (t½) | Implication |
| Compound A (Hypothetical High Reactivity) | Chloroacetamide | < 10 min | Potentially promiscuous, high risk of off-target effects |
| This compound (Hypothetical) | Chloroacetamide | 30 - 120 min | Moderate reactivity, suitable for further investigation |
| Compound B (Hypothetical Low Reactivity) | Acrylamide | > 240 min | May require strong non-covalent interactions for target engagement |
This table presents hypothetical data to illustrate the interpretation of GSH reactivity results.
Part 2: Proteome-Wide Selectivity Profiling in a Biological Context
While the GSH assay provides a measure of intrinsic reactivity, it does not account for the selectivity conferred by the inhibitor's scaffold, which directs the warhead to specific protein binding sites. To understand a compound's true cross-reactivity profile, it must be studied in a complex biological matrix, such as a cell lysate or in living cells. Activity-Based Protein Profiling (ABPP) is the gold-standard for this purpose.[17][18][19]
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the selectivity of an unlabeled inhibitor by measuring its ability to compete with a broad-spectrum, tagged activity-based probe for binding to active sites across the proteome.[20][21][22]
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A Senior Application Scientist's Guide to Assessing the Cytotoxicity of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide
This guide provides a comprehensive framework for evaluating the cytotoxic potential of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide, a compound belonging to the chloroacetanilide class of molecules. While direct cytotoxic data for this specific compound is emerging, related acetamide structures have demonstrated a range of biological activities, including antimicrobial and potential anticancer effects.[1][2][3] Therefore, a rigorous and multi-faceted assessment of its impact on cell health is a critical step in the preclinical development pipeline.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causal-driven logic behind experimental design, ensuring a robust and self-validating approach to cytotoxicity assessment. We will compare the compound's effects against a well-characterized cytotoxic agent, Doxorubicin, to provide a clear benchmark for its potency and potential therapeutic window.
The Rationale: Why a Multi-Assay Approach is Non-Negotiable
Relying on a single endpoint for cytotoxicity can be misleading. A compound might inhibit mitochondrial respiration without immediately compromising membrane integrity, or it might trigger a specific programmed cell death pathway.[4] To build a complete picture, we must interrogate multiple cellular health parameters. This guide focuses on a tripartite strategy:
-
Metabolic Viability: Assesses the mitochondrial function of living cells.
-
Membrane Integrity: Measures the leakage of intracellular components from dying cells, typically indicating necrosis or late-stage apoptosis.[5][6]
-
Apoptosis Induction: Directly quantifies the activation of key executioner enzymes in the programmed cell death pathway.[7][8][9]
Foundational Experimental Design
Before initiating specific assays, a robust experimental plan is paramount. The choices made here dictate the quality and interpretability of the resulting data.
A. Cell Line Selection: The Context of Cytotoxicity
The choice of cell lines is critical for contextualizing cytotoxicity. A compound that is highly toxic to a rapidly dividing cancer cell line but shows minimal effect on a non-cancerous, healthy cell line may have a favorable therapeutic index.
-
Cancer Cell Line: HeLa (Human Cervical Adenocarcinoma) . A widely used, robust, and well-characterized cancer cell line suitable for initial broad-spectrum cytotoxicity screening.
-
Non-Cancerous Cell Line: HEK-293 (Human Embryonic Kidney) . Often used as a proxy for "normal" cells to assess general toxicity and selectivity.
-
Alternative: For specific research, a panel reflecting different cancer types (e.g., A549 for lung, MCF-7 for breast) or primary cells could be used.[10]
B. The Importance of Controls
Every plate must include a comprehensive set of controls to validate the assay's performance and normalize the data.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO, typically ≤0.5%) used to dissolve the test compound. This establishes the baseline for 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent. Doxorubicin is an excellent choice due to its well-documented, potent anticancer activity. This confirms that the cell system and assay are responsive to cytotoxic insults.
-
Blank/Medium Control: Wells containing only cell culture medium (no cells). This is used to subtract background absorbance/fluorescence.
-
Maximum Lysis Control (for LDH Assay): Cells treated with a lysis buffer to induce 100% cell death, establishing the maximum possible signal for enzyme release.[6]
C. Dose-Response and Time-Course Dynamics
Cytotoxicity is both concentration- and time-dependent. A single-point measurement is insufficient.
-
Concentration Range: A semi-logarithmic serial dilution of this compound is recommended (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 50 µM, 100 µM). This wide range is essential for capturing the full dose-response curve and accurately determining the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Incubation Time: Initial screening should be performed at standard time points, such as 24, 48, and 72 hours, to understand the kinetics of the cytotoxic effect.[11]
Experimental Workflow: A Visual Overview
The overall process follows a logical sequence from cell preparation to data interpretation.
Caption: The intrinsic apoptosis pathway leading to Caspase-3 activation.
Conclusion
This guide outlines a robust, multi-assay strategy for comprehensively assessing the cytotoxicity of this compound. By comparing its effects on cancerous and non-cancerous cell lines against a standard chemotherapeutic agent, researchers can generate reliable, publication-quality data. This approach not only quantifies the compound's potency (IC50) but also provides critical insights into its mechanism of action—distinguishing between metabolic inhibition, membrane disruption, and the induction of programmed cell death. Such detailed characterization is fundamental to advancing novel compounds through the drug discovery and development process.
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A Senior Application Scientist's Guide to Quantitative Proteomic Analysis of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide (CNAA) Treated Cells
This guide provides a comprehensive comparison of quantitative proteomic strategies for characterizing the cellular effects of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide (CNAA), a putative covalent modifying agent. Designed for researchers in drug discovery and chemical biology, this document moves beyond a simple recitation of protocols. Instead, it delves into the strategic decisions and causal reasoning behind experimental design, ensuring that the data generated is not only robust but also mechanistically insightful.
Introduction: Deconstructing CNAA and the Need for a Proteomic Approach
This compound (CNAA) is a small molecule featuring a chloroacetyl group, a moiety known for its electrophilic reactivity. This chemical feature suggests that CNAA likely acts as a covalent inhibitor, forming permanent bonds with nucleophilic residues on proteins, such as the thiol group of cysteine.[1][2] Such covalent interactions can profoundly and irreversibly alter protein function, making it critical to understand not only the intended target but also any off-target interactions, which can lead to unforeseen cellular effects or toxicity.[3]
The central challenge in characterizing a compound like CNAA is to globally and specifically identify its protein targets within the complex environment of a living cell. Furthermore, it is crucial to understand the downstream consequences of these binding events on cellular pathways and protein expression networks. Quantitative mass spectrometry-based proteomics is the definitive technology to address these challenges, offering an unbiased, system-wide view of protein dynamics.[4]
This guide will compare two primary, complementary proteomic strategies:
-
Chemoproteomics for Target Identification: Directly identifying the proteins that are covalently modified by CNAA.
-
Global Proteomics for Pathway Analysis: Quantifying changes in the broader proteome to understand the downstream cellular response to CNAA treatment.
Comparing Methodologies: Choosing the Right Tool for the Question
The selection of a quantitative proteomics workflow is a critical decision that dictates the scope and precision of the experimental outcome. Here, we compare the three dominant techniques—Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and Label-Free Quantification (LFQ)—in the context of analyzing CNAA-treated cells.
| Feature | Label-Free Quantification (LFQ) | SILAC | TMT/iTRAQ (Isobaric Labeling) |
| Principle | Compares signal intensity of peptides across separate LC-MS/MS runs.[5] | Metabolic incorporation of "heavy" and "light" amino acids into proteins for in-vivo labeling.[6] | Chemical labeling of peptides with isobaric tags post-digestion. Reporter ions are used for quantification in the MS/MS spectrum.[6] |
| Multiplexing | Low (1 sample per run) | Low (typically 2-3 samples)[6] | High (up to 18 samples per run)[6] |
| Precision | Lower precision due to run-to-run variability.[7] | Very high precision as samples are mixed early, minimizing handling errors.[8] | High precision, though susceptible to ratio compression.[6] |
| Proteome Coverage | Can achieve higher coverage as sample complexity is lower per run.[7] | Excellent coverage, especially for phosphoproteomics.[8] | Good coverage, but can be limited by the need for fragmentation of all labeled peptides. |
| Suitability for CNAA Analysis | Cost-effective for initial, large-scale screens. Less ideal for detecting subtle changes.[5] | The gold standard for cell culture models requiring high precision to study signaling dynamics.[8] | Excellent for dose-response studies or time-course experiments due to high multiplexing capacity.[9] |
| Key Limitation | Higher missing values and variability.[8] | Limited to metabolically active, culturable cells.[6] | Ratio compression can underestimate large fold-changes.[6] |
Expert Recommendation: For a comprehensive analysis of CNAA, a dual approach is recommended.
-
Primary Target Identification: A chemoproteomic approach using a "clickable" alkyne-derivatized version of CNAA is the most direct method. This is a specialized label-based technique that falls outside the direct comparison of global methods but is essential for this specific topic.[6][10]
-
Downstream Pathway Analysis: For understanding the broader cellular response, SILAC offers the highest quantification accuracy for cell-based models, making it ideal for detecting subtle but significant pathway perturbations.[8] If a higher number of conditions (e.g., multiple doses and time points) are required, TMT is a powerful alternative, despite the need to be mindful of ratio compression.[9]
Experimental Design & Protocols
This section outlines the detailed methodologies, explaining the rationale behind each step.
Chemoproteomic Workflow for CNAA Target Identification
The core principle is to use a modified CNAA probe containing a bio-orthogonal handle (e.g., an alkyne group) that allows for the selective enrichment of covalently bound proteins.[10]
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Isotopic labeling strategies with N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide for relative quantification
In the pursuit of understanding complex biological systems, from disease pathogenesis to the nuanced mechanisms of drug action, the ability to accurately quantify changes in protein abundance is paramount.[1] Mass spectrometry-based proteomics has emerged as a powerful tool in this endeavor, with isotopic labeling strategies standing as a cornerstone for precise relative quantification. This guide provides an in-depth comparison of prominent isotopic labeling methodologies, offering a framework for selecting the optimal approach for your research.
While the specific reagent N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide is not widely documented as a standard tool for relative quantification in the current scientific literature, its chemical structure suggests a potential application as a covalent labeling agent. The chloroacetyl group is known to react with nucleophilic side chains of amino acids, such as the thiol group of cysteine.[2] An isotopically labeled version of this molecule could, hypothetically, be used to differentially label protein samples for mass spectrometric analysis. This guide will, therefore, use this hypothetical mechanism as a conceptual starting point to delve into and compare the established, field-proven isotopic labeling strategies that researchers rely on today: isobaric tagging (iTRAQ and TMT), stable isotope labeling by amino acids in cell culture (SILAC), and dimethyl labeling.
The Landscape of Relative Quantification: A Comparative Overview
The choice of an isotopic labeling strategy is a critical decision in the design of a quantitative proteomics experiment, with profound implications for the scope, accuracy, and feasibility of the study. Each method possesses a unique set of advantages and limitations.[3][4]
| Feature | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | Dimethyl Labeling |
| Labeling Principle | In vitro chemical labeling of peptides with isobaric tags.[5] | In vitro chemical labeling of peptides with isobaric tags.[5] | In vivo metabolic labeling of proteins with stable isotope-labeled amino acids.[6] | In vitro chemical labeling of peptides via reductive amination.[7] |
| Multiplexing Capacity | 4-plex and 8-plex reagents are commonly used.[5] | Up to 18-plex with TMTpro reagents, allowing for simultaneous analysis of more samples.[5] | Typically 2-plex or 3-plex, though can be extended with multiple experiments.[5] | Up to 3-plex (light, intermediate, heavy).[8] |
| Sample Type | Applicable to a wide range of biological samples, including tissues and biofluids.[5] | Suitable for diverse sample types, including clinical tissues and body fluids.[9] | Primarily limited to cell culture models.[3] | Applicable to a wide range of biological samples.[7] |
| Quantitative Accuracy | Can be affected by ratio compression due to co-isolation of precursor ions. | Similar to iTRAQ, can be affected by ratio compression, though strategies like MS3 can mitigate this. | High accuracy due to in vivo labeling and early sample pooling, minimizing sample handling errors.[3][9] | Generally good accuracy at the MS1 level. |
| Cost | Reagents can be expensive. | Reagents are relatively expensive.[3] | Labeled amino acids can be costly for large-scale experiments.[3] | Very cost-effective.[7] |
| Throughput | High-throughput capabilities.[9] | High-throughput, especially with higher multiplexing.[9] | Lower throughput compared to isobaric tagging methods. | Moderate throughput. |
Delving Deeper: Mechanistic Insights and Experimental Workflows
Isobaric Tagging: iTRAQ and TMT
Isobaric labeling strategies, such as iTRAQ and TMT, have revolutionized high-throughput quantitative proteomics.[9] In this approach, peptides from different samples are labeled with tags that are identical in mass (isobaric) but contain different distributions of heavy isotopes in their reporter and balance portions. During MS/MS fragmentation, the reporter ions are released, and their relative intensities in the low-mass region of the spectrum correspond to the relative abundance of the peptide in each of the original samples.[1]
Experimental Workflow for iTRAQ/TMT
Caption: Workflow for SILAC-based proteomics.
Dimethyl Labeling: A Cost-Effective Alternative
Dimethyl labeling is a straightforward and cost-effective chemical labeling method that occurs at the peptide level. [7]It involves the reaction of primary amines (the N-terminus of peptides and the side chain of lysine residues) with formaldehyde and a reducing agent, sodium cyanoborohydride. By using isotopically labeled versions of formaldehyde and/or the reducing agent, "light," "intermediate," and "heavy" tags can be introduced, resulting in a mass shift that is detectable at the MS1 level. [8]
Detailed Experimental Protocols
Protocol: In Vitro Peptide Labeling with Isobaric Tags (iTRAQ/TMT)
This protocol provides a general framework. Always refer to the manufacturer's specific instructions for the reagent kit you are using.
1. Protein Extraction, Reduction, Alkylation, and Digestion:
-
Extract proteins from your samples of interest using a suitable lysis buffer.
-
Quantify the protein concentration in each sample using a standard method like the BCA assay.
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
Perform in-solution or in-gel digestion with trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
2. Peptide Desalting:
-
Desalt the resulting peptide mixtures using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and detergents that can interfere with labeling and mass spectrometry.
-
Elute the peptides and dry them completely using a vacuum centrifuge.
3. Isobaric Labeling:
-
Reconstitute each peptide sample in the labeling buffer provided with the kit.
-
Reconstitute the iTRAQ or TMT reagents in a suitable solvent (e.g., isopropanol or acetonitrile) as per the manufacturer's instructions.
-
Add the appropriate volume of the reconstituted labeling reagent to each peptide sample.
-
Incubate at room temperature for 1-2 hours to allow the labeling reaction to proceed to completion.
4. Quenching and Pooling:
-
Add a quenching solution (e.g., hydroxylamine or Tris) to stop the labeling reaction.
-
Combine all labeled samples into a single tube.
5. Final Desalting and Sample Preparation for LC-MS/MS:
-
Perform a final desalting step on the pooled sample using a C18 SPE cartridge or tip.
-
Dry the pooled, labeled peptide mixture and reconstitute it in a suitable solvent for LC-MS/MS analysis.
Choosing the Right Strategy: A Decision Framework
The selection of an appropriate isotopic labeling strategy is contingent on the specific research question, the nature of the samples, and the available instrumentation.
Caption: Decision tree for selecting a labeling strategy.
Conclusion
While the exploration of novel labeling reagents like this compound is a continuous effort in the field of chemical proteomics, a robust understanding of the well-established methods is crucial for any researcher in this space. iTRAQ and TMT offer unparalleled multiplexing capabilities, making them ideal for large-scale comparative studies. [9]SILAC, with its in vivo labeling approach, remains the gold standard for quantitative accuracy in cell culture systems. [3]Dimethyl labeling provides a cost-effective and reliable option for a variety of applications. By carefully considering the experimental goals and the inherent strengths and weaknesses of each technique, researchers can harness the power of isotopic labeling to gain deeper insights into the complex and dynamic world of the proteome.
References
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A Researcher's Guide to Benchmarking Novel Enzyme Inhibitors: A Case Study with N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide Against Known Caspase Inhibitors
Introduction: The Critical Role of Caspases in Programmed Cell Death and the Quest for Novel Inhibitors
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. This tightly regulated cellular suicide program is executed by a family of cysteine-aspartic proteases known as caspases.[1][2] Caspases exist as inactive zymogens in virtually all cells and are activated through a proteolytic cascade in response to specific stimuli.[2] This cascade can be initiated through two principal pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[3][4][5]
The extrinsic pathway is triggered by extracellular signals, such as the binding of death ligands like FasL or TNF-α to their corresponding cell surface receptors.[1][4] This interaction leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC), where caspase-8 is activated.[4] The intrinsic pathway is initiated by intracellular stress signals, including DNA damage or growth factor withdrawal, which converge at the mitochondria.[1][3] This results in the release of cytochrome c, which, along with Apaf-1 and pro-caspase-9, forms the apoptosome, leading to the activation of caspase-9.[1][2] Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7, which cleave a plethora of cellular substrates, ultimately leading to the dismantling of the cell.[1][5]
Given their central role in apoptosis, caspases are significant targets for therapeutic intervention in a range of diseases, from cancer to neurodegenerative disorders. The development of novel caspase inhibitors is therefore an area of intense research. This guide provides a comprehensive framework for benchmarking a novel, putative enzyme inhibitor, N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide, against well-characterized, commercially available caspase inhibitors. The chloroacetyl functional group within this compound is a reactive moiety known to covalently modify cysteine residues, the key catalytic residue in caspases, suggesting its potential as a caspase inhibitor.
This guide will provide detailed experimental protocols, present illustrative comparative data, and offer insights into the rationale behind the experimental design, thereby serving as a valuable resource for researchers in drug discovery and development.
Benchmarking Strategy: A Multi-faceted Approach
A robust benchmarking strategy for a novel enzyme inhibitor should encompass both biochemical and cell-based assays. Biochemical assays, using purified enzymes, provide a direct measure of the inhibitor's potency and selectivity. Cell-based assays, on the other hand, offer insights into the inhibitor's cell permeability, efficacy in a more physiological context, and its ability to modulate apoptotic pathways.
For this comparative study, we will benchmark this compound against a panel of established caspase inhibitors:
-
Z-VAD-FMK: A cell-permeable, irreversible pan-caspase inhibitor that serves as a broad-spectrum positive control.[6][7][8]
-
Z-DEVD-FMK: A specific, irreversible inhibitor of caspase-3, a key executioner caspase.[9][10][11][12]
-
Z-IETD-FMK: A selective and cell-permeable inhibitor of caspase-8, an initiator caspase in the extrinsic pathway.[13][14][15][16]
The following sections detail the step-by-step protocols for these assays.
Part 1: Biochemical Evaluation of Inhibitor Potency and Selectivity
Objective:
To determine the half-maximal inhibitory concentration (IC50) of this compound against purified caspase-3 and caspase-8 and compare its potency to known specific inhibitors.
Experimental Workflow: Biochemical Caspase Activity Assay
Caption: Workflow for biochemical caspase activity assay.
Detailed Protocol: Fluorometric Caspase-3 Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT. Prepare fresh before use.[17]
-
Recombinant Human Caspase-3: Reconstitute lyophilized enzyme in assay buffer to a stock concentration of 1 unit/µL.
-
Caspase-3 Substrate (Ac-DEVD-AMC): Prepare a 10 mM stock solution in DMSO.[17][18]
-
Inhibitors: Prepare 10 mM stock solutions of this compound and Z-DEVD-FMK in DMSO.
-
-
Assay Procedure:
-
Perform serial dilutions of the test compound and Z-DEVD-FMK in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).
-
In a 96-well black microplate, add 50 µL of assay buffer to each well.
-
Add 2 µL of diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Add 1 µL of recombinant caspase-3 (1 unit/well) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 5 µL of 1 mM Ac-DEVD-AMC substrate to each well (final concentration 50 µM).[19]
-
Immediately measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) every 2 minutes for 30-60 minutes at 37°C using a fluorescence plate reader.[18][20]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Detailed Protocol: Fluorometric Caspase-8 Activity Assay
This assay follows the same principle as the caspase-3 assay, with the following modifications:
-
Recombinant Human Caspase-8: Use purified active caspase-8.
-
Caspase-8 Substrate (Ac-IETD-AFC): Prepare a 1 mM stock solution in DMSO.[21][22][23]
-
Known Inhibitor: Use Z-IETD-FMK as the positive control inhibitor.[13][14][15][16]
-
Fluorescence Measurement: Excitation: 400 nm, Emission: 505 nm.[21][24][25][26]
Illustrative Data Summary: Biochemical Inhibition
| Inhibitor | Target Caspase | IC50 (nM) [Hypothetical Data] |
| This compound | Caspase-3 | 85 |
| Caspase-8 | 120 | |
| Z-DEVD-FMK | Caspase-3 | 15 |
| Caspase-8 | >10,000 | |
| Z-IETD-FMK | Caspase-3 | >10,000 |
| Caspase-8 | 25 |
Interpretation of Hypothetical Results: The illustrative data suggests that this compound inhibits both caspase-3 and caspase-8 with nanomolar potency, indicating it may function as a broad-spectrum caspase inhibitor. In this hypothetical scenario, it is less potent than the specific inhibitors for their respective primary targets but demonstrates activity against both initiator and executioner caspases.
Part 2: Cell-Based Evaluation of Apoptosis Inhibition
Objective:
To assess the ability of this compound to inhibit apoptosis in a cellular context and compare its efficacy to known caspase inhibitors.
Experimental Workflow: Cell-Based Apoptosis Assay
Caption: Workflow for cell-based apoptosis assay.
Detailed Protocol: Inhibition of Anti-Fas-Induced Apoptosis in Jurkat Cells
-
Cell Culture and Treatment:
-
Culture Jurkat T-lymphocyte cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Seed cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound, Z-VAD-FMK, Z-DEVD-FMK, and Z-IETD-FMK (e.g., 0.1 µM to 100 µM) for 1 hour. Include a DMSO vehicle control.
-
Induce apoptosis by adding anti-Fas antibody (clone CH11) to a final concentration of 100 ng/mL.[27]
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Caspase-3/7 Activity Assay (Executioner Caspase Activity):
-
Following treatment, add a cell-permeable caspase-3/7 substrate (e.g., a DEVD-based fluorogenic substrate) directly to the wells according to the manufacturer's instructions.[28][29]
-
Incubate for 1-2 hours at 37°C.
-
Measure fluorescence (Excitation/Emission appropriate for the substrate) using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Normalize the fluorescence signal of inhibitor-treated wells to the DMSO control (100% apoptosis).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the half-maximal effective concentration (EC50) using a non-linear regression curve fit.
-
Illustrative Data Summary: Cellular Inhibition of Apoptosis
| Inhibitor | Target Pathway | EC50 (µM) [Hypothetical Data] |
| This compound | Pan-Caspase | 12.5 |
| Z-VAD-FMK | Pan-Caspase | 5.2 |
| Z-DEVD-FMK | Caspase-3 | 25.8 |
| Z-IETD-FMK | Caspase-8 | 8.9 |
Interpretation of Hypothetical Results: The hypothetical cellular data indicates that this compound is cell-permeable and effectively inhibits apoptosis induced via the extrinsic pathway. Its EC50 value suggests it is a moderately potent inhibitor in a cellular context, more effective than the caspase-3 specific inhibitor but less so than the pan-caspase inhibitor Z-VAD-FMK and the caspase-8 specific inhibitor Z-IETD-FMK in this specific apoptosis induction model.
Signaling Pathway Context: The Intrinsic and Extrinsic Apoptosis Pathways
To fully appreciate the mechanism of action of these inhibitors, it is crucial to visualize their points of intervention within the apoptotic signaling cascades.
Caption: Intrinsic and extrinsic apoptosis pathways with points of inhibitor action.
Conclusion and Future Directions
This guide has outlined a systematic approach to benchmarking a novel compound, this compound, against known caspase inhibitors. The combination of biochemical and cell-based assays provides a comprehensive evaluation of the inhibitor's potency, selectivity, and cellular efficacy.
The hypothetical data presented suggests that this compound is a promising broad-spectrum caspase inhibitor. However, further studies would be required for a complete characterization. These would include:
-
Profiling against a wider panel of caspases to determine its full selectivity profile.
-
Investigating its mechanism of inhibition to confirm if it acts as a covalent, irreversible inhibitor as predicted.
-
Evaluating its efficacy in different cell lines and with various apoptotic stimuli to understand its broader applicability.
-
Assessing its off-target effects to ensure its specificity for caspases.
By following a structured and rigorous benchmarking process, researchers can effectively evaluate the potential of novel enzyme inhibitors and make informed decisions for their progression in the drug discovery pipeline.
References
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Assay Genie. (n.d.). Apoptosis Unveiled: Your Complete Guide to Intrinsic & Extrinsic Pathways. Retrieved from [Link][4]
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Anantha Kumar. (2023). Intrinsic and Extrinsic Pathway of Apoptosis. Slideshare. Retrieved from [Link]
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InvivoGen. (n.d.). Z-IETD-FMK Caspase-8 inhibitor. Retrieved from [Link][13]
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Khan, M., et al. (2020). Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. Clinical and Translational Oncology, 22(4), 487-498. Retrieved from [Link][1]
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ResearchGate. (n.d.). Schematic representation of the caspase activation cascade. Retrieved from [Link]
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Zhang, C., et al. (2015). Caspase-3 inhibitor Z-DEVD-FMK enhances retinal ganglion cell survival and vision restoration after rabbit traumatic optic nerve injury. Restorative Neurology and Neuroscience, 33(2), 205-220. Retrieved from [Link][30]
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ResearchGate. (n.d.). Two pathways of the caspase cascade. Retrieved from [Link]
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Sanbio. (n.d.). Z-IETD-FMK (Caspase-8/FLICE inhibitor). Retrieved from [Link][27]
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ResearchGate. (n.d.). The schematic diagram of caspase cascade activated by DZA. Retrieved from [Link]
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Wikipedia. (n.d.). Caspase. Retrieved from [Link]
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Cepham Life Sciences. (n.d.). Caspase-8 Assay Kit, Fluorometric with Ac-IETD-AFC substrate. Retrieved from [Link][25]
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Bio-Rad. (n.d.). Caspase Cascade pathway. Retrieved from [Link][2]
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McStay, G. P., & Green, D. R. (2014). Measuring apoptosis: caspase inhibitors and activity assays. Cold Spring Harbor protocols, 2014(8), 799–806. Retrieved from [Link][31]
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BioVision. (n.d.). Caspase-3 Fluorometric Substrate, DEVD-AFC. Retrieved from [Link][19]
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ResearchGate. (n.d.). Measuring Apoptosis: Caspase Inhibitors and Activity Assays. Retrieved from [Link]
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Biocompare. (2018). What to Consider When Choosing Apoptotic Assays. Retrieved from [Link][32]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide
Introduction: As researchers dedicated to advancing drug development, our work inherently involves the synthesis and handling of novel and complex molecules. N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide, a compound characterized by its halogenated and nitroaromatic functionalities, requires meticulous handling not only during its use but, critically, through its entire lifecycle to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. Our objective is to empower laboratory professionals with the knowledge to manage this chemical waste stream safely, efficiently, and responsibly, ensuring the protection of both personnel and the environment.
Core Principles: Hazard Identification and Risk Assessment
The disposal procedure for any chemical is dictated by its inherent hazards. This compound is a multi-functional molecule, and its primary risks stem from two key structural features:
-
Halogenated Organic Compound: The presence of the 2-chloroacetyl group classifies this compound as a halogenated waste. Halogenated wastes are regulated differently than non-halogenated wastes due to their potential to form persistent organic pollutants and toxic byproducts (e.g., hydrochloric acid) upon improper incineration. Therefore, they must never be mixed with non-halogenated solvent streams.[1]
-
Nitroaromatic Compound: The nitrophenyl group suggests that the compound may be toxic and environmentally hazardous, a common trait among halogenated nitroaromatic compounds.[2] Analogous compounds are often harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[3][4][5][6]
Given these characteristics, this compound must be treated as a regulated hazardous waste. The following table summarizes the anticipated hazard profile based on structurally similar chemicals.
| Hazard Classification | GHS Pictogram | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |
| Acute Toxicity | GHS07 (Exclamation Mark) | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | P261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection. |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of water.P362+P364: Take off contaminated clothing and wash it before reuse. |
| Eye Irritation | GHS05 (Corrosion) or GHS07 | H318/H319: Causes serious eye damage/irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P312: Call a POISON CENTER or doctor if you feel unwell. |
Immediate Safety & Handling for Disposal Operations
Before beginning any waste consolidation or disposal procedure, the following safety measures are mandatory.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The minimum required PPE includes:
-
Gloves: Nitrile or other chemically resistant gloves are required. Always inspect gloves for tears or holes before use.[2]
-
Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.[2]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: If handling the solid powder outside of a certified fume hood, a NIOSH-approved respirator is necessary.[2]
Engineering Controls
All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8] Ensure the fume hood has adequate flow before beginning work. An eyewash station and safety shower must be readily accessible.[5][8]
Spill & Emergency Procedures
In the event of a spill or exposure, immediate action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Contain the Spill: For solid spills, use a scoop or sweeper. For solutions, use an inert absorbent material like vermiculite or sand.[2][7] Do not use combustible materials like paper towels for absorption.[2]
-
Collect Material: Carefully transfer the spilled material and absorbent into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting all decontamination materials as hazardous waste.
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[5][9]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, lifting the eyelids. Seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
-
Step-by-Step Waste Collection and Segregation Protocol
The cornerstone of proper chemical disposal is rigorous segregation. This ensures safety, regulatory compliance, and cost-effective management by your institution's hazardous waste program.
Step 1: Designate a Halogenated Waste Container
-
Select a container compatible with halogenated organic waste. High-density polyethylene (HDPE) carboys or glass bottles are typically appropriate.
-
The container must be clearly and conspicuously labeled "HAZARDOUS WASTE - HALOGENATED ORGANIC SOLIDS" or "HAZARDOUS WASTE - HALOGENATED ORGANIC LIQUIDS" as appropriate.
-
Your institutional Environmental Health & Safety (EHS) department will provide official hazardous waste labels that must be affixed to the container.[1][10]
Step 2: Collect Waste at the Point of Generation
-
Solid Waste: Unused or expired this compound powder should be transferred directly into the designated halogenated solids container.
-
Liquid Waste: Solutions containing this compound (e.g., from reaction workups or chromatography) must be collected in the designated halogenated liquids container. Do not mix with non-halogenated waste streams like acetone, hexane, or methanol.
-
Contaminated Labware: Disposable items such as gloves, weighing paper, pipette tips, and absorbent pads that are contaminated with the compound must be collected in a sealed plastic bag or container labeled as solid hazardous waste and placed in the halogenated solids container.[2]
-
Rinsate from "Empty" Containers: The first rinse of a container that held this compound must be collected as hazardous waste.[10] Subsequent rinses of the now decontaminated container can typically be disposed of normally, but institutional policy should be followed.
Step 3: Maintain an Accurate Waste Log
-
On the hazardous waste label, accurately list all chemical constituents and their approximate percentages.[10] This is a legal requirement and is critical for the disposal facility.
-
Keep the waste container closed at all times except when adding waste.[2][10]
Disposal Workflow and Decision Process
The following diagram outlines the logical workflow from the moment waste is generated to its final collection by EHS professionals. This structured process ensures that every step is considered and no procedural errors are made.
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Operational Guide: Personal Protective Equipment for Handling N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational integrity. This guide provides a detailed framework for handling N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide, a compound that, like many novel chemical entities, requires a cautious and systematic approach to safety. The protocols herein are designed to be a self-validating system, ensuring that each step reinforces a safe laboratory environment.
Hazard Assessment: An Evidence-Based Approach
While specific toxicological data for this compound may be limited, an analysis of structurally similar compounds, such as chlorinated and nitrophenyl acetamides, provides a strong basis for risk assessment. These analogs are consistently classified as hazardous.[1]
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Skin Irritation: Expected to cause skin irritation upon direct contact.
-
Eye Damage: Poses a risk of serious eye irritation or damage.[3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][3]
Given these potential hazards, we must treat this compound with a high degree of caution, implementing controls to mitigate all potential routes of exposure.[5]
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before any task, ensure that primary controls are in place.
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed within a certified chemical fume hood.[6][7] This is the most critical engineering control to prevent inhalation of dust or vapors.
-
Designated Work Area: Designate a specific area for handling this compound to prevent cross-contamination of the general laboratory space.
-
Emergency Equipment: Confirm the immediate accessibility of a recently tested safety shower and eyewash station before beginning work.[2][8][9] A chemical spill kit must also be available.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must be tailored to the specific task being performed. The following specifications are mandatory.
Eye and Face Protection
Direct ocular exposure can cause serious, potentially irreversible damage.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required at all times to protect against splashes, dust, and aerosols.[4][10]
-
Face Shield: When there is a significant risk of splashing (e.g., during transfers of larger volumes or when a reaction is under positive pressure), a face shield must be worn in addition to chemical splash goggles.[11]
Hand Protection
The skin provides a direct route for chemical absorption.
-
Chemical-Resistant Gloves: Standard disposable gloves may not offer adequate protection. Use gloves rated for chemical resistance, such as nitrile or neoprene.[9]
-
Double-Gloving: For all handling procedures, it is best practice to wear two pairs of nitrile gloves.[12] This provides a critical safety layer in case the outer glove is torn or compromised. The outer glove should be removed and replaced immediately if contamination is suspected.
-
Proper Technique: Always inspect gloves for tears or defects before use.[1] When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
Body Protection
-
Impermeable, Long-Sleeved Lab Coat: A flame-resistant lab coat that closes in the front is required.[13] The sleeves should be fully extended and cuffs tucked under the inner pair of gloves to ensure complete coverage.
Respiratory Protection
While the fume hood is the primary control, respiratory protection may be necessary in specific situations.
-
N95 Respirator (or higher): If there is any potential for generating dust or aerosols outside of a fume hood (a scenario that should be avoided), a NIOSH-approved N95 respirator is the minimum requirement.[2][14] For spill cleanup or emergency situations, a half-mask or full-face respirator with an organic vapor cartridge and a P100 particulate filter may be required.[10]
Summary of PPE Requirements
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical Splash Goggles | Double Nitrile Gloves | Impermeable Lab Coat | Required only if not in a fume hood (not recommended) |
| Conducting Reactions & Purifications | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Impermeable Lab Coat | Not required if performed in a fume hood |
| Handling Solid Compound | Chemical Splash Goggles | Double Nitrile Gloves | Impermeable Lab Coat | N95 respirator if outside a fume hood (not recommended) |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile/Neoprene Gloves | Impermeable Lab Coat/Apron | Air-purifying respirator with appropriate cartridges |
Operational Protocol: Safe Handling Workflow
Adherence to a strict procedural workflow is critical for safety. This protocol ensures that safety measures are integrated into every step of the process, from preparation to waste disposal.
Step-by-Step Donning and Doffing of PPE
-
Donning (Putting On):
-
Put on the inner pair of nitrile gloves.
-
Don the lab coat, ensuring it is fully buttoned.
-
Put on the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don chemical splash goggles and, if necessary, a face shield.
-
-
Doffing (Taking Off):
-
Remove the outer, contaminated pair of gloves first.
-
Remove the lab coat by rolling it outwards, avoiding contact with the contaminated exterior.
-
Remove face shield and goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[6]
-
Caption: Workflow for handling this compound.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, lab coats), weighing papers, and towels must be placed in a clearly labeled hazardous waste container.[6][12]
-
Liquid Waste: All solutions containing the compound must be collected in a designated, sealed, and clearly labeled hazardous waste container for chlorinated organic compounds.[12] Do not discharge into drains.[6]
-
Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[6][14]
By integrating these expert-validated protocols into your daily operations, you build a foundation of safety that protects both you and the integrity of your research.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. Retrieved from [Link]
-
University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
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ASHP. (n.d.). PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetamide. Retrieved from [Link]
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Capot Chemical. (2011, May 23). MSDS of N-(4,5-dichloro-2-nitrophenyl)acetamide. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
